6-Phenylhexylamine, hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-phenylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKYEUDNRJFMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676110 | |
| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120375-57-7 | |
| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylethylamine Hydrochloride
A Note on the Subject Compound: This guide focuses on the chemical properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5). While the initial topic requested was "6-phenylhexylamine hydrochloride," publicly available scientific literature and chemical databases contain extensive information on the former, a significant neuromodulator, while data on the latter is scarce. Given the structural similarity and the detailed nature of the inquiry, this guide has been developed for the well-documented and scientifically relevant 2-phenylethylamine hydrochloride, which is presumed to be the compound of interest for researchers in drug development.
Introduction: The Significance of 2-Phenylethylamine Hydrochloride
2-Phenylethylamine hydrochloride (PEA-HCl) is the salt form of 2-phenylethylamine (PEA), a naturally occurring monoamine alkaloid found in various organisms, including humans.[1][2] As an endogenous neuromodulator within the central nervous system, PEA plays a crucial role in regulating monoamine neurotransmission.[2] It stimulates the release of key neurotransmitters like norepinephrine and dopamine, making it a subject of profound interest in the fields of neuroscience, pharmacology, and medicinal chemistry.[2][3] Its structural backbone is the basis for a wide class of compounds known as substituted phenethylamines, which includes numerous hormones, neurotransmitters, and psychoactive drugs.[1]
The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous solutions, rendering it more suitable for pharmaceutical formulation and laboratory research.[4] This guide offers a detailed exploration of the core chemical properties, synthesis, and analysis of 2-phenylethylamine hydrochloride, providing a foundational resource for scientific professionals.
Core Physicochemical Properties
The fundamental properties of 2-phenylethylamine hydrochloride are critical for its handling, formulation, and application in experimental settings. These properties have been compiled from various chemical data sources and are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-phenylethanamine;hydrochloride | [5] |
| Synonyms | Phenethylamine HCl, PEA HCl, β-Phenylethylamine HCl | [2][4] |
| CAS Number | 156-28-5 | [2][5] |
| Molecular Formula | C₈H₁₁N · HCl (or C₈H₁₂ClN) | [2][5] |
| Molecular Weight | 157.64 g/mol | [3][5][6] |
| Appearance | White to off-white crystalline solid or powder.[3][4][6] | |
| Melting Point | 217–224 °C | [1][3][6][7][8] |
| Solubility | Water: Soluble.[3][4][8] Ethanol: 25 mg/mL.[2][3] DMSO: 30 mg/mL.[2][3] DMF: 30 mg/mL.[2][3] PBS (pH 7.2): 10 mg/mL.[2][3] | |
| Purity | ≥98% or ≥99% (Typical commercial grades) | [2][6] |
| Stability | Stable under recommended storage conditions; hygroscopic.[9][10] Store in a dry, cool, well-ventilated place under an inert atmosphere.[9][10] | |
| pKa | 9.83 (for the conjugate acid) | [1] |
Synthesis and Purification
The synthesis of 2-phenylethylamine, the free base of the target compound, is most commonly achieved through the reduction of benzyl cyanide. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Synthesis Workflow: Reduction of Benzyl Cyanide
This established method involves the catalytic hydrogenation of benzyl cyanide in the presence of a catalyst like Raney nickel. The use of ammonia in the reaction medium is crucial as it minimizes the formation of the secondary amine, di-(β-phenylethyl)-amine, a common byproduct.
Caption: Synthesis workflow for 2-phenylethylamine HCl.
Experimental Protocol: Synthesis
The following protocol is adapted from the procedure reported in Organic Syntheses.[7]
-
Reaction Setup: In a high-pressure reaction vessel (bomb), combine benzyl cyanide (1 mole equivalent) and Raney nickel catalyst.
-
Hydrogenation: Seal the vessel and introduce liquid ammonia as the solvent. Pressurize the vessel with hydrogen gas to approximately 2000 psi. Heat the mixture to 120-130°C with agitation. The reaction is typically complete within an hour.
-
Catalyst Removal: After cooling the vessel and venting excess pressure, filter the reaction mixture to remove the Raney nickel catalyst. Causality: The catalyst is pyrophoric and must be handled with care, preferably kept wet with a solvent like methanol during filtration to prevent ignition upon contact with air.
-
Isolation of Free Base: Remove the ammonia and any co-solvent by distillation. The resulting crude 2-phenylethylamine is then purified by vacuum distillation.
-
Salt Formation: Dissolve the purified 2-phenylethylamine free base in a suitable solvent, such as dry ethanol.
-
Precipitation: Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) to the ethanolic solution. 2-Phenylethylamine hydrochloride will precipitate out of the solution.
-
Final Purification: Collect the crystalline solid by filtration and recrystallize from a suitable solvent like dry ethanol to achieve high purity. The melting point of the purified hydrochloride salt is sharp, typically around 218–219°C.[7]
Analytical Characterization
Accurate identification and quantification of 2-phenylethylamine hydrochloride are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.
Chemical Structure
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 5. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. fishersci.ie [fishersci.ie]
Predicted biological activity of 6-phenylhexylamine hydrochloride
An In-Depth Technical Guide to the Predicted Biological Activity of 6-Phenylhexylamine Hydrochloride
Abstract
This guide provides a comprehensive analysis of the predicted biological activity of 6-phenylhexylamine hydrochloride, a structural analog of phenethylamine. In the absence of direct empirical data, this document synthesizes information from structure-activity relationships (SAR) of related phenethylamine derivatives to construct a predictive pharmacological profile. We hypothesize that 6-phenylhexylamine hydrochloride will primarily act as a modulator of monoaminergic systems, with potential activity as a central nervous system stimulant. A detailed experimental workflow is presented, outlining the necessary in vitro and in vivo assays to empirically validate these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel psychoactive compounds.
Introduction and Structural Analysis
6-Phenylhexylamine hydrochloride belongs to the broad chemical class of phenethylamines, compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is shared by numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[1] The parent compound, phenethylamine (PEA), is a naturally occurring trace amine that acts as a central nervous system stimulant.[[“]]
The structure of 6-phenylhexylamine distinguishes itself from phenethylamine by the presence of a hexyl (six-carbon) chain connecting the phenyl ring to the amine group, as opposed to the ethyl (two-carbon) chain in PEA. This significant increase in the length of the alkyl chain is predicted to substantially alter the molecule's physicochemical properties, most notably its lipophilicity. The increased lipid solubility may enhance its ability to cross the blood-brain barrier and could influence its binding affinity and selectivity for various molecular targets.
Objective: This document aims to:
-
Predict the primary and secondary molecular targets of 6-phenylhexylamine hydrochloride based on established SAR for the phenethylamine class.
-
Hypothesize its likely pharmacological effects.
-
Provide a detailed, actionable experimental workflow for the validation of these predictions.
Predicted Biological Activity Profile
The biological activity of phenethylamine derivatives is largely dictated by their interaction with monoamine neurotransmitter systems.[3] The core mechanism often involves the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][[“]]
Primary Target Predictions: Monoamine Transporters and TAAR1
Based on its core phenethylamine scaffold, 6-phenylhexylamine is predicted to interact with the following primary targets:
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Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1.[5] Agonism at TAAR1 can modulate dopaminergic and serotonergic neurotransmission and is a key mechanism for the action of many stimulants.[1][[“]] It is highly probable that 6-phenylhexylamine will also act as a TAAR1 agonist.
-
Dopamine (DAT) and Norepinephrine (NET) Transporters: Many phenethylamine analogs function as monoamine releasing agents by reversing the function of DAT and NET.[[“]][6] This leads to an increase in extracellular concentrations of dopamine and norepinephrine, resulting in stimulant effects. The extended alkyl chain of 6-phenylhexylamine may influence its potency as a transporter substrate or inhibitor.
Secondary Target Predictions: Adrenergic and Serotonergic Receptors
Derivatives of phenethylamine have been shown to interact with a range of G-protein coupled receptors, although often with lower affinity than their primary targets.[7] Potential secondary targets for 6-phenylhexylamine include:
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Adrenergic Receptors (α and β): Some phenethylamines can act as agonists at various adrenergic receptor subtypes, contributing to cardiovascular effects such as increased heart rate and blood pressure (pressor response).[8][9]
-
Serotonin (5-HT) Receptors: Direct agonism at certain serotonin receptors has been observed for some phenethylamine derivatives, which could contribute to a more complex psychoactive profile.[[“]]
Predicted Pharmacological Effects
Given the predicted interactions with TAAR1, DAT, and NET, the overarching pharmacological effect of 6-phenylhexylamine hydrochloride is anticipated to be that of a central nervous system stimulant . Specific predicted effects include:
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Psychomotor Stimulation: Increased locomotor activity.
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Anorectic Effects: Appetite suppression.
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Sympathomimetic Effects: Increased heart rate and blood pressure due to elevated norepinephrine levels and potential direct adrenergic agonism.
-
Rewarding/Reinforcing Properties: Due to the elevation of dopamine in the brain's reward pathways.[6]
The following table summarizes the predicted activity profile.
| Target Class | Specific Target | Predicted Interaction | Predicted Potency |
| Primary Targets | TAAR1 | Agonist | High |
| Dopamine Transporter (DAT) | Releasing Agent / Inhibitor | Moderate to High | |
| Norepinephrine Transporter (NET) | Releasing Agent / Inhibitor | Moderate to High | |
| Secondary Targets | Adrenergic Receptors (α₁, α₂, β) | Agonist | Low to Moderate |
| Serotonin Receptors (e.g., 5-HT₂) | Agonist | Low | |
| Serotonin Transporter (SERT) | Releasing Agent / Inhibitor | Low |
Experimental Validation Workflow
To empirically determine the biological activity of 6-phenylhexylamine hydrochloride, a structured, multi-tiered experimental approach is required. The following workflow outlines the key in vitro and in vivo assays.
Caption: Proposed experimental workflow for characterizing 6-phenylhexylamine HCl.
Detailed Protocols: In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of 6-phenylhexylamine hydrochloride for a panel of key molecular targets.
-
Methodology:
-
Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing the human recombinant target of interest (e.g., hDAT, hNET, hTAAR1, adrenergic receptors α1A, β2, etc.).
-
Assay Setup: In a 96-well plate, combine the cell membranes with a specific radioligand for the target (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of 6-phenylhexylamine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Objective: To functionally assess the compound's ability to inhibit monoamine uptake at DAT, NET, and SERT.
-
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT.
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with a range of concentrations of 6-phenylhexylamine hydrochloride.
-
Initiate Uptake: Add a known concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT-expressing cells).
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.
-
Detailed Protocols: In Vivo Studies
-
Objective: To evaluate the potential psychomotor stimulant effects.
-
Methodology:
-
Animals: Use adult male C57BL/6 mice.
-
Habituation: Place individual mice into open-field activity chambers (e.g., 40 x 40 cm clear plastic boxes equipped with infrared beams) and allow them to habituate for 30-60 minutes.
-
Administration: Administer 6-phenylhexylamine hydrochloride (e.g., 1, 5, 10, 25 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 90-120 minutes using automated tracking software.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of the drug-treated groups to the vehicle control group using ANOVA.
-
Predicted Mechanism of Action and Data Interpretation
The data gathered from the proposed workflow will allow for the construction of a comprehensive pharmacological profile. We predict that 6-phenylhexylamine will act as a TAAR1 agonist and a dopamine/norepinephrine releasing agent.
Caption: Predicted mechanism of action at a dopaminergic synapse.
Interpretation of Potential Results:
-
High affinity at TAAR1, DAT, and NET (in vitro) coupled with increased locomotor activity (in vivo) would strongly support the hypothesis of a central nervous system stimulant with a mechanism similar to amphetamine.
-
Significant cardiovascular effects (in vivo) would correlate with high affinity for adrenergic receptors or potent activity at NET.
-
A lack of significant locomotor stimulation despite potent in vitro binding could suggest other factors, such as rapid metabolism or poor blood-brain barrier penetration, which would require further ADMET studies.
This predictive and validation-oriented approach provides a robust framework for elucidating the biological activity of novel compounds like 6-phenylhexylamine hydrochloride, ensuring scientific rigor and guiding future drug development efforts.
References
- SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available from: https://www.typeset.io/papers/the-benefits-of-in-silico-modeling-to-identify-possible-57k8g7k2
- Gatch, M. B., et al. Computational/in silico methods in drug target and lead prediction. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5778923/
- MDPI. From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. Available from: https://www.mdpi.com/2218-273X/14/6/663
- Byrne, R., & Schneider, G. In Silico Target Prediction for Small Molecules. OUCI. Available from: https://ouci.dntb.gov.ua/en/work/2TrnRx9B/
- MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Available from: https://www.mdpi.com/1422-0067/24/13/11105
- Wikipedia. Phenethylamine. Available from: https://en.wikipedia.org/wiki/Phenethylamine
- Kim, J., et al. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479483/
- PubChem. 2-Phenylethylamine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9075
- Kim, J., et al. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Available from: https://www.mdpi.com/1422-0067/22/17/9485
- Simmler, L. D., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538006/
- Barroso, M., et al. Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8947352/
- Lota, A. S., et al. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/25118217/
- Andersson, C. D., et al. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/24436067/
- ResearchGate. Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples | Request PDF. Available from: https://www.researchgate.
- MDPI. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Available from: https://www.mdpi.com/2072-6643/16/11/1567
- Consensus. What is Phenethylamine (PEA) mechanism of action?. Available from: https://consensus.app/papers/phenethylamine-pea-ameliorates-corticosteroneinduced-zhu/078a6320076a5927b2c589087522201b/
- Wainscott, D. B., et al. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2704531/
- ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. Available from: https://www.researchgate.
- ResearchGate. Synthesis and evaluation of pyridazinone-phenethylamine derivatives as selective and orally bioavailable histamine H-3 receptor antagonists with robust wake-promoting activity | Request PDF. Available from: https://www.researchgate.net/publication/51624467_Synthesis_and_evaluation_of_pyridazinone-phenethylamine_derivatives_as_selective_and_orally_bioavailable_histamine_H-3_receptor_antagonists_with_robust_wake-promoting_activity
- Uretsky, N. J., et al. Pharmacological changes induced by repeated exposure to phenylethylamine. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/7152917/
- Consensus. What is Phenethylamine (PEA) mechanism of action?. Available from: https://consensus.app/papers/phenethylamine-pea-ameliorates-corticosteroneinduced-zhu/078a6320076a5927b2c589087522201b/?utm_source=bing&utm_medium=cpc&utm_campaign=EN-Dynamic_Search_Ads&utm_term=consensus&utm_content=All%20Webpages
- PubChem. Phenethylamine. NIH. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1001
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Putative Mechanism of Action of 6-Phenylhexylamine Hydrochloride: A Technical Guide for Researchers
Introduction
6-Phenylhexylamine hydrochloride is a derivative of β-phenethylamine (PEA), a foundational structure for a multitude of neuroactive compounds.[1] While specific pharmacological data for 6-phenylhexylamine hydrochloride is not extensively available in peer-reviewed literature, its mechanism of action can be confidently inferred from the well-established pharmacology of PEA and the structure-activity relationships (SAR) of its derivatives.[2] This guide synthesizes the current understanding of phenethylamine pharmacology to present a putative mechanism of action for 6-phenylhexylamine hydrochloride, providing researchers and drug development professionals with a detailed framework for its investigation.
The core hypothesis is that 6-phenylhexylamine hydrochloride, by virtue of its phenethylamine scaffold, primarily functions as a modulator of monoaminergic systems. Its extended hexyl chain is predicted to significantly influence its potency and selectivity at key molecular targets, distinguishing its profile from that of the parent PEA molecule. This document will dissect the expected interactions with monoamine transporters and receptors, the downstream signaling consequences, and the experimental methodologies required to validate these hypotheses.
I. Primary Molecular Targets and Pharmacodynamics
The neuropharmacological effects of phenethylamine derivatives are predominantly mediated through their interaction with key proteins involved in monoamine neurotransmission.[3][4] The principal targets for 6-phenylhexylamine hydrochloride are anticipated to be the dopamine transporter (DAT), the trace amine-associated receptor 1 (TAAR1), and to a lesser extent, the vesicular monoamine transporter 2 (VMAT2).
Dopamine Transporter (DAT) Inhibition and Reversal
A hallmark of many phenethylamine derivatives is their ability to inhibit the reuptake of dopamine from the synaptic cleft.[2][3] This action increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling. Furthermore, compounds structurally similar to amphetamine can act as DAT reversing agents, inducing non-vesicular release of dopamine.[[“]]
Causality of Experimental Choice: The dopamine reuptake inhibition assay is a fundamental experiment to characterize the activity of novel phenethylamine derivatives.[2] It provides a direct measure of the compound's ability to block the primary mechanism of dopamine clearance.
Experimental Protocol: Dopamine Reuptake Inhibition Assay [2]
-
Cell Culture: Utilize HEK-293 cells stably expressing the human dopamine transporter (hDAT). Culture cells in a 24-well plate to confluence.
-
Preparation: Wash the cells with an uptake buffer (5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1).
-
Compound Incubation: Treat the cells with varying concentrations of 6-phenylhexylamine hydrochloride at 37°C for 20 minutes.
-
Radioligand Addition: Add [³H]-dopamine (final concentration: 20 nM) to the wells and incubate for 5 minutes.
-
Termination and Lysis: Wash the cells three times with ice-cold uptake buffer to terminate the uptake process. Add 1% sodium dodecyl sulfate buffer to each well and incubate overnight to lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of [³H]-dopamine taken up by the cells.
-
Data Analysis: Calculate the percent inhibition of dopamine reuptake at each concentration of the test compound and determine the IC₅₀ value.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G-protein coupled receptor that has emerged as a key regulator of monoamine function.[1][6] Phenethylamine is a potent agonist of TAAR1.[1] Activation of TAAR1 can lead to a reduction in the firing rate of monoaminergic neurons and modulation of dopamine transporter function through protein kinase A (PKA) and protein kinase C (PKC) signaling.[1]
Causality of Experimental Choice: A functional assay measuring TAAR1 activation, such as a cAMP accumulation assay or a calcium mobilization assay, is crucial to determine if 6-phenylhexylamine hydrochloride retains the TAAR1 agonist properties of PEA.[6] This is critical as TAAR1 agonism can modulate the psychostimulant and reinforcing effects of DAT inhibitors.
Experimental Protocol: TAAR1 Functional Assay (Calcium Mobilization) [6]
-
Cell Line: Use a stable cell line co-expressing human TAAR1 (hTAAR1) and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of 6-phenylhexylamine hydrochloride to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of vesicular monoamines and an increase in their cytoplasmic concentration.[1] Phenethylamine and its derivatives can inhibit VMAT2, contributing to their overall effect on monoaminergic neurotransmission.[1]
II. Signaling Pathways and Downstream Effects
The interaction of 6-phenylhexylamine hydrochloride with its primary targets is expected to trigger a cascade of intracellular signaling events, ultimately leading to its physiological effects.
Dopaminergic Signaling
By inhibiting and potentially reversing DAT, 6-phenylhexylamine hydrochloride would increase extracellular dopamine levels.[7] This elevated dopamine would then act on postsynaptic dopamine receptors, primarily D1 and D2 receptors, to modulate downstream signaling pathways involving cyclic AMP (cAMP) and other second messengers. This can lead to psychomotor stimulation and reinforcing behaviors.[7]
Caption: Putative dopaminergic signaling pathway modulated by 6-phenylhexylamine.
TAAR1-Mediated Signaling
Agonism at TAAR1 is expected to activate G-protein signaling, leading to the production of cAMP and the activation of PKA and PKC.[1] These kinases can then phosphorylate DAT, reducing its transport capacity and potentially promoting its internalization, which would serve as a negative feedback mechanism on dopamine reuptake.
Caption: Expected TAAR1-mediated signaling cascade initiated by 6-phenylhexylamine.
III. Structure-Activity Relationship (SAR) Considerations
The defining structural feature of 6-phenylhexylamine hydrochloride compared to PEA is the elongated hexyl chain. SAR studies of phenethylamine derivatives have shown that the length and bulk of the alkyl group can significantly impact pharmacological activity.[2]
-
Increased Lipophilicity: The hexyl chain will increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.
-
Potency at DAT: Studies on other phenethylamine derivatives have shown that increasing the length of the alkyl chain can influence potency at DAT.[2] The hexyl group may provide a better fit into the hydrophobic pockets of the DAT binding site.
-
Receptor Selectivity: The longer chain may also alter the selectivity profile for other monoamine transporters (e.g., norepinephrine and serotonin transporters) and receptors.
Table 1: Predicted Pharmacological Profile of 6-Phenylhexylamine Hydrochloride Based on SAR
| Molecular Target | Predicted Activity | Rationale |
| Dopamine Transporter (DAT) | Inhibitor/Reverser | Core phenethylamine structure.[2][3] |
| Norepinephrine Transporter (NET) | Potential Inhibitor | Phenethylamines often show activity at NET. |
| Serotonin Transporter (SERT) | Lower Affinity Expected | Typically lower affinity for phenethylamines. |
| TAAR1 | Agonist | Core phenethylamine structure.[1][6] |
| VMAT2 | Inhibitor | Common activity for phenethylamines.[1] |
| Adrenergic Receptors | Potential Agonist/Antagonist | Phenethylamines can interact with adrenergic receptors.[8][9] |
IV. Broader Pharmacological Profile
Beyond its primary effects on the dopaminergic system, 6-phenylhexylamine hydrochloride may also interact with other neurotransmitter systems.
-
Adrenergic System: Phenethylamines can have complex effects on the adrenergic system, including acting as agonists at adrenergic receptors or promoting the release of norepinephrine.[9][[“]] This can contribute to cardiovascular effects such as increased blood pressure and heart rate.
-
Serotonergic System: While generally less potent at the serotonin transporter, some phenethylamine derivatives can interact with serotonin receptors.[[“]]
V. Conclusion
The mechanism of action of 6-phenylhexylamine hydrochloride is putatively centered on its role as a monoamine reuptake inhibitor and a TAAR1 agonist, with a primary impact on the dopamine system. The extended hexyl chain is anticipated to modulate its potency, selectivity, and pharmacokinetic profile compared to the parent β-phenethylamine molecule. The experimental protocols and signaling pathways outlined in this guide provide a comprehensive framework for the systematic investigation of this compound. Empirical validation of these hypotheses through rigorous in vitro and in vivo studies is essential to fully elucidate the pharmacological profile of 6-phenylhexylamine hydrochloride and to determine its potential as a research tool or therapeutic agent.
References
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available at: [Link]
-
Phenethylamine. Wikipedia. Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH. Available at: [Link]
-
Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. PubMed. Available at: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]
-
Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions. PubMed. Available at: [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences. Available at: [Link]
-
[Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl] - PubMed. PubMed. Available at: [Link]
-
Pharmacological changes induced by repeated exposure to phenylethylamine. PubMed. Available at: [Link]
-
What is Phenethylamine (PEA) mechanism of action?. Consensus. Available at: [Link]
-
Pharmacological studies with endogenous enhancer substances: beta-phenylethylamine, tryptamine, and their synthetic derivatives. PubMed. Available at: [Link]
-
Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. Available at: [Link]
-
What is Phenethylamine (PEA) mechanism of action?. Consensus. Available at: [Link]_content=paper-ad-group)
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
An In-depth Technical Guide to 6-Phenylhexylamine Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Chemical Identity and Predicted Physicochemical Properties
6-Phenylhexylamine hydrochloride is the salt of a primary amine with a six-carbon alkyl chain separating a phenyl group and the amino group. The hydrochloride salt form is generally preferred for its increased stability and solubility in aqueous media, which is advantageous for biological studies.
| Identifier | Value |
| Chemical Name | 6-Phenylhexylamine hydrochloride |
| Synonyms | 6-Phenyl-1-hexanamine hydrochloride, Benzenehexanamine hydrochloride |
| Molecular Formula | C₁₂H₂₀ClN |
| Molecular Weight | 213.75 g/mol |
| Predicted Appearance | White to off-white crystalline solid |
| Predicted Solubility | Soluble in water and polar organic solvents like ethanol and methanol. |
| Predicted Melting Point | Expected to be a crystalline solid with a distinct melting point. |
| Predicted pKa | The pKa of the ammonium group is predicted to be around 10-11, similar to other primary alkylammonium ions. |
Proposed Synthesis and Manufacturing Workflow
The synthesis of 6-phenylhexylamine hydrochloride can be approached from commercially available starting materials. A plausible and efficient synthetic route begins with 6-phenyl-1-hexanol. The overall workflow involves the conversion of the terminal alcohol to an amine, followed by salt formation.
Caption: Proposed synthetic workflow for 6-phenylhexylamine hydrochloride.
Experimental Protocol: Synthesis of 6-Phenylhexylamine Hydrochloride from 6-Phenyl-1-hexanol
Part A: Synthesis of 6-Phenylhexylamine
-
Bromination of 6-Phenyl-1-hexanol:
-
To a solution of 6-phenyl-1-hexanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (PBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. The crude 6-phenylhexyl bromide is purified by column chromatography.
-
Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.
-
-
Azide Formation:
-
Dissolve the purified 6-phenylhexyl bromide in dimethylformamide (DMF) and add sodium azide (NaN₃).
-
Heat the mixture to facilitate the SN2 reaction, replacing the bromide with the azide group.
-
After the reaction is complete, extract the 6-phenylhexyl azide.
-
Causality: The azide displacement is a reliable method for introducing a nitrogen functional group that can be cleanly reduced to a primary amine.
-
-
Reduction of 6-Phenylhexyl Azide:
-
The 6-phenylhexyl azide can be reduced to 6-phenylhexylamine by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield the crude 6-phenylhexylamine.
-
Part B: Formation of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude 6-phenylhexylamine in a suitable anhydrous solvent such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The 6-phenylhexylamine hydrochloride will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Causality: The basic amine readily reacts with the acid to form the ammonium salt, which is typically less soluble in nonpolar organic solvents, allowing for easy isolation.
-
Proposed Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-phenylhexylamine hydrochloride.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the hexyl chain, and the protons of the aminium group. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Peaks for the carbon atoms of the phenyl ring and the six distinct carbon atoms of the hexyl chain. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (6-phenylhexylamine). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram, with purity typically assessed by the peak area percentage. |
General Protocol for Purity Analysis by HPLC
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 6-phenylhexylamine hydrochloride in the mobile phase.
-
Create a series of dilutions for linearity assessment.
-
-
Analysis:
-
Inject the samples and analyze the chromatograms for the retention time and peak area of the main component.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Potential Applications in Research and Drug Development
The therapeutic potential of phenethylamines is vast, and modifying the alkyl chain length can significantly impact their pharmacological profile.
Caption: General mechanism of action of phenylalkylamines at the synapse.
-
Neuromodulatory Activity: Shorter-chain phenethylamines are known to act as stimulants by promoting the release of neurotransmitters like dopamine and norepinephrine. The longer hexyl chain in 6-phenylhexylamine may alter its interaction with monoamine transporters and receptors, potentially leading to a different pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: 6-Phenylhexylamine hydrochloride can serve as a valuable tool in SAR studies to understand how lipophilicity and chain length affect the binding affinity and functional activity at various G-protein coupled receptors (GPCRs) and transporters.
-
Drug Delivery and Prodrugs: The lipophilic nature of the hexyl chain could be exploited in the design of prodrugs or drug delivery systems to enhance blood-brain barrier penetration or to target specific tissues.
Safety and Handling
As with any research chemical, 6-phenylhexylamine hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
While 6-phenylhexylamine hydrochloride may not be a commonly available chemical, its synthesis is feasible from known starting materials. This guide provides a theoretical framework and practical protocols for its preparation and characterization. The unique structural features of this long-chain phenylalkylamine make it a compelling candidate for further investigation in the fields of medicinal chemistry and neuropharmacology. Its exploration could lead to the discovery of novel therapeutic agents with unique pharmacological properties.
References
Due to the novelty of 6-phenylhexylamine hydrochloride, direct references are not available. The principles and protocols described in this guide are based on established knowledge in organic chemistry and pharmacology. For further reading on related compounds and methodologies, the following resources are recommended:
- Organic Syntheses. An annual publication of detailed and checked procedures for the synthesis of organic compounds.
- Journal of Medicinal Chemistry.
- PubChem.
- SciFinder. A comprehensive database of chemical literature and patents, produced by the Chemical Abstracts Service (CAS).
An In-Depth Technical Guide to the Solubility Profile of 6-Phenylhexylamine Hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of drug discovery and development, the aqueous solubility of a drug candidate is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic success of a pharmaceutical agent. Poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges, ultimately increasing development timelines and costs.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of 6-phenylhexylamine hydrochloride, a research compound of interest. As a primary amine, its behavior in aqueous and organic media is governed by its basicity and the presence of the hydrochloride salt, which generally enhances aqueous solubility.[4][5] This document will not only present methodologies for determining key solubility parameters but also delve into the scientific rationale behind these experimental choices, empowering researchers to generate a robust and insightful solubility profile.
Physicochemical Properties of 6-Phenylhexylamine Hydrochloride: A Theoretical Overview
6-Phenylhexylamine hydrochloride is an organic molecule featuring a phenyl group attached to a hexyl chain, terminating in a primary amine. The hydrochloride salt form indicates that the basic amine group is protonated, forming an ammonium chloride salt. This structure imparts several key characteristics that influence its solubility:
-
Amine Basicity and pKa: The primary amine group is basic and will exist in a protonated, charged form at acidic and neutral pH. The dissociation constant (pKa) of the conjugate acid (the protonated amine) is a critical determinant of its solubility-pH profile. For basic compounds, solubility typically increases as the pH of the solution drops below the pKa.[6]
-
Lipophilicity and logP: The phenyl group and the hexyl chain contribute to the molecule's lipophilicity, or its affinity for non-polar environments. The partition coefficient (logP) is a measure of this property. A higher logP generally correlates with lower aqueous solubility.
-
Salt Form: The hydrochloride salt form is employed to improve the aqueous solubility and stability of the parent amine.[7] However, the "common ion effect" can influence the solubility of hydrochloride salts in solutions containing chloride ions.[6]
A summary of the key physicochemical properties to be determined for 6-phenylhexylamine hydrochloride is presented in Table 1.
| Property | Description | Significance in Solubility Profiling |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Essential for converting between mass-based (mg/mL) and molar-based (M) concentration units. |
| pKa | The negative logarithm of the acid dissociation constant of the protonated amine. | Predicts the degree of ionization at a given pH, which dictates the solubility-pH relationship.[6] |
| logP | The logarithm of the partition coefficient between an organic solvent (typically n-octanol) and water. | Quantifies the lipophilicity of the molecule, which is inversely related to aqueous solubility. |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water at a specific temperature and pH. | A fundamental parameter for assessing oral bioavailability and developing aqueous formulations.[2] |
| Solvent Solubility | The solubility in various organic solvents (e.g., ethanol, methanol, DMSO). | Important for preparing stock solutions for in vitro assays and for formulation development. |
Experimental Determination of the Solubility Profile
A comprehensive understanding of the solubility of 6-phenylhexylamine hydrochloride requires a multi-faceted experimental approach. This section details the protocols for determining both kinetic and thermodynamic solubility, as well as for preparing stock solutions.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
-
Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It reflects the solubility of the amorphous or metastable form of the compound and is often higher than thermodynamic solubility.[1][8] Kinetic solubility is typically measured in early drug discovery for high-throughput screening.[9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution that is in equilibrium with the solid material.[3] This is a more accurate representation of the compound's intrinsic solubility and is critical for lead optimization and formulation development.[8][9]
The experimental workflow for determining both types of solubility is depicted below.
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[10]
Materials:
-
6-Phenylhexylamine hydrochloride (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers at pH 1.2, 4.5, and 6.8[10]
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC system with UV detector
Procedure:
-
Preparation of Buffers: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to assess the pH-dependent solubility.[10]
-
Sample Preparation: Add an excess amount of solid 6-phenylhexylamine hydrochloride to a series of vials, each containing a known volume of a specific buffer. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtering the suspension through a 0.22 µm filter. The latter is generally preferred to ensure all solid particles are removed.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated HPLC-UV method.[3] A calibration curve should be prepared using standards of known concentrations.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate.[10]
Experimental Protocol: Kinetic Aqueous Solubility
This method is suitable for higher throughput screening.
Materials:
-
6-Phenylhexylamine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers (as above)
-
96-well plates
-
Plate shaker
-
Plate reader with turbidimetry capabilities or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 6-phenylhexylamine hydrochloride in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to the aqueous buffers in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it for a defined period (e.g., 2 hours) at a constant temperature.[1]
-
Precipitation Detection: Measure the turbidity of each well using a plate reader. The concentration at which significant precipitation is observed is the kinetic solubility. Alternatively, the samples can be filtered or centrifuged, and the supernatant analyzed by HPLC-UV.[1]
Solubility in Organic Solvents and Stock Solution Preparation
For in vitro experiments, concentrated stock solutions are often required. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[11]
Protocol for Stock Solution Preparation:
-
Accurately weigh a known amount of 6-phenylhexylamine hydrochloride.
-
Add the desired volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.[11]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
A general workflow for preparing a formulation for in vivo studies using co-solvents is illustrated below.
Caption: General Workflow for Co-Solvent Formulation.[11]
Safety and Handling of 6-Phenylhexylamine Hydrochloride
As with any research chemical, proper safety precautions must be observed when handling 6-phenylhexylamine hydrochloride. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from similar amine hydrochlorides can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[12]
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Amine salts can be hygroscopic, so protection from moisture is important.[12]
Conclusion
The solubility profile of 6-phenylhexylamine hydrochloride is a critical dataset for its advancement as a research tool or potential therapeutic agent. This guide has outlined a comprehensive strategy for determining its thermodynamic and kinetic solubility in aqueous and organic media. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate a robust and reliable solubility profile. This information is indispensable for interpreting data from biological assays, designing effective formulations for in vivo studies, and making informed decisions in the drug development process.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Mole, J., Box, K., & Comer, J. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical. Retrieved from [Link]
- Kumar, L., & Kumar, A. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 531-543.
-
MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Amine Unknowns. Retrieved from [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]
-
BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]
-
Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Retrieved from [Link]
- Potter, R. W., Babcock, R. S., & Brown, D. L. (1976). New method for determining the solubility of salts in aqueous solutions at elevated temperatures. Journal of Research of the U.S. Geological Survey, 5(3), 389-395.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
-
DrugBank. (n.d.). beta-PHENYLETHYLAMINE HCl. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. evotec.com [evotec.com]
- 4. byjus.com [byjus.com]
- 5. scribd.com [scribd.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 8. ovid.com [ovid.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. who.int [who.int]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Characterization of 6-Phenylhexylamine Hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-phenylhexylamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. The focus is on not just presenting data, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough understanding of the molecule's structural features.
Introduction
6-Phenylhexylamine hydrochloride is a primary amine salt. The presence of a phenyl group at one end of a six-carbon chain and a protonated amine at the other gives it distinct chemical properties that are reflected in its spectroscopic data. Understanding these spectral signatures is crucial for its identification, purity assessment, and in studying its interactions in various chemical and biological systems. This guide will walk through the expected spectroscopic data and the methodologies to obtain them.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecule.
Caption: Structure of 6-phenylhexylamine hydrochloride.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-phenylhexylamine hydrochloride, both ¹H and ¹³C NMR will provide valuable information.
¹H NMR Spectroscopy
Expected ¹H NMR Spectrum: The proton NMR spectrum will show distinct signals for the aromatic protons, the aliphatic chain protons, and the ammonium protons. The hydrochloride salt form influences the chemical shift and appearance of the protons attached to and near the nitrogen atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.1 - 7.3 | Multiplet | 5H | The five protons on the benzene ring will appear as a complex multiplet in the typical aromatic region. |
| Benzylic (-CH₂-Ph) | ~2.6 | Triplet | 2H | These protons are adjacent to the phenyl group and a methylene group, leading to a triplet. |
| Methylene (-CH₂-) | 1.2 - 1.7 | Multiplet | 8H | The four methylene groups in the middle of the alkyl chain will overlap, creating a complex multiplet. |
| Methylene (-CH₂-N) | ~3.0 | Triplet | 2H | These protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift compared to other methylene groups. |
| Ammonium (-NH₃⁺) | 7.5 - 8.5 | Broad singlet | 3H | The protons on the nitrogen are acidic and can undergo exchange with residual water or with each other, leading to a broad signal.[1] The chemical shift can be highly variable depending on the solvent and concentration. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-phenylhexylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good choices for amine salts due to their polarity.[2] In D₂O, the -NH₃⁺ protons will exchange with deuterium and the signal will disappear, which can be a useful diagnostic tool.[1]
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Acquisition Parameters:
-
Number of scans: 16-32 scans are typically sufficient.
-
Relaxation delay: A delay of 1-2 seconds between scans is appropriate.
-
Temperature: Room temperature.
-
Caption: Workflow for NMR Spectroscopy.
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectrum: The carbon NMR will show distinct signals for each carbon atom in a unique chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Phenyl (C-Ar) | 125 - 142 | The aromatic carbons will appear in their characteristic region. The quaternary carbon attached to the alkyl chain will be at the downfield end of this range. |
| Benzylic (-CH₂-Ph) | ~36 | This carbon is attached to the phenyl group. |
| Methylene (-CH₂-) | 26 - 32 | The four central methylene carbons will have similar chemical shifts. |
| Methylene (-CH₂-N) | ~40 | This carbon is deshielded due to its proximity to the electronegative nitrogen atom. |
Experimental Protocol: ¹³C NMR
The sample preparation is the same as for ¹H NMR. The acquisition will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 6-phenylhexylamine hydrochloride, the key features will be the N-H stretches of the primary ammonium salt and the C-H and C=C stretches of the alkyl and aromatic portions.
Expected IR Spectrum:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| N-H Stretch | 3200 - 2800 | Broad, strong | The N-H stretching vibrations of a primary amine salt (R-NH₃⁺) appear as a broad and intense band in this region.[3] This is a characteristic feature of amine salts. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium | C-H stretching vibrations of the sp² hybridized carbons in the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp, strong | Symmetric and asymmetric C-H stretching of the methylene groups in the alkyl chain.[3] |
| Overtone/Combination Bands | 2800 - 2000 | Series of weak bands | These are often observed for amine salts due to the high polarity of the N-H bonds.[3] |
| N-H Bend | 1625 - 1500 | Medium | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[3] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak | Stretching vibrations of the carbon-carbon double bonds in the benzene ring. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like a hydrochloride salt, the KBr pellet method is common.[4]
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[4][5] Simply place a small amount of the solid sample on the ATR crystal and apply pressure.[4]
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.
Expected Mass Spectrum (Electron Ionization - EI):
The molecular ion of the free base (6-phenylhexylamine) is expected at m/z 177. The hydrochloride salt itself is not typically observed directly in EI-MS. The fragmentation pattern will be characteristic of an alkylamine with a phenyl group.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 177 | [M]⁺ | Molecular ion of the free base. |
| 104 | [C₈H₈]⁺ | Tropylium ion, a common rearrangement fragment for compounds with a benzyl group. |
| 91 | [C₇H₇]⁺ | Benzyl cation, resulting from benzylic cleavage. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of primary amines.[1] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a relatively volatile compound (as the free base), Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The hydrochloride salt is non-volatile and needs to be converted to the free base before injection or analyzed by a soft ionization technique.[6]
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum. For observing the molecular ion of the salt, a soft ionization technique like Electrospray Ionization (ESI) would be more appropriate.[7] In positive ion ESI, the protonated molecule [M+H]⁺ of the free base would be observed at m/z 178.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Caption: Predicted EI-MS Fragmentation of 6-phenylhexylamine.
Conclusion
The spectroscopic characterization of 6-phenylhexylamine hydrochloride provides a detailed picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the primary ammonium salt, and mass spectrometry establishes the molecular weight and fragmentation patterns. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and characterize this compound.
References
-
J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]
-
Reddit. (2020). Mass spectrometry oh HCl. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Study.com. (n.d.). How will fragmentation affect the mass spectrum of hydrogen chloride?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How many peaks of HCl are found in a mass spectrum?. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Studies on High Molecular Weight Aliphatic Amines and Their Salts. XI. Transference Numbers of Some Primary Amine Hydrochlorides in Aqueous Solution and Their Significance in the Interpretation of the Micelle Theory. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from [Link]
-
Reddit. (2023). Amine protons on NMR. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information For: S1. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]
-
SpectraBase. (n.d.). Phenethylamine HCl - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Phenethylamine. Retrieved from [Link]
-
PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenethylamine, p-methoxy-α-methyl-, hydrochloride. Retrieved from [Link]
-
Unknown. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenethylamine, (-)-. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]
-
ResearchGate. (2025). Identification of -Phenylethylamine in Judicial Samples. Retrieved from [Link]
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. NMR 溶剂 [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Phenylhexylamine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylhexylamine, a simple yet intriguing phenylalkylamine, presents a foundational scaffold for the exploration of novel therapeutics targeting monoaminergic systems. This technical guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of 6-phenylhexylamine hydrochloride. In the absence of extensive direct research on this specific molecule, we present a detailed, hypothetical SAR study, grounded in the established pharmacology of the broader phenylalkylamine class. This document serves as a roadmap for researchers, outlining the strategic design of analogs, detailed synthetic protocols, robust biological evaluation methodologies, and insightful data analysis approaches. Our objective is to empower researchers to systematically investigate and optimize the therapeutic potential of the 6-phenylhexylamine scaffold.
Introduction: The Therapeutic Potential of the Phenylalkylamine Scaffold
The phenethylamine moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive compounds.[1] Molecules in this class are known to interact with a variety of biological targets, most notably monoamine transporters and G-protein coupled receptors (GPCRs), thereby modulating critical neurological pathways.[2] 6-Phenylhexylamine, with its extended hexyl chain, represents a less-explored member of this family, offering the potential for unique pharmacological profiles due to its increased lipophilicity and conformational flexibility compared to its shorter-chain relatives like phenethylamine and amphetamine.
Understanding the structure-activity relationship (SAR) is paramount in drug discovery. It provides a rational basis for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. This guide will delineate a systematic approach to unravel the SAR of 6-phenylhexylamine hydrochloride, focusing on its potential interactions with the dopamine transporter (DAT), serotonin receptors (specifically 5-HT2A), and trace amine-associated receptor 1 (TAAR1). These targets are selected based on the known pharmacology of other phenylalkylamines.[3][4][5]
A Proposed Structure-Activity Relationship (SAR) Study of 6-Phenylhexylamine
To systematically explore the SAR of 6-phenylhexylamine, we propose the synthesis and evaluation of a focused library of analogs. The modifications are designed to probe the contributions of different structural features to biological activity.
Core Structural Components for Modification
The 6-phenylhexylamine scaffold can be dissected into three key regions for modification:
-
The Phenyl Ring: This region allows for the introduction of various substituents to explore electronic and steric effects on receptor binding.
-
The Alkyl Chain: The length and rigidity of this linker can significantly influence how the molecule fits into a binding pocket.
-
The Amino Group: Modification of the terminal amine can impact the pKa, hydrogen bonding capacity, and overall polarity of the molecule.
Proposed Analog Design
The following table outlines a proposed set of initial analogs for synthesis and evaluation.
| Analog ID | Modification | Rationale |
| PHA-01 | Unsubstituted Phenyl Ring (Parent Compound) | Establish baseline activity. |
| PHA-02 | 4-Fluoro-phenyl | Introduce a small, electron-withdrawing group to probe electronic interactions. |
| PHA-03 | 4-Chloro-phenyl | Increase lipophilicity and introduce a larger halogen. |
| PHA-04 | 4-Methyl-phenyl | Introduce a small, electron-donating group. |
| PHA-05 | 4-Methoxy-phenyl | Introduce a hydrogen bond acceptor and electron-donating group. |
| PHA-06 | 3,4-Dichloro-phenyl | Explore the effect of multiple substitutions. |
| PHA-07 | 5-Phenylpentylamine | Shorten the alkyl chain by one carbon to assess the impact of chain length. |
| PHA-08 | 7-Phenylheptylamine | Lengthen the alkyl chain by one carbon. |
| PHA-09 | N-Methyl-6-phenylhexylamine | Introduce a secondary amine to probe the amine's hydrogen bonding requirements. |
| PHA-10 | N,N-Dimethyl-6-phenylhexylamine | Introduce a tertiary amine to further investigate the role of the amine protons. |
Synthetic Methodologies for 6-Phenylhexylamine Analogs
The synthesis of the proposed analogs can be achieved through established organic chemistry reactions. A general synthetic scheme is presented below, followed by a more detailed protocol for the parent compound.
General Synthetic Workflow
Caption: General synthetic workflow for 6-phenylhexylamine analogs.
Detailed Protocol for the Synthesis of 6-Phenylhexylamine Hydrochloride (PHA-01)
Step 1: Synthesis of 6-Phenylhexanenitrile
-
To a solution of phenylacetonitrile (1.0 eq) in dry tetrahydrofuran (THF), slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-phenylhexanenitrile.
Step 2: Reduction to 6-Phenylhexylamine
-
To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in dry THF at 0 °C, add a solution of 6-phenylhexanenitrile (1.0 eq) in dry THF dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 6-phenylhexylamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 6-phenylhexylamine in diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-phenylhexylamine hydrochloride as a white solid.
Biological Evaluation: Experimental Protocols
A comprehensive biological evaluation is essential to determine the affinity and functional activity of the synthesized analogs at the selected targets.
Radioligand Binding Assays
Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor or transporter.[4]
4.1.1. Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity (Ki) of the analogs for the human dopamine transporter.
-
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
[³H]-WIN 35,428 as the radioligand.
-
Nomifensine as the non-specific binding control.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Protocol:
-
Prepare cell membranes from HEK293-hDAT cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (test compound or nomifensine), and 50 µL of [³H]-WIN 35,428.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
4.1.2. 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the analogs for the human 5-HT2A receptor.
-
Materials:
-
CHO-K1 cells stably expressing human 5-HT2A receptor.
-
[³H]-Ketanserin as the radioligand.
-
Mianserin as the non-specific binding control.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Protocol:
-
Follow a similar procedure as the DAT binding assay, using the appropriate cells, radioligand, and non-specific control.
-
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
4.2.1. GPCR Activation Assay (Calcium Mobilization)
-
Objective: To assess the functional activity of the analogs at the 5-HT2A receptor by measuring intracellular calcium mobilization.[6]
-
Materials:
-
CHO-K1 cells co-expressing the human 5-HT2A receptor and a promiscuous Gα subunit (e.g., Gα16).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Protocol:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader.
-
Add the test compounds at various concentrations and measure the change in fluorescence over time.
-
Determine the EC50 and Emax values from the concentration-response curves.
-
Caption: Signaling pathway in the calcium mobilization assay.
Computational Modeling
Molecular docking and dynamics simulations can provide valuable insights into the binding modes of the analogs and help rationalize the observed SAR data.[7]
-
Objective: To predict the binding poses of the 6-phenylhexylamine analogs within the binding sites of DAT and the 5-HT2A receptor.
-
Methodology:
-
Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by adding hydrogen atoms, assigning protonation states, and minimizing the energy.
-
Generate 3D conformers of the ligands and assign partial charges.
-
Perform molecular docking using software such as AutoDock or Glide.
-
Analyze the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
-
For the most potent compounds, run molecular dynamics simulations to assess the stability of the predicted binding pose over time.
-
Data Analysis and Interpretation
The data generated from the biological assays should be compiled and analyzed to establish clear SAR trends.
Quantitative SAR (QSAR) Analysis
A QSAR model can be developed to correlate the physicochemical properties of the analogs with their biological activities.[8] This can help in predicting the activity of new, unsynthesized analogs.
| Analog ID | Modification | Ki (DAT, nM) | Ki (5-HT2A, nM) | EC50 (5-HT2A, nM) | Emax (%) | cLogP |
| PHA-01 | Unsubstituted | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated |
| PHA-02 | 4-Fluoro | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated |
| ... | ... | ... | ... | ... | ... | ... |
Interpretation of SAR Trends
The analysis of the SAR data should focus on answering key questions:
-
Phenyl Ring Substituents: How do electron-donating and electron-withdrawing groups affect affinity and functional activity? Are there specific steric requirements for this region?
-
Alkyl Chain Length: Is a six-carbon chain optimal for activity? How does shortening or lengthening the chain impact binding?
-
Amine Substitution: Does N-alkylation increase or decrease activity? This can provide insights into the hydrogen bonding interactions at the binding site.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the systematic investigation of the structure-activity relationship of 6-phenylhexylamine hydrochloride. By following the proposed workflow of analog design, chemical synthesis, biological evaluation, and data analysis, researchers can gain a deep understanding of the molecular determinants of activity for this scaffold. The insights gained from this hypothetical SAR study will be instrumental in guiding the design of more potent and selective ligands, potentially leading to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders. Future work should focus on expanding the analog library to include a wider range of substituents and structural modifications, as well as in vivo evaluation of the most promising compounds.
References
-
Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1333-1346. [Link]
-
Blaazer, A. R., et al. (2008). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate. [Link]
-
Scribd. (n.d.). Phenylalkylamines & 5-HT2A Receptors. [Link]
-
Sharma, R. C., et al. (1995). Binding of Phenylalkylamines at Serotonin Receptors: A Quantitative Analysis. Indian Journal of Pharmaceutical Sciences, 57(1), 23-25. [Link]
-
Pottie, E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2849-2862. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry, 284(41), 28136-28147. [Link]
-
Mitterdorfer, J., et al. (1996). Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants. Molecular Pharmacology, 50(6), 1644-1654. [Link]
-
Striessnig, J., et al. (2010). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 3(2), 110-122. [Link]
-
Kim, M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 441-449. [Link]
-
Kim, M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]
-
Mavel, S., et al. (2012). QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT). Bioorganic & Medicinal Chemistry, 20(4), 1388-1395. [Link]
-
Sahu, P., & Singh, P. (2008). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 120(5), 455-463. [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), e51516. [Link]
-
Sorkin, A., & Sitte, H. H. (2010). Mechanisms of dopamine transporter regulation in normal and disease states. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(6), 487-497. [Link]
-
Singh, S., et al. (2022). Structure of the human dopamine transporter and mechanisms of inhibition. Nature, 608(7923), 632-639. [Link]
-
Doležal, K., et al. (2007). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 15(10), 3737-3747. [Link]
-
ResearchGate. (2014). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. [Link]
-
Kim, M., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. [Link]
-
Wikipedia. (2024). Phenethylamine. [Link]
-
Andersson, M., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 441-448. [Link]
-
Grandy, D. K., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 10, 14. [Link]
-
Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967-978. [Link]
-
Remião, F., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(13), 3083. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 8. ijpsonline.com [ijpsonline.com]
Thermochemical Characterization of 6-Phenylhexylamine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
The Imperative of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which can be anticipated and mitigated through a deep understanding of its fundamental physicochemical properties. Thermodynamic and kinetic data are pivotal in this process, offering insights that guide the optimization of drug-target interactions and the formulation of a stable and efficacious drug product.[1][2]
For a hydrochloride salt such as 6-phenylhexylamine hydrochloride, key thermochemical parameters provide a window into its stability, purity, and polymorphic forms. The enthalpy of formation, heat capacity, and entropy are not just numbers; they are descriptors of the molecule's energetic landscape. This information is critical for:
-
Polymorph Screening and Selection: Different crystalline forms (polymorphs) of an API can exhibit distinct solubilities, dissolution rates, and stability profiles. DSC is a powerful tool for identifying and characterizing these polymorphs, each of which will have a unique melting point and enthalpy of fusion.
-
Purity Assessment: The presence of impurities can often be detected by a broadening of the melting peak or the appearance of additional thermal events in a DSC thermogram.
-
Amorphous Content Quantification: The amorphous state, while often more soluble, is thermodynamically less stable than its crystalline counterparts. DSC can be used to determine the glass transition temperature (Tg) and quantify the amorphous content, which is crucial for predicting long-term stability.
-
Excipient Compatibility Studies: During formulation development, it is essential to ensure that the API does not interact with excipients in a way that compromises the drug product's quality. DSC can be employed to screen for potential incompatibilities by observing shifts in thermal events when the API is mixed with various excipients.
-
Thermal Stability and Decomposition Profile: TGA provides quantitative information about the thermal stability of a compound and its decomposition pathway by monitoring mass loss as a function of temperature.[3] For a hydrochloride salt, this can reveal the temperature at which dehydrochlorination or other degradation processes occur.
A comprehensive thermodynamic evaluation early in the drug development pipeline can significantly de-risk a project, enabling a more efficient and informed progression towards a successful therapeutic.[2][4][5]
Thermochemical Profile of 6-Phenylhexylamine Hydrochloride: An Illustrative Overview
As of the writing of this guide, specific, publicly available experimental thermochemical data for 6-phenylhexylamine hydrochloride is limited. However, based on the analysis of similar alkylamine hydrochlorides, we can anticipate the key parameters of interest. The following table is presented for illustrative purposes to guide the reader on the type of data that should be generated and reported.
| Thermochemical Parameter | Symbol | Hypothetical Value | Significance in Drug Development |
| Melting Point (Onset) | Tm, onset | 185 - 195 °C | A critical physical property indicating the purity and identity of the crystalline form. A sharp melting peak is indicative of high purity. |
| Enthalpy of Fusion | ΔHfus | 30 - 40 kJ/mol | The energy required to melt the crystalline solid. This value is characteristic of the crystal lattice energy and is important for polymorph characterization and solubility modeling. |
| Heat Capacity (Crystalline) | Cp, solid | 350 - 450 J/(mol·K) | The amount of heat required to raise the temperature of the solid. This data is essential for accurate thermodynamic calculations and modeling of physical processes. |
| Glass Transition Temperature (Amorphous) | Tg | 50 - 70 °C | The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. This is a critical parameter for the stability of amorphous formulations. |
| Decomposition Temperature (Onset) | Td, onset | > 220 °C | The temperature at which the compound begins to chemically degrade. This defines the upper limit for processing and storage temperatures. |
| Mass Loss due to Dehydrochlorination | % Mass Loss | Approx. 15-20% | For hydrochloride salts, the initial mass loss often corresponds to the loss of HCl. Quantifying this is crucial for understanding the degradation pathway. |
Experimental Protocols for Thermochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the key thermochemical parameters of 6-phenylhexylamine hydrochloride using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] This allows for the detection of thermal events such as melting, crystallization, and glass transitions.
Caption: Workflow for DSC analysis of 6-phenylhexylamine hydrochloride.
-
Instrument Calibration:
-
Rationale: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using a certified reference material with a known melting point and enthalpy of fusion, such as indium.
-
Procedure:
-
Place an empty, sealed aluminum pan in the reference position and a pan containing 1-3 mg of indium in the sample position.
-
Heat the indium standard at the same heating rate that will be used for the sample analysis (e.g., 10 °C/min).
-
Compare the measured onset of melting and the enthalpy of fusion to the known values for indium and apply the necessary correction factors as per the instrument's software.
-
-
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining reproducible and high-quality data. Hermetically sealed pans are used to prevent any mass loss due to sublimation or evaporation during the experiment.
-
Procedure:
-
Accurately weigh 1-5 mg of 6-phenylhexylamine hydrochloride into a tared aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
Prepare an empty, sealed aluminum pan to be used as the reference.
-
-
-
DSC Measurement:
-
Rationale: A controlled heating rate and an inert atmosphere are essential for obtaining a clear and interpretable thermogram. A heating rate of 10 °C/min is a common starting point for pharmaceutical materials. An inert gas purge prevents oxidative degradation.
-
Procedure:
-
Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC cell.
-
Equilibrate the system at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
Begin the temperature program, heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point but below the decomposition temperature (e.g., 250 °C).
-
Record the differential heat flow as a function of temperature.
-
-
-
Data Analysis:
-
Rationale: The resulting thermogram is a plot of heat flow versus temperature. Analysis of this plot provides the desired thermochemical data.
-
Procedure:
-
Melting Point (Tm): Determine the onset temperature of the endothermic melting peak. The peak temperature should also be reported.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to determine the enthalpy of fusion. The instrument software will perform this calculation.
-
Glass Transition (Tg): If an amorphous form is present, a step change in the baseline will be observed. The midpoint of this transition is reported as the Tg.
-
-
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][9] It is used to determine the thermal stability and composition of materials.
Caption: Workflow for TGA analysis of 6-phenylhexylamine hydrochloride.
-
Instrument Calibration:
-
Rationale: Ensure the accuracy of the mass and temperature measurements according to the manufacturer's recommendations. This may involve using standard weights for mass calibration and materials with known decomposition temperatures for temperature calibration.
-
Procedure: Follow the instrument manufacturer's guidelines for balance and temperature calibration.
-
-
Sample Preparation:
-
Rationale: A slightly larger sample size than in DSC is often used in TGA to ensure that the mass loss is accurately detected. An open pan is used to allow for the escape of any evolved gases.
-
Procedure:
-
Accurately weigh 5-10 mg of 6-phenylhexylamine hydrochloride into a tared TGA pan (ceramic or platinum is often used for higher temperatures).
-
-
-
TGA Measurement:
-
Rationale: The sample is heated in a controlled atmosphere to observe its decomposition profile. An inert atmosphere is typically used initially to study the intrinsic thermal stability without oxidation.
-
Procedure:
-
Place the sample pan onto the TGA balance.
-
Equilibrate the system at a starting temperature of 25 °C.
-
Begin the temperature program, heating the sample at a constant rate (e.g., 10 °C/min) to a temperature where complete decomposition is expected (e.g., 400 °C).
-
Record the sample mass as a function of temperature.
-
-
-
Data Analysis:
-
Rationale: The TGA thermogram plots percentage mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps.
-
Procedure:
-
Onset of Decomposition (Td, onset): Determine the temperature at which significant mass loss begins.
-
Decomposition Steps: Identify the number of distinct mass loss steps from the TGA curve and the corresponding peaks in the DTG curve.
-
Mass Loss Quantification: Quantify the percentage of mass lost in each decomposition step. For 6-phenylhexylamine hydrochloride, the initial mass loss may correspond to the loss of hydrogen chloride.
-
Residual Mass: Determine the percentage of mass remaining at the end of the experiment.
-
-
Conclusion
A comprehensive understanding of the thermochemical properties of 6-phenylhexylamine hydrochloride is indispensable for its successful development as a pharmaceutical agent. This guide has provided a detailed framework for the acquisition and interpretation of critical thermochemical data using DSC and TGA. By following these self-validating protocols, researchers and drug development professionals can systematically characterize novel compounds, enabling informed decision-making throughout the development pipeline. The principles and methodologies outlined herein are not only applicable to 6-phenylhexylamine hydrochloride but also serve as a robust template for the thermochemical characterization of a wide range of small molecule drug candidates.
References
- Thermodynamics and kinetics driving quality in drug discovery. (2011). Vertex AI Search.
- Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC - NIH.
- Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream! (2007). European Pharmaceutical Review.
- Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017). Unknown Source.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Unknown Source.
- Thermal properties of amine hydrochlorides. (1986). Thermochimica Acta.
- Thermodynamic Data for the Complex Formation of Alkylamines and Their Hydrochlorides with α-Cyclodextrin in Aqueous Solution. (n.d.).
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.
- Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine deriv
- Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. (2018). Avens Publishing Group.
- Differential scanning calorimetry in drug-membrane interactions. (2024). PubMed.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Unknown Source.
- Differential Scanning Calorimetry and Scanning Thermal Microscopy Analysis of Pharmaceutical M
- A Simultaneous X-ray Diffraction-Differential Scanning Calorimetry Study into the Phase Transitions of Mefenamic Acid. (n.d.). UCL Discovery.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
- Data from GCA article "Thermodynamic property estimations for aqueous primary, secondary, and tertiary alkylamines, benzylamines, and their corresponding aminiums across temperature and pressure are validated by measurements from experiments". (2024). Unknown Source.
- 2-Phenylethylamine hydrochloride. (n.d.). PubChem.
- Benzeneethanamine. (n.d.). NIST WebBook.
- a). Thermogravimetric analysis (TGA) of different phenylethynyl... (n.d.).
- Benzeneethanamine. (n.d.). NIST WebBook.
- Phenethylamine. (n.d.). PubChem - NIH.
- Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. (n.d.).
- Basic Properties of Amines. (2023). Chemistry LibreTexts.
- Survey and Assessment of Available Measurements on Thermodynamic Properties of the Mixture {Water+Ammonia}. (2009).
- Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (n.d.). PMC - NIH.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
6-phenylhexylamine hydrochloride synthesis protocol
An Application Note and Detailed Protocol for the Synthesis of 6-Phenylhexylamine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
6-Phenylhexylamine hydrochloride is a primary amine salt that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a flexible hexyl chain linking a phenyl group to a terminal amino group, makes it a key intermediate for the synthesis of a variety of biologically active molecules. This document provides a comprehensive guide for the synthesis of 6-phenylhexylamine hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are presented with a focus on reproducibility, safety, and a clear understanding of the underlying chemical principles.
Strategic Approach to Synthesis
The synthesis of 6-phenylhexylamine can be approached through several established methodologies for primary amine synthesis. Two of the most reliable and widely applicable routes are the Gabriel synthesis starting from a corresponding alkyl halide and the reduction of a nitrile.
-
Gabriel Synthesis: This classic method offers a robust way to form primary amines from primary alkyl halides, effectively preventing the over-alkylation that can plague other amine synthesis methods.[1][2][3] The synthesis involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine, typically through hydrazinolysis.[1] This route was chosen for the detailed protocol due to its high selectivity for the primary amine and the ready availability of starting materials for the precursor synthesis.
-
Nitrile Reduction: This alternative strategy involves the reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂). This transformation can be achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄).[4][5] While highly effective, this route requires the synthesis of the 6-phenylhexanenitrile precursor.
This guide will provide a detailed, step-by-step protocol for the Gabriel synthesis of 6-phenylhexylamine hydrochloride, starting from the commercially available 6-phenylhexanoic acid.
Visualization of the Synthetic Workflow
The following diagram illustrates the multi-step synthesis of 6-phenylhexylamine hydrochloride via the Gabriel synthesis pathway.
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 6-Phenylhexylamine Hydrochloride
Introduction
6-Phenylhexylamine hydrochloride is a primary amine of significant interest in pharmaceutical development and chemical synthesis. Its accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 6-phenylhexylamine hydrochloride in various sample matrices. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will delve into the theoretical underpinnings of the method, provide detailed experimental protocols, and discuss method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 6-phenylhexylamine hydrochloride. Its versatility, high resolution, and sensitivity make it the method of choice for routine quality control and quantitative analysis.
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating polar analytes. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. 6-Phenylhexylamine, being a primary amine, will be protonated in an acidic mobile phase, enhancing its polarity and interaction with the mobile phase, thus allowing for its separation from less polar impurities. Detection is typically achieved using a UV detector, as the phenyl group in the analyte exhibits significant absorbance in the UV region (around 210-260 nm).[6][7]
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: 6-Phenylhexylamine hydrochloride (purity ≥98%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), Water (HPLC grade).
1.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a 20mM Potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30, v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-phenylhexylamine hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).
-
Sample Solution: Accurately weigh the sample containing 6-phenylhexylamine hydrochloride and prepare a solution in the diluent to a final concentration within the calibration range.
1.2.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM KH2PO4 (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[8] |
| Run Time | 10 minutes |
1.2.4. Data Analysis Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of 6-phenylhexylamine hydrochloride in the sample is determined by interpolating its peak area on the calibration curve.
Method Validation Summary (as per ICH Q2(R1))
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Range | e.g., 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for the identification and quantification of volatile and semi-volatile compounds. For a non-volatile salt like 6-phenylhexylamine hydrochloride, derivatization is a necessary step to increase its volatility.
Principle of the Method
The hydrochloride salt is first converted to its free base, which is then derivatized to a more volatile and thermally stable compound. Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride - TFAA) or silylating agents. The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Reagents: Dichloromethane (GC grade), Sodium hydroxide solution (1M), Trifluoroacetic anhydride (TFAA), Ethyl acetate (GC grade).
2.2.2. Sample Preparation and Derivatization
-
Extraction of Free Base: Dissolve a known amount of the sample in deionized water. Add 1M sodium hydroxide solution to basify the solution to a pH > 10. Extract the aqueous solution with dichloromethane (3 x 10 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Derivatization: Evaporate the dichloromethane under a gentle stream of nitrogen. To the residue, add 100 µL of ethyl acetate and 50 µL of TFAA. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature.
-
Final Preparation: Evaporate the excess reagent under nitrogen and reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
2.2.3. GC-MS Conditions
| Parameter | Value |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification |
Workflow Diagram
Caption: Method Validation Workflow
Conclusion
The choice of analytical method for the quantification of 6-phenylhexylamine hydrochloride depends on the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-UV is a robust and reliable method for routine quality control. GC-MS offers superior selectivity and sensitivity, making it ideal for trace analysis and confirmation. UV-Vis spectrophotometry, with appropriate derivatization, provides a simple and rapid screening tool. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. [Link]
-
Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. PubMed. [Link]
-
Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. [Link]
-
Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]
-
How to quantify multiple amines present in a solution using UV-VIS? ResearchGate. [Link]
- Method of analysis of amine by mass spectrometry.
-
Detecting Primary Amines. Chromatography Forum. [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]
-
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]
-
Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Forensic Chemistry. [Link]
-
GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. [Link]
-
Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods. [Link]
-
Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. bepls. [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
Spectrophotometric Assay for the Determination of Phenylephrine-HCl using Sodium Nitroprusside and Hydroxylamine Hydrochloride as a reagents. Research Journal of Pharmacy and Technology. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Wiley. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
A Robust and Sensitive LC-MS/MS Methodology for the Quantification of 6-Phenylhexylamine Hydrochloride in Human Plasma
Introduction: The Analytical Imperative for 6-Phenylhexylamine Quantification
6-Phenylhexylamine, a primary amine with a phenylethylamine backbone, represents a class of compounds with significant interest in pharmaceutical and toxicological research. Its structural similarity to endogenous monoamines and other psychoactive substances necessitates the development of highly selective and sensitive analytical methods for its accurate quantification in complex biological matrices such as human plasma. This application note details a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 6-phenylhexylamine hydrochloride. The protocol herein is designed to provide researchers, scientists, and drug development professionals with a validated, step-by-step guide, from sample preparation to data acquisition and analysis, ensuring the generation of reliable and reproducible pharmacokinetic and toxicokinetic data.
The rationale behind the selection of each methodological step is elucidated, providing a deeper understanding of the underlying scientific principles. This approach, grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensures the integrity and defensibility of the generated data.[1][2][3][4][5]
Physicochemical Characteristics of 6-Phenylhexylamine Hydrochloride
Understanding the physicochemical properties of the analyte is paramount for developing an effective analytical method. 6-Phenylhexylamine hydrochloride, while not extensively documented, can be understood by examining its structural analogue, phenethylamine hydrochloride.
Structural Analogy: Phenethylamine Hydrochloride
Phenethylamine is a primary amine that is a colorless liquid at room temperature, soluble in water, ethanol, and ether.[6] Its hydrochloride salt is a stable, white crystalline solid with a melting point of 217 °C.[6][7][8][9][10][11] The presence of the amine group makes it basic, with a pKa of 9.83 for the conjugate acid.[6]
Inferred Properties of 6-Phenylhexylamine Hydrochloride
Based on its structure, 6-phenylhexylamine possesses a longer alkyl chain compared to phenethylamine, which increases its lipophilicity (higher logP value). However, the primary amine group dictates its basicity and its ability to be readily protonated, especially in the acidic environment of the LC-MS/MS mobile phase. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
| Property | Inferred Characteristic for 6-Phenylhexylamine Hydrochloride | Rationale |
| Molecular Formula | C12H19N · HCl | Based on chemical structure |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts[9][10] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Presence of the charged amine group[6][9] |
| Polarity | Moderately polar | Combination of a nonpolar phenylhexyl group and a polar amine group |
| Basicity (pKa) | ~10-11 | Similar to other primary alkylamines |
Methodology: A Step-by-Step Protocol
This section provides a detailed protocol for the analysis of 6-phenylhexylamine in human plasma. The workflow is designed for high-throughput analysis while maintaining exceptional sensitivity and selectivity.
Internal Standard Selection and Preparation
The use of an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[7] An ideal IS should be structurally and chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.
Recommended Internal Standard: 6-Phenylhexylamine-d4 (or other stable isotope-labeled analogue).
Rationale: A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS bioanalysis. It co-elutes with the analyte, experiences similar matrix effects and ionization suppression/enhancement, and provides the most accurate correction for any analyte loss during sample processing.[12]
Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 6-phenylhexylamine hydrochloride and 6-phenylhexylamine-d4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 6-phenylhexylamine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 6-phenylhexylamine-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and contaminate the LC-MS system.[13][14][15][16][17]
Protocol:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile (100 ng/mL 6-phenylhexylamine-d4 in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A and 5% mobile phase B).
-
Vortex briefly and centrifuge to settle any remaining particulates before injection into the LC-MS/MS system.
Workflow Diagram: Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[18][19][20][21]
Liquid Chromatography (LC) Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point. Given the moderately polar nature of 6-phenylhexylamine, a phenyl-hexyl column could also provide enhanced selectivity through pi-pi interactions.[22]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Rationale: The acidic mobile phase ensures the protonation of the primary amine group, leading to good chromatographic peak shape and efficient ionization in the mass spectrometer.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for both 6-phenylhexylamine and its internal standard must be optimized by direct infusion. The following are hypothetical, yet plausible, transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Phenylhexylamine | [M+H]+ | To be determined | To be determined |
| 6-Phenylhexylamine-d4 (IS) | [M+H]+ | To be determined | To be determined |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
LC-MS/MS Workflow Diagram
Caption: Schematic of the LC-MS/MS system workflow.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines to ensure its reliability for the intended application.[1][2][3][4][5] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A minimum of six non-zero calibrators should be used to construct a calibration curve. The simplest regression model that adequately describes the concentration-response relationship should be used.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, and post-preparative).
Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | Within ±15% of the nominal concentration |
Conclusion: A Fit-for-Purpose Method
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of 6-phenylhexylamine hydrochloride in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation protocol ensures high-quality data suitable for pharmacokinetic and toxicokinetic studies. Adherence to the principles of bioanalytical method validation will guarantee the reliability and regulatory acceptance of the results. This comprehensive guide serves as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.
References
- LC-MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed.
- Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
- Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI.
- LC-MS Sample Prepar
- Extraction of Basic Drugs
- LC-MS Sample Prepar
- Solid phase extraction of amines | Request PDF.
- Simultaneous determination of plasma phenethylamine, phenylethanolamine, tyramine and octopamine by high-performance liquid chromatography using derivatiz
- LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine.
- How would I pick a suitable internal standard? : r/Chempros. Reddit.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine | Request PDF.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.
- What is Solid Phase Extraction (SPE)?
- Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen.
- Analytical Methods. RSC Publishing.
- Solid-Phase Extraction. Chemistry LibreTexts.
- Phenethylamine. Wikipedia.
- 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075. PubChem.
- Phenethylamine | C8H11N | CID 1001. PubChem - NIH.
- 2-Phenethylamine (hydrochloride) (CAS 156-28-5). Cayman Chemical.
- CAS 156-28-5: 2-Phenylethylamine hydrochloride. CymitQuimica.
- Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF.
- Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed.
- An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5). Benchchem.
- Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological M
- Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. Benchchem.
- Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.
- β-Phenylethylamine hydrochloride. ChemBK.
- A Comparative Guide to Analytical Methods for the Detection of 3C-B-FLY Hydrochloride and Rel
- Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection.
Sources
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of plasma phenethylamine, phenylethanolamine, tyramine and octopamine by high-performance liquid chromatography using derivatization with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chembk.com [chembk.com]
- 12. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 20. opentrons.com [opentrons.com]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
Application Note: GC-MS Analysis of 6-Phenylhexylamine Hydrochloride
A Comprehensive Methodological Guide for Researchers and Pharmaceutical Scientists
Abstract
This document provides a detailed protocol for the analysis of 6-phenylhexylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of primary amines, direct GC analysis is challenging, often resulting in poor chromatographic performance.[1][2] This guide details a robust derivatization procedure using trifluoroacetic anhydride (TFAA) to convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. We present a complete workflow, from sample preparation and derivatization to instrument parameters and data interpretation, grounded in established analytical principles. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the identification and quantification of 6-phenylhexylamine and similar compounds.
Introduction: The Analytical Challenge of Primary Amines
6-Phenylhexylamine is a primary amine belonging to the phenethylamine class of compounds. Such molecules are of significant interest in pharmaceutical development as intermediates, building blocks, or potential impurities. The analysis of primary amines by gas chromatography (GC) is inherently difficult due to their high polarity and tendency to form hydrogen bonds.[1] These characteristics lead to undesirable interactions with the GC system, causing issues such as:
-
Poor Peak Shape: Tailing peaks due to adsorption on active sites within the injector and column.[1]
-
Low Volatility: Requiring high temperatures that can lead to thermal degradation of the analyte.[3]
-
Inaccurate Quantification: Sample loss and non-linear detector response.
To overcome these challenges, a chemical modification step known as derivatization is essential.[4] Derivatization converts the polar primary amino group (-NH₂) into a less polar, more volatile functional group. This process significantly improves the chromatographic behavior of the analyte, leading to sharper peaks, enhanced sensitivity, and more reliable results.[1][5] This guide focuses on acylation with trifluoroacetic anhydride (TFAA), a common and effective derivatization strategy for primary amines.[6]
Principle of the Method
The analytical workflow involves two main stages: chemical derivatization followed by instrumental analysis.
-
Derivatization: The 6-phenylhexylamine hydrochloride sample is first neutralized and then reacted with trifluoroacetic anhydride (TFAA). The TFAA acylates the primary amine, replacing the active hydrogens with a trifluoroacetyl group. This reaction yields N-(6-phenylhexyl)trifluoroacetamide, a derivative with increased volatility and thermal stability, making it ideal for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The non-polar capillary column separates the analyte from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which operates in Electron Ionization (EI) mode. In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner.[7][8] The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte.
Overall Experimental Workflow
Caption: Overall workflow for the GC-MS analysis of 6-phenylhexylamine HCl.
Materials, Reagents, and Equipment
Reagents and Standards
-
6-Phenylhexylamine Hydrochloride (Analyte Standard, >98% purity)
-
Trifluoroacetic Anhydride (TFAA), Derivatization Grade
-
Ethyl Acetate, HPLC or GC Grade
-
Pyridine or Triethylamine (TEA), Anhydrous
-
Methanol, HPLC or GC Grade
-
Helium (Carrier Gas), Ultra-High Purity (99.999%)
-
Sodium Bicarbonate (NaHCO₃), ACS Grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler or Manual Syringe
-
GC Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, ZB-5 MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Heating Block or Water Bath
-
Centrifuge
-
Glassware: Volumetric flasks, pipettes, test tubes
-
Reaction Vials (2 mL) with PTFE-lined screw caps
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-phenylhexylamine hydrochloride and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the working standard with ethyl acetate in separate vials.
Derivatization Protocol: Acylation with TFAA
This protocol must be performed in a well-ventilated fume hood. TFAA is corrosive and moisture-sensitive.
-
Sample Preparation: Pipette 500 µL of each calibration standard (and any prepared samples) into a 2 mL reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This step is crucial to remove methanol, which can interfere with the derivatization reaction.
-
Reconstitution and Neutralization: Add 200 µL of ethyl acetate to the dried residue. Add 20 µL of pyridine or triethylamine to neutralize the hydrochloride salt and catalyze the reaction. Vortex briefly.
-
Reagent Addition: Carefully add 100 µL of TFAA to the vial.[1]
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Heat the vial in a heating block or water bath at 70°C for 20 minutes.[1]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
(Optional) Work-up: Add 1 mL of a 5% sodium bicarbonate solution to quench the excess TFAA. Vortex and centrifuge. Carefully transfer the upper organic layer (ethyl acetate) containing the derivatized analyte to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Derivatization Reaction
Caption: Acylation of 6-phenylhexylamine with TFAA.
GC-MS Instrumental Parameters
The following parameters provide a starting point and may require optimization based on the specific instrument used.
| Parameter | Setting |
| GC System | |
| Injector | Splitless Mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial Temp: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[10] |
| Source Temperature | 230 °C[11] |
| Transfer Line Temp | 280 °C |
| Scan Mode | Full Scan |
| Mass Range | 40 - 450 amu |
Data Analysis and Interpretation
Compound Identification
The identity of the derivatized 6-phenylhexylamine is confirmed by a combination of its gas chromatographic retention time and its unique mass spectrum. The obtained spectrum should be compared against a reference standard analyzed under the same conditions and can be cross-referenced with spectral libraries like the NIST/EPA/NIH Mass Spectral Library for tentative identification.[12][13]
Predicted Mass Spectrum and Fragmentation
Electron ionization is a high-energy ("hard") technique that leads to extensive and predictable fragmentation, which is invaluable for structure elucidation.[8] The trifluoroacetyl derivative of 6-phenylhexylamine is expected to fragment via characteristic pathways for N-acylated alkylamines.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 273 should be visible, corresponding to the mass of the derivatized molecule (C₁₄H₁₈F₃NO).
-
Alpha-Cleavage: The most prominent fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in a stable, resonance-stabilized ion.
-
Key Fragment Ions:
-
m/z 91: The tropylium ion ([C₇H₇]⁺), characteristic of compounds containing a benzyl group.
-
m/z 176: Resulting from alpha-cleavage, forming the [CH₂(CH₂)₅NHCOCF₃]⁺ fragment.
-
m/z 114: A rearrangement fragment [CH₂=NHCOCF₃]⁺.
-
Caption: Predicted major fragmentation pathways for N-(6-phenylhexyl)trifluoroacetamide.
Method Validation Considerations
For use in regulated environments, such as pharmaceutical quality control, the analytical method must be validated according to established guidelines like ICH Q2(R1).[10][14] Validation ensures the method is suitable for its intended purpose.[15]
| Validation Parameter | Objective and Typical Acceptance Criteria |
| Specificity | Demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.[14] |
| Linearity | Establish a linear relationship between concentration and response. Analyze 5-6 calibration standards across the expected range. Correlation coefficient (r²) should be ≥ 0.995. |
| Accuracy | Measure the closeness of results to the true value. Analyze samples spiked with known analyte concentrations (e.g., 80%, 100%, 120%). Recovery should be within 98-102%. |
| Precision | Assess the degree of scatter between measurements. - Repeatability: Multiple injections of the same sample (RSD ≤ 2%). - Intermediate Precision: Analysis on different days, by different analysts (RSD ≤ 3%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Typically determined at a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically determined at a S/N of 10:1. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., oven ramp rate, flow rate). |
Conclusion
This application note outlines a comprehensive and robust method for the analysis of 6-phenylhexylamine hydrochloride by GC-MS. The described protocol, which employs a critical trifluoroacetic anhydride derivatization step, effectively overcomes the inherent challenges of analyzing polar primary amines by gas chromatography. By converting the analyte into a volatile and thermally stable derivative, the method provides excellent chromatographic performance, enabling reliable identification and quantification. The detailed steps for sample preparation, instrumental analysis, and data interpretation, along with guidelines for method validation, provide a solid foundation for scientists in research and pharmaceutical development to successfully implement this analytical technique.
References
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from Chemistry LibreTexts. [Link]
-
Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
-
Szafran, R., et al. (2012). Electron impact ionization (EI) mass spectra of n-alkylamines... ResearchGate. [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from Pharma Beginners. [Link]
-
Reddy, G. S., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry. [Link]
-
VEEPRHO. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from VEEPRHO. [Link]
-
Whitney, T. A., et al. (1971). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Analytical Chemistry. [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from Chromatography Online. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from Labcompare. [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from Wikipedia. [Link]
-
NIST. (n.d.). Phenethylamine, TMS derivative. Retrieved from NIST WebBook. [Link]
-
Awad, T., et al. (2014). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]
-
Guckin, C., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Forensic Chemistry. [Link]
-
Lurie, I. S. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from Chromatography Today. [Link]
-
Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from Wiley. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from SWGDRUG. [Link]
-
PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from Wikipedia. [Link]
-
Sim, J. H., et al. (2017). Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International. [Link]
-
NIST. (n.d.). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from NIST. [Link]
-
National Institute of Standards and Technology. (n.d.). Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database. Retrieved from NIST. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. ijpsr.com [ijpsr.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. NIST / EPA / NIH Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 13. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database | NIST [nist.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. impactfactor.org [impactfactor.org]
Application Notes & Protocols: The Utility of 2-Phenylethylamine Hydrochloride as a Versatile Chemical Intermediate
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery
Editor's Note: This guide focuses on 2-Phenylethylamine Hydrochloride (CAS No. 156-28-5) , a widely utilized and extensively documented chemical intermediate. The initial topic specified "6-phenylhexylamine hydrochloride," a significantly less common compound with sparse literature, making it impractical for a detailed protocol guide. Given the context of drug development and chemical synthesis, it is presumed that the more common and structurally foundational 2-phenylethylamine hydrochloride was the intended subject.
Introduction: The Strategic Importance of the Phenethylamine Scaffold
2-Phenylethylamine is a foundational structural motif in neuroscience and medicinal chemistry. As an endogenous trace amine, it functions as a neuromodulator in the human central nervous system, influencing the release of key neurotransmitters like dopamine and norepinephrine.[1][2][3] Its hydrochloride salt, 2-phenylethylamine HCl, is a stable, soluble, and convenient precursor for introducing this critical pharmacophore into more complex molecules.[1][4][5]
This guide provides an in-depth look at the practical application of 2-phenylethylamine HCl as a chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring that researchers can not only replicate but also adapt these protocols for their specific synthetic targets. The primary focus will be on N-functionalization, a common and critical step in the synthesis of a vast array of biologically active compounds, from stimulants and antidepressants to receptor ligands for research.[4][6]
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation. 2-Phenylethylamine HCl is a white to off-white crystalline solid.[4][5][7] Its salt form enhances stability and water solubility compared to the free base, which is a liquid that can absorb atmospheric carbon dioxide.[2][5]
Key Properties
| Property | Value | Source |
| CAS Number | 156-28-5 | [7] |
| Molecular Formula | C₈H₁₂ClN | [7] |
| Molecular Weight | 157.64 g/mol | [7] |
| Melting Point | 220-222 °C (lit.) | [3] |
| Solubility | Soluble in water, alcohol. | [3] |
| Appearance | White to off-white crystalline solid. | [4] |
Safety & Handling Protocol
2-Phenylethylamine HCl is classified as harmful if swallowed and causes skin and serious eye irritation.[7] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (EN 166 compliant), and chemical-resistant gloves (e.g., butyl-rubber).[8]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The compound is hygroscopic; storage under an inert atmosphere (e.g., nitrogen) is recommended to protect from moisture.[8][9]
-
In case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, call a physician.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.
-
Core Application: N-Acylation of 2-Phenylethylamine
One of the most fundamental and powerful uses of 2-phenylethylamine HCl as an intermediate is in the formation of amide bonds via N-acylation. This reaction is a cornerstone of pharmaceutical synthesis. The following protocol details the synthesis of N-(2-phenylethyl)acetamide, a simple yet illustrative example.
Causality Behind the Protocol
Before detailing the steps, it is crucial to understand the chemical logic. We start with the hydrochloride salt, meaning the amine is protonated (-NH₃⁺). To make it nucleophilic (-NH₂), we must add a base. A tertiary amine base like triethylamine (TEA) is ideal because it is non-nucleophilic and scavenges the HCl generated during the reaction, driving the equilibrium towards the product. The nucleophilic free amine then attacks the electrophilic carbonyl carbon of the acylating agent (acetyl chloride).
Workflow for N-Acylation
Caption: General workflow for the synthesis and purification of an amide from 2-phenylethylamine HCl.
Detailed Experimental Protocol: Synthesis of N-(2-phenylethyl)acetamide
Materials:
-
2-Phenylethylamine hydrochloride (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-phenylethylamine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M concentration).
-
Free-Basing: Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The first equivalent of TEA neutralizes the HCl salt, and the second is for the HCl generated in the next step. The suspension should become a clear solution as the free amine is formed.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 10 minutes. Causality Note: This addition is exothermic; cooling prevents potential side reactions and ensures controlled reaction kinetics. A white precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with:
-
Water (to remove the bulk of the TEA-HCl salt).
-
1M HCl (to remove any remaining triethylamine).
-
Saturated NaHCO₃ solution (to neutralize any excess acid).
-
Brine (to remove residual water from the organic layer).
-
-
Isolation: Dry the separated organic (DCM) layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(2-phenylethyl)acetamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield a white solid.
Analytical Characterization
Validation of both the starting material and the final product is essential. Modern analytical techniques provide the necessary confirmation of identity and purity.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of 2-phenylethylamine HCl and the final amide product. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the non-volatile hydrochloride salt must first be converted to its free base. Derivatization, for instance with pentafluoropropionic anhydride (PFPA), is often required to improve volatility and chromatographic performance, providing definitive structural confirmation via mass spectrometry.[10]
Spectroscopic and Physical Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized product. The spectra will clearly show the phenylethyl backbone coupled with the new acetyl group signals.
-
Melting Point: A sharp melting point range for the recrystallized product, consistent with literature values, is a strong indicator of purity.
Broader Synthetic Applications
While N-acylation is a primary application, the nucleophilic amine of 2-phenylethylamine is a versatile handle for other transformations critical to drug development.
Caption: Synthetic utility of 2-phenylethylamine as a chemical intermediate.
-
Reductive Amination: Reacting 2-phenylethylamine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forges new carbon-nitrogen bonds, leading to more complex secondary and tertiary amines.
-
N-Alkylation: Direct reaction with alkyl halides can be used to synthesize secondary and tertiary amines, although over-alkylation can be a challenge.
-
Synthesis of Heterocycles: The amine can act as a nucleophile in reactions to form nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.
These advanced applications underscore the role of 2-phenylethylamine HCl as a "building block" chemical, enabling access to a diverse range of molecular architectures for screening and drug development.[4][6]
Conclusion
2-Phenylethylamine hydrochloride is more than just a simple chemical; it is a strategic starting material that provides a reliable and efficient entry point into the vast chemical space of neuroactive compounds. Its stability, accessibility, and versatile reactivity make it an indispensable tool for researchers. By understanding the principles behind its application, from safe handling to the logic of reaction mechanisms and purification, scientists can fully leverage this intermediate to accelerate the discovery and development of novel therapeutics.
References
- Andreasen, M. F., et al. (2015). Analytical Methods for N,α-diethyl-phenylethylamine, N,N-diethyl-phenylethylamine and N,β-diethyl-phenylethylamine. RSC Publishing.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenylethylamine HCl in Modern Drug Development. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
-
PubChem. (n.d.). 2-Phenylethylamine hydrochloride. [Link]
-
Robinson, J. C., & Snyder, H. R. (1955). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. [Link]
-
Pharmacompass. (n.d.). beta-PHENYLETHYLAMINE HCl Drug Information. [Link]
-
Ilaš, J., & Knez, D. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. fishersci.ie [fishersci.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for receptor binding assay with 6-phenylhexylamine hydrochloride
An In-Depth Guide to Receptor Binding Assays: Protocol for 6-Phenylhexylamine Hydrochloride
Authored by a Senior Application Scientist
This technical guide provides a comprehensive framework for designing and executing a receptor binding assay for 6-phenylhexylamine hydrochloride. As a substituted phenethylamine, its pharmacological activity is likely mediated through interaction with specific protein targets, such as receptors or transporters in the central nervous system. Phenethylamine and its derivatives have been shown to interact with trace amine-associated receptors (TAARs), particularly TAAR1, and can modulate monoamine systems by interacting with adrenergic and dopamine receptors or transporters.[1][[“]][[“]]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating protocol.
Foundational Principles of Receptor-Ligand Binding
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., 6-phenylhexylamine hydrochloride) and its molecular target.[4] The primary goal is to determine the binding affinity, a measure of the strength of this interaction. Affinity is typically expressed as the equilibrium dissociation constant (Kd) for direct binding or the inhibition constant (Ki) for competitive binding.[5] A lower Ki value signifies a higher binding affinity.
This guide will focus on the competitive radioligand binding assay , a gold-standard method for characterizing the affinity of unlabeled compounds.[6][7] In this format, the unlabeled test compound (6-phenylhexylamine hydrochloride) competes with a known radioactively labeled ligand ("radioligand") for a finite number of receptor sites.[8] By measuring the concentration-dependent displacement of the radioligand, we can calculate the test compound's affinity (Ki) for the receptor.[7]
Strategic Assay Design & Component Selection
The success of a binding assay hinges on the careful selection and optimization of its components.
Choosing the Receptor Source
The source of the receptor should be consistent and express a sufficient density of the target.
-
Recombinant Cell Lines (Recommended): Using membranes from cells (e.g., HEK293, CHO) stably transfected to express a single, specific human receptor (e.g., TAAR1) is the preferred method. This provides a high density of the target receptor in a clean, defined background, minimizing interference from other receptor subtypes.
-
Tissue Homogenates: Preparations from specific brain regions or other tissues can be used but may contain a heterogeneous mix of receptor subtypes, complicating data interpretation.[9]
Selection of the Radioligand
The choice of radioligand is critical for a sensitive and specific assay.
-
High Affinity & Specificity: The radioligand should bind to the target receptor with high affinity (low Kd) and high specificity.
-
Low Non-Specific Binding: It should exhibit minimal binding to non-receptor components like the filter plates and lipids.[10] Hydrophobic ligands generally show higher non-specific binding.[10]
-
High Specific Activity: A high specific activity (Ci/mmol) is necessary to detect low receptor densities.[4][10]
For investigating 6-phenylhexylamine hydrochloride's affinity at TAAR1, a potential radioligand could be [³H]-epinephrine or another suitable TAAR1 agonist/antagonist. The concentration used in the assay should ideally be at or below the radioligand's Kd value to ensure sensitivity to competition.[10][11]
Assay Technology: Filtration vs. Homogeneous Methods
While several technologies exist, the filtration method remains a robust and widely used standard.
| Technology | Principle | Advantages | Disadvantages |
| Filtration Assay | Bound radioligand is physically separated from free radioligand by rapid vacuum filtration through a filter mat (e.g., glass fiber). The radioactivity trapped on the filter is then counted. | "Gold standard", highly sensitive, removes unbound ligand completely.[6][7] | Requires a separation step, not easily automated for high-throughput screening (HTS). |
| Scintillation Proximity Assay (SPA) | Homogeneous "mix-and-measure" assay. Receptors are captured on beads containing scintillant. Only radioligand bound to the receptor is close enough to excite the scintillant and produce a light signal.[12][13][14] | No separation steps, fast, easily automated for HTS.[15][16] | Potential for assay interference, requires careful optimization of bead and receptor concentrations.[15][17] |
| Fluorescence Polarization (FP) | Homogeneous assay using a fluorescently labeled ligand (tracer). When the small tracer binds to the large receptor, its tumbling slows, and the polarization of its emitted light increases. A competing compound displaces the tracer, reducing polarization.[18][19][20] | Non-radioactive, homogeneous, suitable for HTS.[18][21] | Requires a fluorescent tracer, sensitive to light scattering compounds, requires a large size difference between tracer and receptor.[20][22] |
This guide will provide a detailed protocol for the filtration-based radioligand competition assay .
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibition constant (Ki) of 6-phenylhexylamine hydrochloride for a target receptor expressed in cell membranes.
Required Materials & Reagents
| Reagent/Material | Specifications | Purpose |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 | Provides a stable pH and ionic environment for receptor binding. |
| Receptor Membranes | Prepared from cells expressing the target receptor | Source of the receptor protein. |
| Radioligand | e.g., [³H]-labeled ligand specific for the target | The labeled probe that binds to the receptor. |
| Unlabeled Competitor (for NSB) | A known high-affinity ligand for the target | Used at a high concentration to define non-specific binding. |
| 6-phenylhexylamine HCl | Stock solution in an appropriate solvent (e.g., water, DMSO) | The test compound. |
| 96-well Plates | Polypropylene, round or v-bottom | Reaction vessel. |
| Filter Plate | 96-well glass fiber filter plate (e.g., GF/B or GF/C) | For separating bound from free radioligand. |
| Vacuum Manifold | For 96-well plates | To perform rapid filtration. |
| Scintillation Cocktail | High-efficiency liquid scintillation fluid | To enable detection of radioactivity. |
| Microplate Scintillation Counter | - | To quantify the bound radioactivity. |
Experimental Workflow Diagram
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 19. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols for In Vitro Evaluation of 6-Phenylhexylamine Hydrochloride Activity
Introduction: Unveiling the Pharmacological Potential of 6-Phenylhexylamine Hydrochloride
6-Phenylhexylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. The phenethylamine backbone is a core scaffold for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic drugs with diverse pharmacological actions.[1][2] Structurally, 6-phenylhexylamine features a phenyl group attached to a hexylamine chain, suggesting potential interactions with monoaminergic systems within the central nervous system.
Given its structural similarity to known monoamine oxidase (MAO) substrates and transporter ligands, the primary hypothesis is that 6-phenylhexylamine hydrochloride may exert its effects through one or more of the following mechanisms:
-
Inhibition of Monoamine Transporters: It may block the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.[3][4][5]
-
Inhibition of Monoamine Oxidase: It could inhibit the activity of MAO-A and/or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[6][7][8]
-
Direct Receptor Agonism/Antagonism: It might directly interact with G-protein coupled receptors, such as trace amine-associated receptor 1 (TAAR1) or various adrenergic and serotonergic receptors.[[“]][[“]]
This document provides a comprehensive guide to a tiered in vitro screening approach designed to elucidate the primary mechanism of action of 6-phenylhexylamine hydrochloride. The protocols herein are established, robust, and designed to provide clear, interpretable data for researchers in pharmacology and drug development.
Tier 1 Primary Screening: Monoamine Transporter and Oxidase Interactions
The initial screening phase focuses on the two most probable mechanisms of action for a phenethylamine derivative: monoamine transporter inhibition and monoamine oxidase inhibition.
Monoamine Transporter Reuptake Inhibition Assays
The rationale for this assay is to determine if 6-phenylhexylamine hydrochloride can inhibit the reuptake of dopamine, norepinephrine, or serotonin into presynaptic neurons, a hallmark of many antidepressants and stimulants.[11][12] We will utilize a classic radioligand uptake inhibition assay in cells stably expressing the human transporters.
Caption: Workflow for the in vitro neurotransmitter reuptake inhibition assay.
This protocol is adapted for determining the 50% inhibitory concentration (IC₅₀) of 6-phenylhexylamine hydrochloride on DAT, NET, and SERT.[13]
Materials:
-
Cell Lines: HEK293 cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test Compound: 6-phenylhexylamine hydrochloride.
-
Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
96-well microplates: Cell culture treated, clear bottom.
-
Scintillation Fluid & Vials.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Plating: Plate the hDAT, hNET, or hSERT expressing cells in 96-well plates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Assay Preparation:
-
Prepare serial dilutions of 6-phenylhexylamine hydrochloride and control inhibitors in KRH buffer.
-
On the day of the assay, aspirate the culture medium and gently wash the cells once with KRH buffer.
-
-
Pre-incubation: Add the various concentrations of the test and control compounds to the respective wells. Pre-incubate for 10-15 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., [³H]Dopamine for hDAT cells) to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for neurotransmitter uptake.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of radiolabeled neurotransmitter taken up by the cells.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
-
Data Presentation:
| Transporter | Control Inhibitor | Control IC₅₀ (nM) | 6-Phenylhexylamine HCl IC₅₀ (nM) |
| hDAT | GBR 12909 | Expected value | Experimental value |
| hNET | Desipramine | Expected value | Experimental value |
| hSERT | Fluoxetine | Expected value | Experimental value |
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if 6-phenylhexylamine hydrochloride inhibits the activity of the two MAO isoforms, MAO-A and MAO-B.[7] These enzymes are crucial for the degradation of monoamine neurotransmitters.[8] A fluorometric assay is described below, which offers high sensitivity.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
This protocol is based on the detection of H₂O₂, a byproduct of MAO-catalyzed amine oxidation.[14]
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: Tyramine or another suitable MAO substrate.
-
Test Compound: 6-phenylhexylamine hydrochloride.
-
Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).
-
Detection Reagent: A fluorometric probe that reacts with H₂O₂ (e.g., Amplex Red).
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
96-well microplates: Black, flat-bottom.
-
Fluorometric Plate Reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of 6-phenylhexylamine hydrochloride and control inhibitors in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test or control compounds.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate and the fluorometric probe to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂.
-
Calculate the rate of H₂O₂ production for each sample.
-
Determine the percent inhibition of MAO activity for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.
-
Data Presentation:
| Enzyme | Control Inhibitor | Control IC₅₀ (nM) | 6-Phenylhexylamine HCl IC₅₀ (nM) |
| MAO-A | Clorgyline | Expected value | Experimental value |
| MAO-B | Selegiline | Expected value | Experimental value |
Tier 2 Secondary Screening: Receptor Interaction Assays
Should the primary screening indicate weak or no activity at monoamine transporters or MAO, secondary screening for direct receptor interactions is warranted. Given the phenethylamine structure, TAAR1, adrenergic, and serotonergic receptors are logical targets.[[“]]
Receptor Binding Assays
These assays measure the ability of 6-phenylhexylamine hydrochloride to displace a radiolabeled ligand from a specific receptor, providing information on its binding affinity (Ki).
Functional Receptor Assays
Functional assays determine whether the compound acts as an agonist or antagonist at a given receptor. This is often achieved by measuring the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization.[15][16]
Caption: Conceptual workflow for a GPCR functional assay measuring cAMP levels.
Interpretation of Results and Path Forward
The data generated from these in vitro assays will provide a comprehensive pharmacological profile of 6-phenylhexylamine hydrochloride.
-
Potent and selective inhibition of a specific monoamine transporter (e.g., low nanomolar IC₅₀ for DAT) would classify the compound as a reuptake inhibitor and guide further studies towards its potential as a psychostimulant or antidepressant.
-
Potent inhibition of MAO-A or MAO-B would suggest a different therapeutic avenue, for instance, as an antidepressant (MAO-A) or an anti-Parkinsonian agent (MAO-B).[7]
-
Activity at specific receptors in the absence of transporter or MAO inhibition would direct research towards its potential as a receptor modulator.
-
A mixed-activity profile (e.g., moderate inhibition of NET and SERT) would classify it as a dual-reuptake inhibitor, similar to some modern antidepressants.[11]
This structured, hypothesis-driven approach ensures an efficient and thorough characterization of 6-phenylhexylamine hydrochloride's in vitro activity, providing a solid foundation for subsequent in vivo studies and drug development efforts.
References
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018-05-31). Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Retrieved from [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018-03-16). Retrieved from [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Retrieved from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Retrieved from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025-08-06). Retrieved from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017-12-20). Retrieved from [Link]
-
Monoamine Oxidase Assays - Cell Biolabs, Inc. Retrieved from [Link]
-
Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI. (2023-05-21). Retrieved from [Link]
-
In vitro effects of serotonin and noradrenaline reuptake inhibitors on human platelet adhesion and coagulation - PubMed. Retrieved from [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs. Retrieved from [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. Retrieved from [Link]
-
Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC - NIH. Retrieved from [Link]
-
The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC - PubMed Central. Retrieved from [Link]
-
Phenethylamine - Wikipedia. Retrieved from [Link]
-
What is Phenethylamine (PEA) mechanism of action? - Consensus. Retrieved from [Link]
-
2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem. Retrieved from [Link]
-
Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed. Retrieved from [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Retrieved from [Link]
-
What is Phenethylamine (PEA) mechanism of action? - Consensus. Retrieved from [Link]
-
Phenethylamine | C8H11N | CID 1001 - PubChem - NIH. Retrieved from [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 15. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Application Note: A Framework for Developing Preclinical Animal Models for the Study of 6-Phenylhexylamine Hydrochloride
Abstract
This document provides a comprehensive framework for the development of preclinical animal models to investigate the pharmacological and toxicological profile of 6-phenylhexylamine hydrochloride. As a substituted phenethylamine, this compound is hypothesized to possess psychoactive properties, primarily through modulation of monoaminergic systems. This guide offers a tiered, systematic approach, beginning with essential in vitro characterization and progressing through acute toxicity, pharmacokinetic profiling, and a suite of behavioral and physiological assessments in rodent models. The protocols herein are designed to adhere to the highest standards of scientific integrity and animal welfare, providing researchers with the necessary tools to generate robust, reproducible, and translatable data for drug development and regulatory consideration.
Introduction and Rationale
6-Phenylhexylamine is a derivative of phenethylamine, a class of compounds known for its diverse effects on the central nervous system (CNS). The parent compound, β-phenylethylamine (β-PEA), is an endogenous trace amine that acts as a CNS stimulant by modulating monoamine neurotransmission.[1] Specifically, β-PEA promotes the release of dopamine and norepinephrine and is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][[“]][[“]][[“]] Its structural similarity to amphetamine suggests that 6-phenylhexylamine hydrochloride may exhibit significant psychoactive, stimulant, and cardiovascular effects, making a thorough preclinical evaluation essential.
The development of a robust animal model is a critical step in characterizing the therapeutic potential and safety risks of any new chemical entity.[5] A well-designed preclinical program can elucidate the mechanism of action, define the therapeutic window, and predict potential human responses. This process must be guided by ethical considerations and rigorous scientific methodology to ensure data quality and relevance. This guide is structured to follow a logical progression, ensuring that each experimental stage informs the next, maximizing efficiency and scientific value while adhering to animal welfare principles as outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[6][7][8][9][10]
Pre-Vivo Characterization and Dossier Development
Before initiating in vivo studies, a foundational understanding of the test article's properties is crucial for accurate and safe administration.
Physicochemical Properties
A dossier should be compiled detailing the identity, purity, solubility, and stability of the 6-phenylhexylamine hydrochloride batch. Purity should be confirmed via methods like HPLC and NMR. Solubility testing in various pharmaceutically acceptable vehicles (e.g., sterile water, saline, 5% DMSO/95% saline) is mandatory to select an appropriate formulation for dosing. Stability of the dosing solution under storage and experimental conditions must be verified to ensure consistent dose administration.
In Vitro Pharmacological Profiling (Hypothesis Generation)
To predict the in vivo effects and guide dose selection, an initial in vitro screening is recommended. Based on its phenethylamine structure, this should focus on key CNS targets:
-
Monoamine Transporter Assays: Evaluate binding affinity and functional uptake/release at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This will indicate the compound's potential as a monoamine releaser or reuptake inhibitor.[[“]][[“]][11]
-
Receptor Binding Assays: Screen against a panel of CNS receptors, with a primary focus on TAAR1, adrenergic receptors (α and β), and dopamine (D1/D2) receptors to identify primary and off-target activities.[[“]][[“]]
These in vitro data will form the basis for a mechanistic hypothesis. For instance, high affinity for DAT and TAAR1 would suggest a stimulant profile similar to amphetamine, guiding the selection of specific behavioral assays.[1][12]
Animal Model Selection and Ethical Considerations
Species and Strain Justification
Species: The laboratory mouse (Mus musculus) or rat (Rattus norvegicus) are the recommended initial species due to their well-characterized physiology and behavior, genetic homogeneity, and the availability of validated testing paradigms for psychoactive compounds.[13] Rats are often preferred for tasks requiring more complex learning and have a larger blood volume, facilitating pharmacokinetic sampling.[13] Mice are advantageous for their rapid breeding cycles and the availability of numerous transgenic strains.[13]
Strain: Common outbred strains like Sprague-Dawley (rats) or CD-1 (mice) are suitable for initial toxicity and screening studies. For behavioral pharmacology, inbred strains like C57BL/6J mice are often used to reduce genetic variability.[14]
Husbandry and Environment
Animals should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature (22 ± 3°C), and humidity (50-60%).[15] Standard chow and water should be available ad libitum unless otherwise specified by the protocol. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines such as those from the National Institutes of Health (NIH).
Regulatory Compliance & Reporting
All studies must be designed, conducted, and reported in accordance with the ARRIVE guidelines to ensure transparency and reproducibility.[6][7][8][9][10] For studies intended for regulatory submission, adherence to Good Laboratory Practice (GLP) regulations (21 CFR Part 58) is required.[16]
Experimental Workflow and Protocols
A tiered approach is recommended to systematically characterize the compound's effects.
Diagram: Overall Experimental Workflow
Caption: Hypothesized mechanism of 6-phenylhexylamine HCl at a dopamine synapse.
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. For dose-response studies, analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate. Non-parametric tests should be used if data do not meet the assumptions of normality. A p-value of <0.05 is typically considered statistically significant. The integration of PK and PD data (PK/PD modeling) is highly encouraged to establish a clear relationship between drug exposure and the intensity and duration of the pharmacological effect.
Conclusion
The systematic approach outlined in this application note provides a robust framework for the preclinical evaluation of 6-phenylhexylamine hydrochloride. By progressing from foundational in vitro and safety assessments to comprehensive behavioral and physiological profiling, researchers can generate the high-quality data necessary to understand the compound's mechanism of action, therapeutic potential, and safety profile. Adherence to established guidelines and a commitment to animal welfare are paramount throughout this process.
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]
-
NC3Rs. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
-
The ARRIVE guidelines 2.0. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000411. Retrieved from [Link]
-
NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
OECD. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Umwelt-online.de. Retrieved from [Link]
-
YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
-
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
-
Spanagel, R. (2017). Animal models of addiction. Dialogues in clinical neuroscience. Retrieved from [Link]
-
Foley & Lardner LLP. (2025). Navigating FDA's Proposed Guidance on AI and Non-Animal Models: Safeguarding Innovation in Drug Development. JDSupra. Retrieved from [Link]
-
Inotiv. (n.d.). Addiction Models in Rats and Mice. Retrieved from [Link]
-
González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. PubMed. Retrieved from [Link]
-
González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. British journal of pharmacology, 166(8), 2261–2276. Retrieved from [Link]
-
FDA. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]
-
Geyer, M. A., & Markou, A. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP. Retrieved from [Link]
-
University of Nebraska–Lincoln. (n.d.). Preclinical Models. Behavioral Neuropharmacology Laboratory. Retrieved from [Link]
-
JoVE. (2022). Behavioral Screening-Mice: Genetics, Pharmacology, Animal Cognition l Protocol Preview. YouTube. Retrieved from [Link]
-
StageBio. (2017). The Importance of Preclinical Research Under the FDA Animal Rule. Retrieved from [Link]
-
Tsetsenis, T., & Tsetsenis, T. (2018). Behavioral methods to study anxiety in rodents. Translational developmental psychiatry, 6(1), 1502208. Retrieved from [Link]
-
TransCure bioServices. (n.d.). The FDA removes animal testing requirement for drug candidates. Retrieved from [Link]
-
Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. Retrieved from [Link]
-
JoVE. (2022). rPVT: A Method For Assessing Neurobehavioral Performance In Rats & Mice l Protocol Preview. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Calzadilla, C. H., Bustos, G., & Valdés, J. L. (1999). Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. PubMed. Retrieved from [Link]
-
Kang, M., Park, D., Lee, H., Choi, H., Kim, J., Lee, S. Y., ... & Kim, H. C. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International journal of molecular sciences, 22(17), 9485. Retrieved from [Link]
-
Paul, I. A., & Youdim, M. B. (1990). Pharmacological changes induced by repeated exposure to phenylethylamine. PubMed. Retrieved from [Link]
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from [Link]
-
Mosnaim, A. D., Hudzik, T., & Wolf, M. E. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. Retrieved from [Link]
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from [Link]
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. acnp.org [acnp.org]
- 6. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. Home | ARRIVE Guidelines [arriveguidelines.org]
- 8. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 9. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 11. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological changes induced by repeated exposure to phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guide to Behavioral Testing in Mice and Rats - Amuza Inc [amuzainc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. namsa.com [namsa.com]
Application Note: High-Throughput Screening Strategies for 6-Phenylhexylamine Hydrochloride Analogs
Executive Summary
The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. Analogs of 6-phenylhexylamine hydrochloride represent a chemical scaffold with limited characterization in the public domain, making them a class of compounds with unknown biological targets. This application note presents a comprehensive, field-proven strategy for the high-throughput screening (HTS) of such "orphan" compounds. We outline a systematic workflow beginning with target deorphanization, followed by the development and execution of robust primary and secondary HTS assays. The protocols provided herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to identify the mechanism of action and screen novel compound libraries efficiently.
Introduction: The Challenge of Orphan Compounds
Compounds like 6-phenylhexylamine hydrochloride analogs, which lack known biological targets, present a unique challenge and a significant opportunity in drug discovery. The process of identifying the molecular target of a novel compound is known as target deorphanization.[1][2][3] A successful deorphanization campaign can unveil novel biology and open new avenues for therapeutic intervention.
The chemical structure of 6-phenylhexylamine, featuring a phenethylamine backbone, suggests a potential interaction with targets that recognize endogenous monoamines.[4][5][6][7] These may include G-protein coupled receptors (GPCRs), particularly trace amine-associated receptors (TAARs), or monoamine transporters like the dopamine transporter (DAT).[8][9] Therefore, our proposed strategy focuses on a broad screening approach against these likely target classes, followed by the development of a specific, high-throughput functional assay once a primary target is identified.
Proposed Deorphanization and Screening Workflow
Our approach is a multi-stage process designed to efficiently move from an unknown compound to a validated hit with a confirmed mechanism of action.
Phase 1: Target Identification via Broad Panel Screening
The initial step is to screen a representative subset of the 6-phenylhexylamine analog library against a large panel of potential targets. Given the phenethylamine scaffold, a GPCR-focused panel is a logical and cost-effective starting point. Commercial services, such as the Eurofins DiscoverX GPCRscan® panel, offer access to hundreds of binding and functional assays, providing a comprehensive initial assessment.[10][11]
Protocol: Radioligand Binding Assay Panel
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity.[12][13] The principle involves a competitive displacement of a radioactively labeled ligand ('hot' ligand) from a receptor by the unlabeled test compound.[14][15]
Objective: To identify which, if any, GPCRs from a diverse panel are bound by the test compounds.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each 6-phenylhexylamine analog in DMSO. For the screen, create a 10 µM final assay concentration.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the test compound, a fixed concentration of a specific radioligand for the GPCR being tested (typically at or below its Kd value), and a membrane preparation from cells expressing the target GPCR.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific and should be optimized.[15]
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the cell membranes.[13]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Controls:
-
Total Binding: Radioligand + Membrane preparation (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membrane preparation + a high concentration of a known, unlabeled ligand for the target.[15]
-
-
Calculation: The percentage inhibition of specific binding by the test compound is calculated as: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
Hit Criteria: A compound is typically considered a "hit" if it shows >50% inhibition at the screening concentration.
-
Expected Data Presentation
The results from the panel screen should be summarized in a table for clear interpretation.
| Compound ID | Target GPCR | Screening Conc. (µM) | % Inhibition of Specific Binding | Hit (Y/N) |
| Phenylhexyl-01 | TAAR1 | 10 | 85.2 | Y |
| Phenylhexyl-01 | Adrenergic α2A | 10 | 15.6 | N |
| Phenylhexyl-01 | Dopamine D2 | 10 | 8.9 | N |
| Phenylhexyl-02 | TAAR1 | 10 | 91.5 | Y |
| Phenylhexyl-02 | Adrenergic α2A | 10 | 22.1 | N |
| ... | ... | ... | ... | ... |
Table 1: Example data from a primary GPCR binding panel screen. A clear "hit" is identified for the TAAR1 receptor.
Phase 2: Functional Validation and HTS Development
A hit from a binding assay must be confirmed in a functional, cell-based assay to ensure it is not a false positive and to determine its pharmacological effect (e.g., agonist, antagonist, or allosteric modulator). For this application note, we will proceed assuming the hypothetical hit from Phase 1 is the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR.[16]
}
Assay Choice: TR-FRET for cAMP Detection
For Gs-coupled receptors like TAAR1, activation leads to an increase in intracellular cyclic AMP (cAMP). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, homogeneous (no-wash) method ideal for HTS of cAMP modulation.[17][18] The assay is based on the competition between native cAMP produced by the cells and a fluorescently labeled cAMP analog for binding to a specific antibody.[17][19]
Protocol: TR-FRET cAMP HTS Assay
Objective: To quantify the agonist activity of 6-phenylhexylamine hydrochloride analogs at the TAAR1 receptor in a high-throughput format.
Materials:
-
CHO or HEK293 cells stably expressing human TAAR1.
-
Assay Plate: 384-well, low-volume, white, opaque bottom.
-
TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP from PerkinElmer or a similar kit).[20][17]
-
TR-FRET enabled plate reader.
-
Liquid handling automation for dispensing cells and reagents.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count the TAAR1-expressing cells.
-
Resuspend cells in the appropriate assay buffer to a density of 0.5 - 1.0 x 10^6 cells/mL (optimization required).
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate (2,500 - 5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of the 6-phenylhexylamine analogs in an appropriate buffer (e.g., HBSS with 20 mM HEPES). A typical 11-point, 1:3 dilution series starting from 100 µM is recommended for dose-response curves.
-
Using a liquid handler, transfer 5 µL of the diluted compounds to the assay plate.
-
For controls, add 5 µL of buffer only (basal control) or a known TAAR1 agonist (positive control, e.g., β-phenylethylamine).
-
-
Stimulation:
-
Incubate the plate for 30 minutes at room temperature or 37°C (optimization required) to allow for receptor stimulation and cAMP production.
-
-
Detection Reagent Addition:
-
Final Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection antibody-cAMP binding to reach equilibrium.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible reader. Measure the emission at both 665 nm (acceptor) and 615 nm (donor).
-
The primary output is the ratio of the two emission signals (665 nm / 615 nm) * 10,000. This ratiometric measurement corrects for well-to-well variations and compound interference.
-
Data Analysis and Quality Control
Dose-Response Curves: Plot the TR-FRET ratio against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each analog.
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to validate the quality and robustness of an HTS assay.[21][22][23] It measures the separation between the positive and negative controls.[24]
-
Calculation: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
Mean_pos / SD_pos: Mean and standard deviation of the positive control (e.g., maximal stimulation with a known agonist).
-
Mean_neg / SD_neg: Mean and standard deviation of the negative control (e.g., basal, vehicle-only wells).
-
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: An unsuitable assay for screening.
-
Expected Data Presentation for HTS
| Compound ID | EC50 (nM) | Emax (% of Control Agonist) | Hill Slope | Z'-Factor (Plate) |
| Phenylhexyl-01 | 125 | 98.2 | 1.1 | 0.78 |
| Phenylhexyl-02 | 88 | 105.1 | 0.9 | 0.81 |
| Phenylhexyl-03 | 540 | 75.4 | 1.0 | 0.79 |
| Phenylhexyl-04 | >10,000 | 5.2 | N/A | 0.80 |
Table 2: Example dose-response data from the secondary TR-FRET cAMP assay. Compounds are ranked by potency (EC50) and efficacy (Emax). The consistently high Z'-factor indicates a robust and reliable screen.
Alternative and Orthogonal Assays
To ensure hits are not artifacts of a specific assay technology, it is crucial to confirm them in an orthogonal assay that measures a different biological readout.
-
Calcium Mobilization Assay: If the target receptor can be functionally coupled to the Gq pathway (e.g., by co-expressing a promiscuous Gαq protein), a calcium mobilization assay can be used.[16][26] This assay uses a fluorescent dye that reports changes in intracellular calcium upon receptor activation and is a widely used HTS method.[27][28][29]
-
β-Arrestin Recruitment Assay: This assay measures a G-protein-independent signaling pathway. It is an excellent universal assay for nearly all GPCRs and is particularly useful for deorphanization and identifying biased ligands.[30][31]
-
Receptor Internalization Assay: This provides another orthogonal readout by quantifying the ligand-induced endocytosis of the GPCR from the cell surface.[32][33]
Conclusion
This application note provides a systematic and robust framework for the high-throughput screening of 6-phenylhexylamine hydrochloride analogs, a compound class with an uncharacterized biological target. By employing a phased approach—starting with broad target deorphanization, followed by focused functional assay development and rigorous quality control—researchers can efficiently identify and characterize the mechanism of action of novel chemical entities. The detailed protocols for radioligand binding and TR-FRET cAMP assays serve as validated templates that can be adapted for various targets and screening campaigns, ultimately accelerating the hit-to-lead process in drug discovery.
References
-
Assay Orphan GPCRs in High Throughput with MultiScreen B-Arrestin Sensor Technology. (n.d.). Multispan, Inc. [Link]
-
Bürgi, J., et al. (2008). High throughput screening for orphan and liganded GPCRs. PubMed. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. (2018). PubMed. [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. (2025). PunnettSquare Tools. [Link]
-
On HTS: Z-factor. (2023). On HTS. [Link]
-
Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. (2018). NIH. [Link]
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
-
Substituted phenethylamine. (n.d.). Wikipedia. [Link]
-
High Throughput Screening for Orphan and Liganded GPCRs. (2008). Bentham Science Publishers. [Link]
-
DiscoverX GPCRscan® GPCR Profiling Services. (n.d.). Drug Target Review. [Link]
-
Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). Springer Nature Experiments. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). Biotek. [Link]
-
Reinforcing effects of phenethylamine analogs found in dietary supplements. (2022). PubMed - NIH. [Link]
-
Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and. (n.d.). Slideshare. [https://www.slideshare.net/PerkinElmer, Inc./lance-ultra-c-amp-a-new-two-component-trfret-camp-assay-for-hts-of-gs-and-gipdf]([Link], Inc./lance-ultra-c-amp-a-new-two-component-trfret-camp-assay-for-hts-of-gs-and-gipdf)
-
Reinforcing effects of phenethylamine analogs found in dietary supplements. (2022). ResearchGate. [Link]
-
Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. (2020). PubMed. [Link]
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. (2017). PubMed Central - NIH. [Link]
-
GPCR Product Solutions. (n.d.). DiscoverX. [Link]
-
Eurofins DiscoverX. (n.d.). Dr. GPCR Ecosystem. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2020). Biomolecules & Therapeutics. [Link]
-
The Rise of Substituted Phenethylamines in Research. (2025). Maxon Chemicals. [Link]
-
A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection. (n.d.). Molecular Devices. [Link]
-
MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. (n.d.). Multispan, Inc. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]
-
GPCR Internalization Assays. (n.d.). DiscoverX. [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2022). PMC - NIH. [Link]
-
GPCR β-Arrestin Product Solutions. (n.d.). DiscoverX. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Calcium Assays | Calcium Indicators. (n.d.). ION Biosciences. [Link]
-
Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. (n.d.). Logos Biosystems. [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices. [Link]
-
Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. (2015). PubMed. [Link]
-
Phenethylamine. (n.d.). Wikipedia. [Link]
Sources
- 1. High throughput screening for orphan and liganded GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Reinforcing effects of phenethylamine analogs found in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 9. Phenethylamine - Wikipedia [en.wikipedia.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blossombio.com [blossombio.com]
- 18. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 19. multispaninc.com [multispaninc.com]
- 20. Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and | PDF [slideshare.net]
- 21. punnettsquare.org [punnettsquare.org]
- 22. assay.dev [assay.dev]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 25. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 26. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ionbiosciences.com [ionbiosciences.com]
- 29. logosbio.com [logosbio.com]
- 30. multispaninc.com [multispaninc.com]
- 31. GPCR β-Arrestin Product Solutions [discoverx.com]
- 32. GPCR Product Solutions [emea.discoverx.com]
- 33. GPCR Internalization Assays [discoverx.com]
Application Notes & Protocols: Formulation of 6-Phenylhexylamine Hydrochloride for In Vivo Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 6-phenylhexylamine hydrochloride for in vivo studies. Moving beyond simple protocols, this guide delves into the critical physicochemical properties of the compound and explains the scientific rationale behind selecting appropriate vehicles, pH, and tonicity for various administration routes. Detailed, step-by-step protocols for oral (PO), intravenous (IV), and intraperitoneal (IP) formulations are provided, alongside quality control measures to ensure formulation integrity and animal welfare. The objective is to empower researchers to develop safe, stable, and effective formulations that yield reliable and reproducible preclinical data.
Introduction: The Critical Role of Formulation
6-Phenylhexylamine is a primary amine belonging to the broader class of phenethylamines, which are of significant interest in pharmacology and neuroscience.[1] For in vivo evaluation, it is commonly prepared as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.[2][3] The success of any in vivo study hinges on the precise and reliable delivery of the test compound to the biological system. An improper formulation can lead to poor bioavailability, local tissue irritation, adverse toxicological effects, and ultimately, confounding experimental results.[4][5]
This guide provides the foundational knowledge and practical steps to navigate the challenges of formulating 6-phenylhexylamine HCl, ensuring that the observed biological effects are attributable to the compound's intrinsic activity, not the formulation itself.
Physicochemical Characterization & Pre-formulation Analysis
Understanding the inherent properties of 6-phenylhexylamine HCl is the first and most critical step in developing a successful formulation. While specific experimental data for this exact molecule is not widely published, we can infer its likely properties from its structure (a long alkyl chain amine) and related compounds like 2-phenylethylamine hydrochloride.[6][7]
Key Properties of Amine Hydrochlorides:
-
Form: Typically crystalline solids.[7]
-
Solubility: The HCl salt form significantly enhances water solubility compared to the free base.[2] Solubility is generally highest in acidic conditions where the amine is fully protonated and decreases as the pH approaches and surpasses the compound's pKa.
-
pKa: The pKa of the conjugate acid (R-NH3+) of a primary amine like 6-phenylhexylamine is expected to be around 9.8 - 10.5. This means that below a pH of ~8, the compound will be predominantly in its charged, more water-soluble form.
-
Stability: Hydrochloride salts of amines are generally stable solids.[6] In solution, stability can be pH-dependent, and researchers should be mindful of potential degradation over time, especially if stored improperly.
A summary of anticipated properties and their formulation implications is presented below.
| Property | Anticipated Value/Characteristic | Formulation Implication |
| Molecular Formula | C₁₂H₁₉N·HCl | Used for all concentration and molarity calculations. |
| Appearance | White to off-white crystalline solid | The formulation should be a clear, colorless solution. Any haze or precipitation indicates a solubility or stability issue. |
| Aqueous Solubility | Moderate to high, pH-dependent | Highest solubility at acidic to neutral pH. May precipitate at alkaline pH. Vehicle selection is crucial for achieving the desired concentration. |
| pKa (amine) | ~9.8 - 10.5 (estimated) | Keep formulation pH well below the pKa (ideally pH < 8) to maintain the soluble, ionized form. |
| LogP (free base) | >3.0 (estimated) | The free base is lipophilic. While the HCl salt is water-soluble, the underlying lipophilicity can influence distribution and membrane permeability. |
Formulation Strategy: A Decision-Making Framework
The choice of formulation is dictated primarily by the intended route of administration and the required dose. The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.
Caption: Fig 1. Decision tree for formulation strategy.
Key Considerations for All Routes
-
Vehicle Selection: The principle of "simplest is best" applies. Start with aqueous vehicles like sterile water for injection, 0.9% sodium chloride (saline), or Phosphate-Buffered Saline (PBS).[5] These are physiologically compatible and minimize confounding effects.[4] For oral dosing, 0.5% methylcellulose in water can be used to create a uniform suspension if solubility is limited.[4]
-
pH and Buffering: The pH of the final formulation is critical.[8]
-
For injectable routes (IV, IP) , the pH should be as close to physiological pH (7.2-7.4) as possible to prevent injection site irritation, pain, or tissue damage.[9] A range of pH 4-9 is generally acceptable for injections.[8] Given the pKa of 6-phenylhexylamine, a final pH between 5 and 7.4 is ideal for maintaining solubility and ensuring physiological compatibility.
-
For oral routes , the formulation will encounter the highly acidic environment of the stomach (pH 1.5-3.5), so initial formulation pH is less critical, but ensuring the compound is dissolved is paramount.[10]
-
-
Tonicity/Osmolality (for Injectables): Parenteral (injectable) formulations should ideally be isotonic with blood and tissue fluids (~300 mOsm/kg) to prevent hemolysis or cell damage.[8][9] Standard 0.9% saline and PBS are isotonic. If high concentrations of the drug substance are used, the tonicity may increase and should be considered.
Experimental Protocols
Safety First: Always handle 6-phenylhexylamine hydrochloride in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.
Protocol 1: Preparation of an Aqueous Solution for Oral Gavage (PO)
This protocol is suitable for delivering a soluble dose of the compound directly to the stomach.
Materials:
-
6-phenylhexylamine hydrochloride
-
Vehicle: Sterile Water or 0.9% NaCl (Saline)
-
Calibrated balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Volumetric pipette or calibrated micropipettes
-
Vortex mixer and/or magnetic stirrer
-
pH meter or pH strips
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed and the desired final concentration (e.g., in mg/mL). Calculate the mass of 6-phenylhexylamine HCl required.
-
Example: For 10 mL of a 5 mg/mL solution, you need 10 mL * 5 mg/mL = 50 mg.
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into the sterile conical tube.
-
Add Vehicle: Add approximately 80% of the final volume of the vehicle (e.g., 8 mL of saline for a 10 mL final volume) to the tube.
-
Dissolve Compound: Tightly cap the tube and vortex vigorously. If needed, use a magnetic stirrer at room temperature. The compound should fully dissolve to form a clear, particulate-free solution.
-
pH Check (Optional but Recommended): Check the pH of the solution. For amine HCl salts, it will likely be mildly acidic. No adjustment is typically necessary for oral administration.
-
Final Volume Adjustment: Once fully dissolved, add the remaining vehicle to reach the final desired volume (e.g., bring the total volume to 10 mL).
-
Final Mixing & Storage: Mix the solution thoroughly one last time. Store at 2-8°C, protected from light. It is recommended to prepare fresh solutions for each experiment or, if stability is confirmed, for a maximum of one week.
Protocol 2: Preparation of a Sterile Solution for Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol requires aseptic technique to ensure the final product is sterile and safe for injection.[11]
Caption: Fig 2. Workflow for sterile formulation.
Materials:
-
6-phenylhexylamine hydrochloride
-
Vehicle: Sterile 0.9% NaCl (Saline for Injection, USP) or Sterile PBS
-
Sterile, pyrogen-free glassware or tubes
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe and needle
-
Sterile, sealed storage vial (e.g., serum vial)
Procedure (must be performed in a laminar flow hood):
-
Calculate and Weigh: As described in Protocol 1, calculate and weigh the required amount of compound into a sterile container.
-
Dissolve: Aseptically add ~80% of the final volume of sterile saline or PBS. Mix gently until fully dissolved. Sonication in a sterile water bath can aid dissolution.
-
Check and Adjust pH: Using a calibrated and sterile pH probe (or sterile pH strips for a rough check), measure the pH. If it is outside the desired range (e.g., < 5.0), adjust dropwise with sterile 0.1 M NaOH until the pH is between 6.0 and 7.4. If the solution becomes cloudy upon pH adjustment, it indicates precipitation, and a lower pH or a different formulation strategy may be required.
-
Final Volume: Aseptically add sterile vehicle to the final target volume and mix.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Carefully filter the solution into the final sterile, sealed vial. This step removes any potential microbial contamination and undissolved micro-particulates.[9]
-
Quality Control: Visually inspect the final vial against a black and white background. The solution must be clear, colorless, and free of any visible particles.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date, and "Sterile - For IV/IP Injection". Store at 2-8°C. For IV injections, it is best practice to warm the solution to room temperature before administration.[12]
Administration Guidelines & Best Practices
Adherence to established animal handling and dosing procedures is essential for animal welfare and data quality.
| Route | Species | Max Volume (Recommended) | Needle/Tube Size (Typical) | Key Considerations |
| Oral (PO) | Mouse | 10 mL/kg (5 mL/kg is better)[13] | 20-22 gauge, flexible tip[14] | Ensure proper restraint and tube placement to avoid aspiration into the lungs.[15][16] Measure tube length from nose to the last rib to prevent stomach perforation.[17] |
| IV (Tail Vein) | Mouse | 5 mL/kg | 27-30 gauge | Warming the tail can help with vein dilation.[12][18] Inject slowly. Resistance or swelling indicates a failed injection. Start injections distally (closer to the tip).[18] |
| IP | Mouse | 10 mL/kg (20 mL/kg max) | 25-27 gauge | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[11] Be mindful of potential irritation with non-isotonic or non-neutral pH solutions. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not fully dissolve | Concentration is above solubility limit in the chosen vehicle. | 1. Gently warm the solution. 2. Use sonication. 3. Decrease the concentration. 4. For oral use, consider a suspension with 0.5% methylcellulose. |
| Precipitate forms during storage | The solution is supersaturated or unstable. | Prepare fresh solutions before each use. Ensure storage at 2-8°C and protection from light. |
| Precipitate forms after pH adjustment | The uncharged free base is precipitating as pH increases. | Maintain the formulation at a lower pH where the compound is soluble (e.g., pH 5-6). A slightly acidic pH is generally well-tolerated for injections.[8] |
| Animal shows signs of distress at injection site | Formulation is not isotonic, has an extreme pH, or the vehicle is irritating. | Re-check the pH and osmolality of the formulation. Ensure the vehicle is appropriate (e.g., avoid high concentrations of DMSO or ethanol).[4][10] Dilute the dose if possible. |
References
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]
-
National Institutes of Health Office of Animal Care and Use (OACU). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]
-
San Diego State University IACUC. (2022). Oral Gavage - Rodent. [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Rat. [Link]
-
Wu, Y. (2021). Top Considerations When Developing Formulations for Injectable Solutions. BioPharm International. [Link]
-
PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. [Link]
-
Procedures with Care. (2020). Intravenous Injection in the Mouse. [Link]
-
Lee, W. L., et al. (2019). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. PubMed. [Link]
-
Virginia Tech Office of Research and Innovation. (2017). SOP: Mouse Intravenous Injections. [Link]
- Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
-
Oreate AI. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]
-
ResearchGate. (2023). In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery. [Link]
-
Wikipedia. Phenethylamine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1001, Phenethylamine. [Link]
-
ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters. [Link]
-
ChemBK. β-Phenylethylamine hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9075, 2-Phenylethylamine hydrochloride. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. prisysbiotech.com [prisysbiotech.com]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. research.fsu.edu [research.fsu.edu]
- 18. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurities in 6-Phenylhexylamine Hydrochloride Synthesis
Introduction
Welcome to the technical support center for the synthesis of 6-phenylhexylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during the synthesis and purification of 6-phenylhexylamine hydrochloride. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling you to effectively troubleshoot and optimize your experimental outcomes.
The synthesis of primary amines, such as 6-phenylhexylamine, can be a nuanced process where minor variations in reaction conditions can lead to the formation of significant impurities. These impurities can compromise the yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is structured in a question-and-answer format to directly address the specific issues you may face, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the stage of the synthetic process, from starting materials to final product purification. Each question represents a common challenge, followed by a detailed explanation of the potential causes and actionable solutions.
Part 1: Starting Materials and Reagent Quality
Question 1: My reaction yield is consistently low, and I observe several unexpected spots on my initial TLC analysis. Could my starting materials be the issue?
Answer: Absolutely. The purity of your starting materials is a critical determinant of the success of your synthesis. Contaminated or degraded reagents can lead to a cascade of side reactions, resulting in a complex mixture of impurities and a diminished yield of your desired product.
Root Cause Analysis:
-
Purity of 6-Phenyl-2-hexanone: If you are employing a reductive amination route, the purity of the starting ketone, 6-phenyl-2-hexanone, is paramount. Common impurities in commercially available ketones can include isomers, oxidation byproducts, or residual reagents from its own synthesis. These can compete in the reaction, leading to a variety of undesired amine byproducts.
-
Quality of the Amine Source: In reductive amination, the source of ammonia (e.g., ammonium acetate, aqueous ammonia) must be of high purity. Contaminants can interfere with the catalyst or participate in side reactions.
-
Solvent Quality: Solvents must be anhydrous and free of peroxides, especially when using hydride reducing agents like lithium aluminum hydride (LiAlH₄), which react violently with water.[1] The presence of moisture will quench the reducing agent, leading to incomplete reduction and the presence of unreacted starting materials or intermediates.
Troubleshooting & Optimization Protocol:
-
Reagent Purity Verification:
-
6-Phenyl-2-hexanone: Analyze the purity of your ketone by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant impurities are detected, purification by distillation or column chromatography is recommended.
-
Solvents: Use freshly distilled, anhydrous solvents. For particularly sensitive reactions, consider using solvents from a solvent purification system.
-
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. This will help you determine if the reaction is going to completion or stalling due to reagent issues.
-
Part 2: Common Synthetic Routes and Associated Impurities
The synthesis of 6-phenylhexylamine typically proceeds through one of two primary routes: reductive amination of 6-phenyl-2-hexanone or the reduction of a nitrile precursor. Each pathway has its own unique set of potential impurities.
This is a widely used method for the synthesis of primary amines from ketones.[2][3]
Question 2: I'm performing a reductive amination of 6-phenyl-2-hexanone and my final product is contaminated with a significant amount of a hydroxyl-containing compound and a high molecular weight species. What are these impurities and how can I avoid them?
Answer: The impurities you are observing are likely 6-phenyl-2-hexanol and the secondary amine, bis(6-phenylhexyl)amine. Their formation is a common challenge in reductive amination.
Causality of Impurity Formation:
-
6-Phenyl-2-hexanol (Alcohol Impurity): This impurity arises from the direct reduction of the ketone starting material, 6-phenyl-2-hexanone, by the reducing agent before it can react with the amine source to form the imine intermediate. This is particularly problematic with strong, non-selective reducing agents or if the rate of imine formation is slow.
-
Bis(6-phenylhexyl)amine (Secondary Amine Impurity): The desired primary amine product, 6-phenylhexylamine, can itself react with the intermediate imine, leading to the formation of a secondary amine. This is more likely to occur if there is a localized high concentration of the primary amine product.
Troubleshooting Workflow for Reductive Amination:
Caption: Formation of secondary amine impurity during nitrile reduction.
Strategies to Enhance Primary Amine Selectivity:
-
Catalyst Selection:
-
The choice of catalyst is crucial. While Raney Nickel is commonly used, rhodium-based catalysts have shown high selectivity for primary amine formation.
-
The use of additives can also suppress side reactions. For instance, conducting the hydrogenation in the presence of ammonia can shift the equilibrium away from the formation of secondary amines.
-
-
Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature and increasing the hydrogen pressure can favor the direct reduction of the imine to the primary amine before it can react with another molecule of the product.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are often used.
-
Recommended Protocol for High-Selectivity Nitrile Reduction:
-
Catalyst: 5% Rhodium on alumina.
-
Solvent: Anhydrous ethanol saturated with ammonia.
-
Temperature: 50-70 °C.
-
Hydrogen Pressure: 500-1000 psi.
-
Procedure: Charge the autoclave with 6-phenylhexanenitrile, the catalyst, and the ammoniacal ethanol. Pressurize with hydrogen and heat to the desired temperature. Monitor the reaction by GC until the starting material is consumed.
Part 3: Product Isolation and Purification
Question 4: I have successfully synthesized the free base of 6-phenylhexylamine, but I am having trouble forming a pure, crystalline hydrochloride salt. The product is oily or discolored.
Answer: The formation of the hydrochloride salt is a critical purification step. An oily or discolored product can be due to residual impurities, improper solvent choice, or the presence of water.
Troubleshooting Hydrochloride Salt Formation and Recrystallization:
| Issue | Potential Cause | Solution |
| Oily Product | Residual solvent or low-melting impurities. | Ensure the free base is completely dry before adding HCl. Try a different solvent system for precipitation. |
| Discolored Product | Oxidation of the amine or colored impurities. | Perform a charcoal treatment of the free base solution before adding HCl. Ensure an inert atmosphere during the reaction and workup. |
| Poor Crystallization | Incorrect solvent polarity or supersaturation rate. | Screen a variety of solvents for recrystallization (e.g., isopropanol, ethanol/ether, acetone). Cool the solution slowly to promote the formation of larger, purer crystals. |
Step-by-Step Protocol for Recrystallization of 6-Phenylhexylamine Hydrochloride:
-
Solvent Selection: The ideal solvent is one in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature. A common choice is isopropanol or a mixture of ethanol and diethyl ether.
-
Dissolution: Dissolve the crude 6-phenylhexylamine hydrochloride in a minimal amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities.
| Technique | Application in 6-Phenylhexylamine HCl Synthesis |
| HPLC | Quantifying the purity of the final product and detecting non-volatile impurities. |
| GC-MS | Identifying and quantifying volatile impurities, such as residual starting materials (6-phenyl-2-hexanone) and the alcohol byproduct (6-phenyl-2-hexanol). |
| LC-MS | Identifying unknown impurities by providing molecular weight information. [4] |
| NMR | Structural elucidation of the final product and any isolated impurities. |
References
- BenchChem. (2025). Troubleshooting BY13 synthesis impurities.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PMC. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Give the expected products of lithium aluminum hydride reduction ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Phenylhexylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6-phenylhexylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-quality results.
Synthesis Overview: Navigating the Pathways to 6-Phenylhexylamine
The synthesis of 6-phenylhexylamine, a primary amine, can be approached through several established synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity of the final product. The most common and effective strategies include:
-
Reductive Amination of 6-Phenylhexanal: This is a highly versatile and widely used method for forming amines. It involves the reaction of an aldehyde (6-phenylhexanal) with an amine source (typically ammonia or an ammonia equivalent) in the presence of a reducing agent.
-
Reduction of 6-Phenylhexanamide: Carboxamides can be effectively reduced to their corresponding amines using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation under more forcing conditions.
-
Gabriel Synthesis from 1-Bromo-6-phenylhexane: A classic and reliable method for the synthesis of primary amines, the Gabriel synthesis utilizes phthalimide as an ammonia surrogate to avoid the common issue of over-alkylation.[1][2][3]
-
Reduction of 6-Phenylhexanenitrile: The catalytic hydrogenation of a nitrile precursor offers a direct route to the primary amine. This method is often clean and efficient, provided a suitable catalyst and reaction conditions are employed.
Below, we delve into the specifics of these methods, addressing common challenges and providing optimized protocols.
Troubleshooting Guide: Common Issues and Solutions in 6-Phenylhexylamine Synthesis
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.
Reductive Amination Route
Question 1: My reductive amination of 6-phenylhexanal is resulting in a low yield of the desired 6-phenylhexylamine. What are the likely causes and how can I improve the yield?
Answer: Low yields in reductive amination can stem from several factors. Let's break down the most common culprits and their solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate. This is a reversible reaction, and the equilibrium may not favor the imine.
-
Solution: Ensure your reaction is set up to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. Running the reaction in a non-protic solvent can also favor imine formation.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are often preferred for one-pot reductive aminations because they are less likely to reduce the starting aldehyde.[4][5] STAB is generally considered milder and more selective. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.
-
Solution: It is common to use a slight excess of the amine source (e.g., ammonia or ammonium acetate) and the reducing agent to drive the reaction to completion. A typical starting point would be 1.0 equivalent of the aldehyde, 1.1-1.5 equivalents of the amine source, and 1.1-1.5 equivalents of the reducing agent.
-
Question 2: I am observing significant amounts of a secondary amine byproduct, di(6-phenylhexyl)amine, in my reaction mixture. How can I prevent this over-alkylation?
Answer: The formation of a secondary amine is a classic side reaction in reductive aminations where the newly formed primary amine is more nucleophilic than the initial ammonia source and reacts with the remaining aldehyde.[4] Here are several strategies to minimize this:
-
Control Stoichiometry: Using a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol) can statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.[6]
-
Stepwise Procedure: A two-step approach can provide greater control. First, form the imine by reacting 6-phenylhexanal with ammonia. If possible, isolate the imine intermediate. Then, in a separate step, reduce the imine to the primary amine. This decouples imine formation from the reduction and prevents the primary amine from competing for the aldehyde.
-
Choice of Ammonia Source: Using ammonium acetate or ammonium chloride can provide a more controlled release of ammonia in situ.
The workflow for a one-pot reductive amination can be visualized as follows:
Caption: Key steps in the Gabriel synthesis of primary amines.
Formation of the Hydrochloride Salt
Question 5: When I try to form the hydrochloride salt by bubbling HCl gas through a solution of my amine, I get an oily product instead of a crystalline solid. How can I obtain a solid hydrochloride salt?
Answer: The formation of an oil or "gummy" solid during salt formation is a common issue, often related to solvent choice, moisture, or impurities.
-
Solvent Selection: The solvent plays a crucial role in crystallization.
-
Solution: The ideal solvent is one in which the free amine is soluble, but the hydrochloride salt is insoluble. A common choice is diethyl ether or a mixture of diethyl ether and a more polar solvent like ethanol or methanol. You can dissolve the purified free amine in a minimal amount of a polar solvent and then add a larger volume of a non-polar solvent to induce precipitation of the salt upon addition of HCl.
-
-
Anhydrous Conditions: The presence of water can interfere with crystallization.
-
Solution: Ensure your solvents are anhydrous and that you are using dry HCl gas or a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane).
-
-
Purity of the Amine: Impurities can inhibit crystallization.
-
Solution: Ensure your 6-phenylhexylamine free base is of high purity before attempting the salt formation. Purification by distillation or column chromatography may be necessary.
-
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can help induce crystallization.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally recommended for a lab-scale synthesis of 6-phenylhexylamine?
A1: For lab-scale synthesis, reductive amination is often the most convenient and versatile method. It is typically a one-pot reaction and can be performed with readily available reagents. The Gabriel synthesis is also a very reliable method for producing a clean primary amine, though it involves more steps.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material(s) on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions I should take when synthesizing 6-phenylhexylamine?
A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Reducing Agents: Reagents like LiAlH4 are highly reactive with water and can be pyrophoric. They should be handled under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Corrosive Reagents: Handling strong acids (like HCl) and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How do I confirm the identity and purity of my final product, 6-phenylhexylamine hydrochloride?
A4: A combination of analytical techniques should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid like the hydrochloride salt.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
Summary of Key Reaction Parameters
| Synthesis Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Reductive Amination | 6-phenylhexanal, NH₄OAc, NaBH₃CN or STAB | 60-85% | One-pot procedure, versatile. | Risk of over-alkylation. |
| Amide Reduction | 6-phenylhexanamide, LiAlH₄ | 70-90% | High yields for clean substrates. | Requires strong, hazardous reducing agents and strict anhydrous conditions. |
| Gabriel Synthesis | 1-bromo-6-phenylhexane, Potassium Phthalimide, Hydrazine | 70-95% | Excellent for primary amines, avoids over-alkylation. [1][2][3] | Multi-step, cleavage can be challenging. |
| Nitrile Reduction | 6-phenylhexanenitrile, H₂, Catalyst (e.g., Pd/C, Raney Ni) | 75-95% | Clean reaction, often high-yielding. | Requires hydrogenation equipment (high pressure). |
References
-
Wikipedia. Gabriel synthesis. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
ACS Fall 2023. Towards sustained product formation in the liquid phase hydrogenation of mandelonitrile over a Pd/C catalyst. [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. [Link]
-
YouTube. Preparation of Phenethylamines, Part 3: By C-N Bond Formation. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Professor Dave Explains. Gabriel Amine Synthesis. [Link]
-
National Institutes of Health. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. [Link]
-
Organic Syntheses. β-PHENYLETHYLAMINE. [Link]
Sources
Technical Support Center: Optimizing the Synthesis and Purification of 6-Phenylhexylamine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 6-phenylhexylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this compound. Here, we will delve into common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of 6-phenylhexylamine hydrochloride. The questions are categorized by the experimental stage to help you quickly identify and resolve your challenges.
A. Synthesis Stage: Nitrile Reduction Route
The reduction of 6-phenylhexanenitrile is a common and effective route to 6-phenylhexylamine. However, like any synthesis, it has its potential pitfalls.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitrile reduction can often be attributed to several factors:
-
Incomplete Reaction: The reduction of nitriles requires a potent reducing agent and optimized conditions. If using Lithium Aluminum Hydride (LiAlH₄), ensure it is fresh and handled under strictly anhydrous conditions, as it reacts violently with water.[1][2] For catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon), catalyst activity is crucial.[3][4]
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role in catalytic hydrogenation. For instance, reductions using Raney Nickel often require elevated temperature and pressure to proceed efficiently.[4]
-
Formation of Side Products: A significant side reaction in nitrile reduction is the formation of secondary and tertiary amines.[1][3] This occurs when the initially formed primary amine reacts with the intermediate imine.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened container of LiAlH₄ or a highly active catalyst.
-
Ensure Anhydrous Conditions: When using LiAlH₄, dry all glassware thoroughly and use anhydrous solvents.
-
Optimize Catalyst Loading and Conditions: For catalytic hydrogenation, increase the catalyst loading or adjust the hydrogen pressure and temperature according to literature procedures for similar substrates.
-
Minimize Side Reactions: In catalytic hydrogenations, the addition of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from their formation.[1][4]
Question 2: I'm observing significant amounts of secondary and tertiary amine byproducts. How can I prevent this?
Answer:
The formation of di-(6-phenylhexyl)amine and tri-(6-phenylhexyl)amine is a common issue.[3] This happens when the primary amine product acts as a nucleophile and attacks the intermediate imine formed during the reduction.
Strategies to Minimize Byproduct Formation:
-
Use of Excess Ammonia: For catalytic hydrogenations, conducting the reaction in the presence of liquid ammonia or a concentrated solution of ammonia in an alcohol can significantly reduce the formation of secondary amines.[4]
-
Choice of Reducing Agent: While powerful, LiAlH₄ reduction is generally less prone to forming secondary and tertiary amines compared to some catalytic hydrogenation methods when performed correctly.[2]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity for the primary amine, though it may require longer reaction times.
B. Work-up and Extraction
Question 3: I seem to lose a significant amount of product during the aqueous work-up. Why is this happening?
Answer:
Product loss during work-up is often due to the amphiphilic nature of 6-phenylhexylamine. It has a nonpolar phenylhexyl "tail" and a polar amine "head".
-
Emulsion Formation: The amine can act as a surfactant, leading to the formation of stable emulsions during extraction, making phase separation difficult.
-
Incorrect pH: The free amine (R-NH₂) is soluble in organic solvents. However, if the aqueous layer is acidic, the amine will be protonated to its ammonium salt (R-NH₃⁺), which is highly soluble in water.[5][6][7]
Troubleshooting Steps:
-
Ensure Complete Basification: Before extracting the free amine into an organic solvent, make sure the aqueous layer is sufficiently basic (pH > 12) by adding NaOH or KOH. This ensures the amine is in its free base form.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and helping to break up emulsions.
-
Use of Appropriate Solvents: Use a combination of polar and non-polar solvents for extraction. For instance, after basifying, extract with a less polar solvent like diethyl ether or ethyl acetate.
C. Formation and Purification of the Hydrochloride Salt
Question 4: My 6-phenylhexylamine hydrochloride is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or issues with the solvent system.
Strategies to Induce Crystallization:
-
Solvent Choice is Key: The hydrochloride salt is significantly more polar than the free amine.[8] Therefore, it will be more soluble in polar solvents and less soluble in non-polar solvents. A common technique is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or a miscible solvent.[8]
-
Use a Solvent/Anti-Solvent System: Dissolve the crude hydrochloride salt in a minimal amount of a solvent in which it is soluble (e.g., isopropanol or ethanol). Then, slowly add a solvent in which it is insoluble (an "anti-solvent") such as diethyl ether or hexane, until the solution becomes turbid.[9] Warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of pure product, you can "seed" the solution by adding a tiny crystal.
Question 5: The purity of my final hydrochloride salt is still not satisfactory. What are the best recrystallization solvents?
Answer:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[10]
| Solvent System | Rationale & Comments |
| Isopropanol/Diethyl Ether | Isopropanol is a good solvent for many amine hydrochlorides. Diethyl ether can be used as an anti-solvent to induce precipitation.[9] |
| Ethanol/Hexane | Similar to the above, ethanol can dissolve the salt, and hexane can be used to decrease its solubility upon cooling. |
| Acetone | Can be useful for washing the filtered crystals to remove more non-polar impurities.[9] |
| Water | While the hydrochloride salt is water-soluble, recrystallization from water can be challenging due to the high solubility. However, if successful, it can yield very pure crystals.[11] |
Important Note: Avoid using aqueous HCl for the salt formation if you intend to crystallize from organic solvents, as the presence of water can interfere with crystallization.[12] It is preferable to use a solution of HCl gas in an anhydrous solvent like diethyl ether or isopropanol.
Part 2: Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis and purification of 6-phenylhexylamine hydrochloride.
Protocol 1: Synthesis of 6-Phenylhexylamine via Nitrile Reduction with LiAlH₄
Causality: This protocol uses the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert the nitrile group directly to a primary amine.[2][13] The reaction is typically high-yielding and rapid.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Reagent Addition: Suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 6-phenylhexanenitrile (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and washes, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude 6-phenylhexylamine as an oil.
Protocol 2: Formation and Purification of 6-Phenylhexylamine Hydrochloride
Causality: This protocol converts the free amine, which is often an oil, into a stable, crystalline hydrochloride salt.[8] This not only facilitates handling but is also a crucial purification step.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 6-phenylhexylamine (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Salt Formation: Slowly add a 2M solution of HCl in diethyl ether (1.1 equivalents) with vigorous stirring. A white precipitate should form immediately.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove non-polar impurities.
-
Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add diethyl ether until the solution becomes slightly cloudy.
-
Warm the mixture gently until it is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Part 3: Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic and purification workflow for 6-phenylhexylamine HCl.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
-
Wikipedia. Nitrile reduction. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
- Spielberger, G., & Lorenz, W. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S.
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Clark, J. (2015). reduction of nitriles. Chemguide. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
ScienceMadness.org. Isolation of primary amines as HCL salt problem. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
-
LibreTexts Chemistry. Amines as Bases. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
- Vandenbossche, C. P., & Fang, Q. K. (2011). Method for making phenylethylamine compounds. European Patent No. EP2387555A1.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Robinson, J. C., Jr., & Snyder, H. R. (1943). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. [Link]
-
Wikipedia. Phenethylamine. [Link]
- Vandenbossche, C. P., & Fang, Q. K. (2017). Method for making phenylethylamine compounds. European Patent No. EP2540698B1.
-
ResearchGate. How come the hydrochloride salt dissolves in hexane?. [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]
-
Saha, S., et al. (2014). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences, 126(3), 837-844. [Link]
-
Inwang, E. E., Mosnaim, A. D., & Sabelli, H. C. (1973). Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. Journal of Neurochemistry, 20(5), 1469-1473. [Link]
- Li, J. (2014). Preparation method of phenylethylamine.
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Overcoming solubility issues with 6-phenylhexylamine hydrochloride in buffers
Introduction
6-phenylhexylamine hydrochloride is an amphipathic molecule, possessing both a hydrophobic six-carbon alkyl-phenyl chain and a hydrophilic primary amine hydrochloride group. This structure presents a common challenge for researchers: poor or unpredictable solubility in aqueous buffers. This guide provides a comprehensive framework for understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental results. We will delve into the physicochemical principles governing its solubility and provide validated, step-by-step protocols for successful dissolution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of 6-phenylhexylamine hydrochloride.
Q1: Why is 6-phenylhexylamine hydrochloride difficult to dissolve in my aqueous buffer?
A: The difficulty arises from its amphipathic nature. The long, nonpolar phenylhexyl "tail" is hydrophobic and resists interaction with water, while the amine hydrochloride "head" is hydrophilic and seeks to interact with water.[1][2] As the hydrocarbon chain gets larger, the overall solubility in water decreases significantly.[1] If the buffer conditions are not optimal, the hydrophobic portions of the molecules can self-aggregate, leading to precipitation, cloudiness, or the formation of an oily film.
Q2: What is the most critical factor for dissolving 6-phenylhexylamine hydrochloride?
A: pH is the most critical factor. 6-phenylhexylamine is a weak base. As a hydrochloride salt, it is supplied in its protonated, charged form (R-NH3+), which is more water-soluble.[3] Maintaining an acidic to neutral pH (ideally below 7.5) is crucial. In alkaline conditions (high pH), the amine group gets deprotonated (R-NH2), becoming uncharged and significantly more hydrophobic, which causes it to precipitate out of solution.[3][4] The pKa of a similar compound, phenethylamine, is 9.83, indicating it remains protonated at physiological pH.[5]
Q3: Can I heat the solution to help it dissolve?
A: Gentle warming (e.g., to 37°C) can be effective as solubility often increases with temperature. However, excessive heating should be avoided as it can lead to degradation of the compound or other buffer components. Always check the thermal stability of your specific compound lot if possible.
Q4: Is it acceptable to use organic co-solvents like DMSO or ethanol?
A: Yes, using a minimal amount of a water-miscible organic co-solvent is a very common and effective strategy.[6][7] Solvents like Dimethyl Sulfoxide (DMSO) or ethanol can first solvate the hydrophobic phenylhexyl group, allowing the aqueous buffer to then interact with the hydrophilic amine head.[8][9] The general approach is to first dissolve the compound in a small volume of the organic solvent to create a concentrated stock solution, which is then added slowly to the aqueous buffer with vigorous stirring.[8][10]
Q5: My solution looks cloudy or has a precipitate after adding the compound. What should I do?
A: This indicates that the compound is not fully dissolved. Do not proceed with your experiment. This issue is addressed in detail in the Troubleshooting Guide below. The primary causes are typically incorrect pH, insufficient mixing, or exceeding the solubility limit for the chosen conditions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific solubility problems.
Issue 1: Compound "oils out" or forms a film on the surface.
-
Underlying Cause: This happens when the free base form of the amine is present, which is oily and less dense than water. This is a clear indication that the pH of your solution is too high (alkaline), causing the deprotonation of the amine hydrochloride.[1]
-
Solution Workflow:
-
Verify Buffer pH: Use a calibrated pH meter to check the pH of your final solution. It is likely above 8.0.
-
Adjust pH: Lower the pH by adding dilute acid (e.g., 0.1 M HCl) dropwise while stirring. The oily film should disappear as the compound becomes protonated and re-dissolves.
-
Preventative Measure: Always ensure your buffer's pH is pre-adjusted to the desired acidic or neutral range before adding the 6-phenylhexylamine hydrochloride. For a buffer to be effective, its pKa should be within ±1 pH unit of the target pH.[11][12]
-
Issue 2: The solution is persistently cloudy or contains fine white particles.
-
Underlying Cause: This suggests that the compound has either precipitated or never fully dissolved. This can be due to several factors: the concentration is too high for the chosen buffer system (exceeding the solubility limit), the pH is borderline, or mixing is inadequate.
-
Troubleshooting Protocol:
-
Attempt Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency energy can help break up aggregates and promote dissolution.
-
Gentle Warming: Warm the solution in a water bath to 37°C while stirring.
-
pH Check: Verify that the pH is in the optimal range (acidic to neutral).
-
Re-evaluate Concentration: You may be exceeding the compound's solubility limit. Try preparing a more dilute solution.
-
Employ a Co-solvent: If the above steps fail, the most reliable solution is to remake the solution using a co-solvent. Refer to the Protocol for Preparing a Stock Solution below.
-
Troubleshooting Decision Workflow
The following diagram outlines the logical steps for troubleshooting solubility issues.
Caption: Troubleshooting workflow for dissolving 6-phenylhexylamine HCl.
Part 3: Experimental Protocols & Data
Recommended Buffer Systems
For consistent results, it is essential to use a buffer system that operates effectively in the pH range of 4.5 to 7.4. The buffer choice should ensure sufficient capacity to resist pH shifts upon the addition of the acidic hydrochloride salt.
| Buffer System | Recommended pH Range | pKa | Considerations |
| Acetate Buffer | 4.0 - 5.6 | 4.76 | Excellent choice for acidic conditions. |
| Citrate Buffer | 3.0 - 6.2 | 3.13, 4.76, 6.40 | Provides buffering over a wide acidic range. |
| MES Buffer | 5.5 - 6.7 | 6.15 | A "Good's" buffer, low interference with biological systems. |
| Phosphate-Buffered Saline (PBS) | 6.8 - 7.4 | 7.20 | Widely used for physiological experiments. Ensure final pH is verified.[13] |
Table 1: Recommended starting buffer systems for dissolving 6-phenylhexylamine hydrochloride.
Protocol 1: Standard Aqueous Dissolution (For Lower Concentrations)
This method is suitable for preparing dilute solutions where the compound's solubility in a purely aqueous system is not exceeded.
-
Buffer Preparation: Prepare your desired buffer (e.g., PBS, pH 7.2) and adjust the pH to the final desired value using a calibrated meter.[14]
-
Weigh Compound: Accurately weigh the required amount of 6-phenylhexylamine hydrochloride.
-
Initial Addition: Add the powder to the full volume of the buffer.
-
Dissolution: Vigorously vortex the solution for 1-2 minutes.
-
Troubleshoot if Necessary: If the solution is not clear, place it in a bath sonicator for 10 minutes. Gentle warming to 37°C can also be applied.
-
Final Check: Once dissolved, ensure the solution is completely clear before use.
Protocol 2: Co-Solvent Method for Preparing Concentrated Stock Solutions
This is the most robust and recommended method for ensuring complete dissolution, especially at higher concentrations. The strategy is to first dissolve the compound in a small amount of an organic solvent before diluting it into the aqueous buffer.[8]
-
Select Co-Solvent: Choose a high-purity, water-miscible organic solvent. Sterile, injectable-grade DMSO or ethanol are common choices.[8]
-
Calculate Volumes: Determine the amount of co-solvent needed. Aim to keep the final concentration of the organic solvent in your aqueous buffer as low as possible (ideally <1%, but up to 5% may be tolerable depending on the experiment).
-
Initial Dissolution: Add the weighed 6-phenylhexylamine hydrochloride powder to a sterile vial. Add the calculated volume of the pure co-solvent (e.g., DMSO). Vortex until the solid is completely dissolved. This is your concentrated stock solution.
-
Dilution Step: Add the aqueous buffer to a separate, larger tube. While vigorously vortexing the aqueous buffer, add the concentrated stock solution dropwise and slowly. This gradual addition is critical to prevent the compound from precipitating out upon contact with the aqueous environment.
-
Final Solution: Continue vortexing for another 30 seconds after the addition is complete. The final solution should be clear.
Caption: Co-Solvent method workflow for preparing stock solutions.
References
- Unknown Author. (n.d.). Solubility and pH of amines. Royal Society of Chemistry.
- Viziscience. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8. YouTube.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
- Kim, Y., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- Unknown Author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Patel, V. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate.
- LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Unknown Author. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- whatjesus. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- Unknown Author. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate.
- Ng, K. L., et al. (2025, December 3). Ionic liquid electrolytes composed of AlCl3 and primary/secondary alkylamine hydrochlorides with varying alkyl chain lengths for Al electrodeposition. ResearchGate.
- Calbiochem. (n.d.). Buffers.
- Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems.
- Cayman Chemical. (n.d.). 2-Phenethylamine (hydrochloride) (CAS 156-28-5).
- Fliszar, K. A. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Chad's Prep. (2022, February 14). 17.1 Buffers and Buffer pH Calculations | General Chemistry. YouTube.
- Wikipedia. (n.d.). Phenethylamine.
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. med.unc.edu [med.unc.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. youtube.com [youtube.com]
- 13. caymanchem.com [caymanchem.com]
- 14. mt.com [mt.com]
Technical Support Center: Stabilizing 6-Phenylhexylamine Hydrochloride in Solution
Welcome to the technical support center for 6-phenylhexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 6-phenylhexylamine hydrochloride in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of Amine Hydrochlorides
6-Phenylhexylamine hydrochloride, as a primary amine salt, offers enhanced stability and solubility in aqueous and polar solvents compared to its free base form.[1][2] The protonated amine group is less susceptible to certain degradation pathways. However, like all chemical compounds in solution, it is not immune to degradation, which can be influenced by a variety of factors including pH, solvent, temperature, light, and the presence of oxygen or metal ions.[3][4][5] This guide will walk you through the potential stability challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My 6-phenylhexylamine hydrochloride solution has turned yellow. What is the likely cause?
A yellowish discoloration is a common indicator of degradation, often due to oxidation. Arylalkylamines can be susceptible to oxidation, which may be initiated by exposure to air (oxygen), light (photo-oxidation), or trace metal ion contaminants.[3][5] The degradation products can be complex colored compounds.
Q2: I've observed a precipitate forming in my aqueous solution over time. What could be happening?
Precipitation can occur for several reasons:
-
Change in pH: If the pH of the solution increases, the hydrochloride salt can convert to the less water-soluble free base form of 6-phenylhexylamine.
-
Saturation Issues: The initial concentration may have been too close to the saturation point, and temperature fluctuations could cause the compound to crash out of solution.
-
Formation of Insoluble Degradants: Some degradation pathways can lead to the formation of less soluble products.
-
Interaction with Buffer Salts: Incompatibility with certain buffer components could lead to the formation of an insoluble salt.
Q3: Can I heat my solution to aid in dissolving the 6-phenylhexylamine hydrochloride powder?
Gentle heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal stress can accelerate degradation pathways such as hydrolysis and oxidation.[3][4] It is recommended to determine the thermal stability of your specific formulation if heating is a necessary step in your protocol.
Q4: What is the ideal pH range for maintaining the stability of a 6-phenylhexylamine hydrochloride solution?
Generally, a slightly acidic pH is optimal for maintaining the protonated (salt) form of the amine, which is more stable and water-soluble.[1] A pH that is too low (strongly acidic) or too high (alkaline) can catalyze hydrolysis of other functional groups if present, or in the case of high pH, lead to the precipitation of the free base. The ideal pH should be determined experimentally for your specific concentration and solvent system, but a starting point would be in the range of pH 3-6.
Q5: How should I store my stock solutions of 6-phenylhexylamine hydrochloride?
For optimal stability, stock solutions should be stored at low temperatures (2-8°C or -20°C), protected from light by using amber vials or wrapping the container in aluminum foil, and with minimal headspace to reduce exposure to oxygen.[6][7][8] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues.
Issue 1: Solution Discoloration (Yellowing/Browning)
-
Potential Cause: Oxidation.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, to your formulation. The compatibility and concentration of the antioxidant should be validated for your specific application.
-
Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
-
Light Protection: Always store the solution in an amber vial or protect it from light.[4]
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
-
Potential Cause: Chemical degradation leading to the formation of impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Issue 3: Loss of Potency or Inconsistent Assay Results
-
Potential Cause: Degradation of the active compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: This will help identify the conditions under which your compound is least stable.[3][4][9] A protocol for a basic forced degradation study is provided below.
-
Quantitative Analysis: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to accurately quantify the amount of 6-phenylhexylamine hydrochloride remaining over time under different storage conditions.
-
Review Solution Preparation Protocol: Ensure that the solution is being prepared consistently and accurately each time.
-
Protocols for Stability Assessment
Protocol 1: Basic Forced Degradation Study
This study is designed to rapidly identify the key degradation pathways for 6-phenylhexylamine hydrochloride in your specific formulation.
Materials:
-
6-phenylhexylamine hydrochloride
-
Your chosen solvent/vehicle
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Analytical HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 6-phenylhexylamine hydrochloride in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Place a vial in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial to a UV light source.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Incubate the vials for a set period (e.g., 24, 48, or 72 hours).
-
Analysis: At each time point, take a sample from each vial, neutralize the acidic and basic samples if necessary, and analyze by HPLC.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Data Summary Table:
| Stress Condition | Incubation Time (hr) | % Degradation of 6-phenylhexylamine HCl | Number of Degradation Products |
| 0.1 M HCl | 24 | ||
| 0.1 M NaOH | 24 | ||
| 3% H₂O₂ | 24 | ||
| 60°C Heat | 24 | ||
| UV Light | 24 |
Protocol 2: Preparation of a Stabilized Aqueous Solution
This protocol incorporates best practices to enhance the stability of an aqueous solution of 6-phenylhexylamine hydrochloride for general research use.
Materials:
-
6-phenylhexylamine hydrochloride
-
HPLC-grade water
-
Nitrogen or Argon gas
-
0.22 µm sterile filter
-
Amber glass vials
Procedure:
-
Solvent Preparation: Take a volume of HPLC-grade water and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the required amount of 6-phenylhexylamine hydrochloride and dissolve it in the deoxygenated water. A gentle warming or sonication can be used to aid dissolution, but avoid boiling.
-
pH Adjustment (Optional): If necessary, adjust the pH to a slightly acidic range (e.g., pH 4-5) using a dilute solution of HCl.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile amber glass container.
-
Inert Gas Blanket: Before sealing the container, flush the headspace with nitrogen or argon gas to create an inert atmosphere.
-
Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider storing at -20°C in single-use aliquots.
Key Degradation Pathways
The primary chemical degradation pathways to consider for 6-phenylhexylamine hydrochloride are oxidation and hydrolysis.
Caption: Potential degradation pathways for 6-phenylhexylamine hydrochloride.
References
-
Balakrishnan, V. K., Halasz, A., & Hawari, J. (2003). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental Science & Technology, 37(9), 1838–1843. Available at: [Link]
- Boccard, J., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Fictional Journal of Pharmaceutical Science, 1(1), 1-10.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
-
PubChem. (n.d.). 2-Phenylethylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2017). Degradation Pathway. Available at: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.wiki [static.igem.wiki]
- 7. fishersci.ie [fishersci.ie]
- 8. aksci.com [aksci.com]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Peak T-Tailing in HPLC Analysis of 6-Phenylhexylamine Hydrochloride
Welcome to the technical support guide for the chromatographic analysis of 6-phenylhexylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this basic compound. Here, we will explore the root causes of this common problem and provide systematic, scientifically-grounded solutions to restore optimal peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for 6-phenylhexylamine hydrochloride on my C18 column. What is the most probable cause?
A1: The most common cause of peak tailing for basic compounds like 6-phenylhexylamine is secondary ionic interactions with the stationary phase.[1][2] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH values above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[3][5] Your analyte, 6-phenylhexylamine, is a primary amine with a pKa of approximately 9.83.[6][7] This means that in typical reversed-phase mobile phases (pH 2-7), it will be protonated and carry a positive charge (R-NH₃⁺). This positively charged analyte can then interact strongly with the negatively charged silanol sites via an ion-exchange mechanism, in addition to the desired hydrophobic interactions. This secondary interaction is stronger and has slower kinetics than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[3][8][9]
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing for 6-phenylhexylamine. We will start with the most impactful and easiest to implement solutions first.
Issue 1: Unfavorable Secondary Interactions with Silanol Groups
As established, the primary culprit is often the interaction between the protonated amine and ionized silanols. The diagram below illustrates this undesirable interaction.
Caption: A logical troubleshooting workflow for peak tailing.
-
Q2: Could my HPLC system itself be causing the tailing?
-
A2: Yes, although less common, system issues can contribute. A partially blocked column inlet frit can distort the sample path, leading to tailing. "Dead volume" from using tubing with an excessively large internal diameter between the injector and the column can also cause peak broadening and tailing. [10]Finally, metal contamination within the system (e.g., from stainless steel frits or tubing) can create active sites that chelate with your analyte, causing tailing. [11][12]Regularly flushing your system and using columns with high-purity silica can help mitigate these effects. [12]
-
-
Q3: Can my sample injection be the problem?
-
A3: Absolutely. Injecting too much sample mass can overload the column, leading to fronting or tailing. [13]Try reducing your injection volume or sample concentration. Additionally, if your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
-
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.Journal of Proteome Research.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Liquid chromatography stationary phases with reduced silanol interactions. (n.d.).
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.PubMed.
- Control pH During Method Development for Better Chrom
- Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2025).
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Gika, H. G., et al. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- Exploring the Role of pH in HPLC Separ
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023).
- The Importance of Mobile Phase pH in Chromatographic Separ
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
- Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC.
- Gika, H. G., et al. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.SciSpace.
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent.
- use of Triethylamine. (2005).
- Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
- Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
- pKa Data Compiled by R. Williams. (2022).
- Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. (2025). BenchChem.
- Phenethylamine. (n.d.). Wikipedia.
- Application Note and Protocol for the Quantification of 2-Phenylethylamine Hydrochloride using HPLC. (2025). BenchChem.
- Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. (2022). bepls.
- Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. (n.d.). PubMed.
- Phenethylamine. (n.d.). PubChem.
- Theoretical pKa value of Phenylethylamine (Phean) in aqueous solution. (n.d.).
- Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. (2025).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Enhancing the Resolution of 6-Phenylhexylamine Hydrochloride Enantiomers
Welcome to the technical support center for the chiral resolution of 6-phenylhexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of this and structurally similar chiral amines. Here, we move beyond simple protocols to explain the underlying principles of common resolution techniques, offering in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the scientific rationale needed to overcome challenges and optimize your enantiomeric separations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the resolution of 6-phenylhexylamine hydrochloride.
Q1: What are the primary methods for resolving the enantiomers of 6-phenylhexylamine hydrochloride?
A1: The resolution of racemic amines like 6-phenylhexylamine hydrochloride is typically achieved through three main strategies:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
-
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[3][4]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[5][6]
Q2: Which chiral resolving agent is best for diastereomeric salt formation with 6-phenylhexylamine?
A2: The choice of resolving agent is critical and often requires empirical screening. For basic compounds like amines, chiral acids are used. Commonly successful agents include derivatives of tartaric acid, mandelic acid, or camphor-10-sulfonic acid.[1] The ideal agent will form a well-defined crystalline salt with one diastereomer while the other remains in solution.[7]
Q3: What type of chiral column is recommended for the HPLC separation of 6-phenylhexylamine?
A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines.[8] Cyclofructan-based CSPs have also shown high success rates for resolving primary amines.[9] The selection often depends on the specific mobile phase conditions.
Q4: Can I use enzymatic resolution for a large-scale separation?
A4: Yes, enzymatic resolutions can be scaled up.[10] Continuous flow reactors with immobilized enzymes are one approach to make the process more efficient for larger quantities.[11][12] However, a key limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer.[13] Dynamic kinetic resolution (DKR) can overcome this by combining the enzymatic reaction with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield.[14][15]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Diastereomeric Salt Crystallization
This classical technique relies on the differential solubility of diastereomeric salts.[10]
Issue 1: No Crystallization Occurs, or an Oil Forms Instead of Crystals
Q: I've mixed my racemic 6-phenylhexylamine hydrochloride and the chiral resolving agent, but the solution remains clear, or an oil has precipitated. What's wrong?
A: This is a common issue often related to solubility and supersaturation.[16]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The solvent is crucial. An ideal solvent will dissolve the starting materials but have a significant solubility difference between the two diastereomeric salts.[7][16]
-
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and consider solvent mixtures. Sometimes, adding a poor solvent (an anti-solvent) can induce crystallization.
-
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution.
-
Solution: Try to concentrate the solution by slowly evaporating the solvent. Alternatively, if the solubility of the salts is temperature-dependent, controlled cooling can induce crystallization.
-
-
High Solubility of Both Diastereomeric Salts: It's possible that both salts are too soluble in the chosen solvent.
-
Solution: Switch to a solvent in which the salts are less soluble. This may require some experimentation.
-
-
Congruently Saturating System (Eutectic Formation): In some cases, the mixture of diastereomers is more soluble than either pure diastereomer, making crystallization difficult.
-
Solution: Adjusting the stoichiometry of the resolving agent (using a slight excess or deficit) can sometimes shift the equilibrium and promote the crystallization of one diastereomer.
-
Protocol: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic 6-phenylhexylamine hydrochloride and an equimolar amount of a chiral resolving acid (e.g., (R)-(-)-Mandelic acid) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the desired diastereomeric salt, if available, is also effective.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis of Diastereomeric Excess (d.e.): Analyze the purity of the crystalline salt. This can be done by liberating the amine with a base and analyzing the enantiomeric excess (e.e.) by chiral HPLC.
-
Recrystallization: If the diastereomeric excess is not satisfactory, recrystallize the salt from the same or a different solvent system to improve purity.[17]
-
Liberation of the Free Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.[18] Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent to obtain the enantiomerically enriched 6-phenylhexylamine.[18]
Chiral HPLC Separation
Chiral HPLC is a highly effective method for both analytical and preparative-scale separation of enantiomers.[3][19]
Issue 2: Poor Resolution or No Separation of Enantiomers
Q: I'm injecting my 6-phenylhexylamine hydrochloride sample onto a chiral column, but the enantiomers are co-eluting or showing very poor separation.
A: This can be due to several factors related to the column, mobile phase, or the analyte itself.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): Not all CSPs are suitable for all compounds.[4]
-
Solution: Screen different types of chiral columns. Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) and cyclofructan-based (e.g., Larihc® CF6-P) columns are good starting points for primary amines.[9]
-
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.
-
Solution: Systematically vary the mobile phase composition. For normal phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For polar organic or reversed-phase modes, adjust the organic modifier and aqueous phase ratio and pH.
-
-
"Additive Memory Effect": Residual acidic or basic additives from previous runs can persist on the column and interfere with the separation.[20]
-
Solution: Dedicate a column to specific methods (e.g., acidic or basic analytes) if possible. Thoroughly flush the column with an appropriate solvent (like isopropanol) between methods that use different additives.
-
-
Peak Tailing Due to Silanol Interactions: The free amine can interact with residual silanol groups on the silica support of the CSP, leading to poor peak shape and resolution.[9]
-
Solution: Add a small amount of a competing amine (e.g., diethylamine or butylamine for normal phase) or acid (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase. This will block the active sites and improve peak shape.
-
Table 1: Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Polar Organic Mode |
| Column Type | Polysaccharide-based (e.g., Chiralpak IA, IB) | Cyclofructan-based (e.g., Larihc CF6-P) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Methanol (90:10 v/v) |
| Additive | 0.1% Diethylamine (DEA) or Butylamine (BA) | 0.3% Trifluoroacetic Acid (TFA) & 0.2% Triethylamine (TEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |
Note: These are starting points. Optimization of the alcohol modifier, additive concentration, and gradient may be necessary.
Enzymatic Kinetic Resolution
This technique offers high enantioselectivity under mild conditions.[2]
Issue 3: Low Conversion or Poor Enantioselectivity
Q: My lipase-catalyzed resolution of 6-phenylhexylamine is very slow, or the enantiomeric excess (e.e.) of the product is low.
A: Reaction kinetics and enzyme selectivity are influenced by several experimental parameters.
Possible Causes & Solutions:
-
Inappropriate Enzyme: The choice of lipase is crucial.
-
Suboptimal Acyl Donor: The structure of the acylating agent affects the reaction rate and selectivity.
-
Solution: Ethyl methoxyacetate is often a highly effective acyl donor for amine resolutions catalyzed by CALB.[22] Other activated esters can also be screened.
-
-
Solvent Effects: The solvent can impact enzyme activity and stability.
-
Solution: Apolar organic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are typically used. Ensure the solvent is anhydrous, as water can lead to competing hydrolysis reactions.
-
-
Non-Enzymatic Background Reaction: The acyl donor can react with the amine non-selectively without the enzyme, lowering the overall enantioselectivity.[11]
-
Solution: Minimize the contact time between the amine and the acyl donor before introducing the enzyme.[11] Running the reaction at a lower temperature can also reduce the rate of the non-enzymatic reaction.
-
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution of a racemic amine.
Advanced Concepts: Dynamic Kinetic Resolution (DKR)
For processes where maximizing yield is critical, Dynamic Kinetic Resolution (DKR) is a powerful strategy. DKR combines the selective enzymatic reaction with a catalyst that continuously racemizes the slower-reacting enantiomer.[14] This allows the entire racemic starting material to be converted into a single enantiomeric product, with a theoretical yield of up to 100%.[15]
Diagram: Principle of Dynamic Kinetic Resolution (DKR)
Caption: DKR combines fast enzymatic acylation of one enantiomer with racemization of the other.
For amines, this often involves a chemoenzymatic approach, using a lipase for the resolution and a metal catalyst (e.g., a recyclable palladium nanoparticle catalyst) for the in-situ racemization.[21] The challenge lies in finding compatible conditions where both the enzyme and the racemization catalyst are active and stable.[23]
References
-
Gotor, V., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. [Link]
-
Fogassy, E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(18), 2715-2721. [Link]
-
Fülöp, F., et al. (2010). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. Periodica Polytechnica Chemical Engineering, 54(1), 19-22. [Link]
-
Kim, J., et al. (2011). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry, 76(22), 9476-9481. [Link]
-
Gotor, V., et al. (1998). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1-phenylethylamine. Tetrahedron: Asymmetry, 9(12), 2137-2143. [Link]
-
Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. [Link]
-
Chiralpedia. (2025). Resolution of Enantiomers. [Link]
-
Pellissier, H. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Tetrahedron, 69(38), 8141-8179. [Link]
-
Shvo, Y., et al. (2007). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
-
Szymański, W., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. ACS Catalysis, 8(11), 10548-10554. [Link]
-
Szatmári, I., et al. (2015). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering and Process Technology, 6(3). [Link]
-
Gotor, V., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Angewandte Chemie International Edition in English, 34(23-24), 2773-2775. [Link]
-
Blacker, A. J., et al. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
- DE102006028818A1 - Process for the preparation of enantiomerically enriched amines and amides by enzymatic racemate resolution.
-
Price, C. P. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. [Link]
-
Wang, X. (2008). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Berthod, A., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1228, 219-228. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-180. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]
-
Chemistry LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Vicente, G., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8171-8177. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Scaling the Synthesis of 6-Phenylhexylamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 6-phenylhexylamine hydrochloride. Moving beyond a simple protocol, this document is structured as a technical support hub, addressing common challenges through detailed FAQs and troubleshooting guides, grounded in established chemical principles.
Overview of Synthetic Strategies for Scalability
The synthesis of 6-phenylhexylamine can be approached via several routes, most commonly through the reduction of 6-phenylhexanenitrile or the reductive amination of 6-phenyl-2-hexanone.
-
Nitrile Reduction: This is a direct and atom-economical route. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective at the lab scale, their use is challenging during scale-up due to high reactivity, pyrophoric nature, and difficult aqueous workups.[1] Catalytic hydrogenation, using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel, is a more environmentally benign and industrially viable method.[2][3] It avoids stoichiometric metal waste and is generally safer to handle in large quantities under controlled conditions.
-
Reductive Amination: This method involves reacting a ketone (6-phenyl-2-hexanone) with an ammonia source to form an imine intermediate, which is then reduced in situ. While effective, this "one-pot" reaction requires careful control of pH and stoichiometry to avoid side reactions, such as the reduction of the starting ketone or the formation of secondary amines.[4][5]
For the purposes of scalability, safety, and process efficiency, this guide will focus on the catalytic hydrogenation of 6-phenylhexanenitrile .
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most suitable for producing multi-gram to kilogram quantities of 6-phenylhexylamine hydrochloride? A1: Catalytic hydrogenation of 6-phenylhexanenitrile is the preferred method for scale-up. This process offers high atom economy, generates minimal waste compared to metal hydride reductions, and leverages well-established high-pressure reactor technology.[6] Reagents like LiAlH₄, while effective, pose significant safety and handling risks on a larger scale, making them less practical for process chemistry.[1]
Q2: During nitrile reduction, what are the common byproducts, and how can their formation be minimized? A2: The primary byproducts are secondary and tertiary amines, formed when the newly generated primary amine product reacts with the imine intermediate.[2] To suppress this, the reaction can be conducted in the presence of ammonia (often as a solution in the reaction solvent), which competitively inhibits the product amine from reacting with the intermediate.[2]
Q3: How should the progress of the catalytic hydrogenation be monitored? A3: In a dedicated hydrogenation reactor, the most direct method is monitoring hydrogen uptake from the gas reservoir; the reaction is complete when uptake ceases. For confirmation, a small aliquot can be carefully removed (after depressurizing and purging with nitrogen[7]), and the reaction mixture can be analyzed by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR to confirm the disappearance of the nitrile starting material.
Q4: The free 6-phenylhexylamine product is an oil. What is the most reliable method for converting it to a stable, solid hydrochloride salt? A4: The most effective method is to dissolve the purified, anhydrous free amine in a suitable non-polar, aprotic solvent (e.g., diethyl ether, methyl tert-butyl ether [MTBE], or a mixture of ethyl acetate and hexane). Then, a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring.[8] The hydrochloride salt, being ionic, is insoluble in the non-polar solvent and will precipitate as a solid, which can then be isolated by filtration.[9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Reaction Stalled / Incomplete Conversion | 1. Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, improperly handled, or poisoned. | Solution: Use a fresh batch of catalyst. Handle pyrophoric catalysts like Pd/C and Raney Ni with extreme care; they should be transferred as a wet slurry or under an inert atmosphere to prevent ignition upon contact with air or solvents.[11][12] Ensure the starting material and solvent are free of potential catalyst poisons like sulfur or strong chelating agents. |
| 2. Insufficient Hydrogen Pressure or Agitation: Poor mixing can limit the contact between the gas, liquid, and solid catalyst phases (mass transfer limitation). | Solution: Ensure the reactor is properly sealed and passes a nitrogen leak test before introducing hydrogen.[13] Operate at the recommended pressure for the specific catalyst and substrate. Use vigorous mechanical stirring or shaking to ensure the catalyst remains suspended and the reaction medium is saturated with hydrogen. | |
| Low Yield of Primary Amine with Significant Byproducts | 1. Secondary/Tertiary Amine Formation: The primary amine product is reacting with the aldimine intermediate. | Solution: Add ammonia to the reaction mixture. This is typically done by using a solution of ammonia in the reaction solvent (e.g., 7N NH₃ in methanol). The excess ammonia acts as a competitive nucleophile, minimizing the self-condensation pathway.[2] |
| 2. Hydrogenolysis: For aryl nitriles, cleavage of the C-C bond between the ring and the alkyl chain can occur, though this is less common for 6-phenylhexanenitrile compared to benzonitrile.[14] | Solution: Use milder reaction conditions (lower temperature and pressure). Palladium (Pd) catalysts are generally less prone to causing hydrogenolysis than Raney Nickel for this type of substrate.[15] | |
| Difficult Product Isolation / Emulsion Formation | 1. Emulsion during Aqueous Workup: The basic amine product can act as a surfactant, stabilizing emulsions between the aqueous and organic layers. | Solution: During the workup, use a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions. If an emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
| Hydrochloride Salt Fails to Precipitate or Forms an Oil | 1. Presence of Water: Water can interfere with salt crystallization, leading to the formation of a hygroscopic oil or gum. | Solution: Ensure the free amine is thoroughly dried before salt formation. After the aqueous workup, dry the organic solution of the amine over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Use anhydrous solvents for the precipitation step. |
| 2. Incorrect Solvent System: The hydrochloride salt may have significant solubility in the chosen solvent. | Solution: Use a less polar solvent system. Diethyl ether or MTBE are excellent choices. If the product is still too soluble, adding a non-polar co-solvent like heptane or hexane can induce precipitation.[16] | |
| 3. Product is Too Dilute: If the concentration of the amine in the solvent is too low, it may not reach its saturation point upon addition of HCl. | Solution: Before adding the HCl solution, concentrate the solution of the free amine under reduced pressure to a more manageable volume. |
Scalable Experimental Protocol: Catalytic Hydrogenation
This protocol details the synthesis of 6-phenylhexylamine hydrochloride from 6-phenylhexanenitrile on a 10-gram scale, with guidance for scaling up.
Safety Warning: This procedure involves flammable hydrogen gas under high pressure and a pyrophoric catalyst. It MUST be performed in a properly functioning fume hood using a certified high-pressure reactor by trained personnel.[11][13][17]
Reagents & Materials:
-
6-Phenylhexanenitrile
-
Palladium on Carbon (10% Pd/C, 50% water wet)
-
Ethanol (200 proof, anhydrous) or Methanol
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for purging)
-
Celite® 545 (for filtration)
-
Hydrochloric Acid solution (e.g., 2.0 M in Diethyl Ether)
-
Diethyl Ether (anhydrous)
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr Instrument shaker or autoclave)
-
Mechanical stirrer or shaker assembly
-
Buchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Methodology
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected according to safety guidelines.[13] Perform a leak test by pressurizing the sealed vessel with nitrogen to the intended maximum reaction pressure and monitoring for any drop over 30 minutes.[13]
-
Charging the Reactor:
-
To the reactor vessel, add 6-phenylhexanenitrile (10.0 g).
-
Add anhydrous ethanol (100 mL).
-
Carefully add the 10% Pd/C catalyst (1.0 g, 10 wt% of starting material). The catalyst is 50% wet, so use 2.0 g of the wet material. CRITICAL: Never handle dry Pd/C in the open air.[12] Transfer it as a slurry in a small amount of the reaction solvent.
-
-
Inerting the System:
-
Seal the reactor.
-
Begin stirring/shaking at a moderate speed.
-
Pressurize the vessel with nitrogen gas to ~50 psi, then slowly vent the pressure. Repeat this purge cycle 3-5 times to remove all oxygen.[11]
-
-
Hydrogenation:
-
After the final nitrogen purge, evacuate the vessel briefly.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60-100 psi).
-
Heat the reaction to the target temperature (e.g., 25-40 °C) if required, although this reaction often proceeds well at ambient temperature.
-
Monitor the reaction by observing the pressure drop from the hydrogen source. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).
-
-
Shutdown and Catalyst Filtration:
-
Stop the heating (if any) and allow the reactor to cool to room temperature.
-
Stop the stirring/shaking.
-
Carefully vent the excess hydrogen pressure in the fume hood.
-
Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[13]
-
Prepare a pad of Celite® (~1 inch thick) in a Buchner funnel. Wet the pad with ethanol.
-
Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional ethanol (2 x 20 mL).
-
CRITICAL: Do not allow the filter cake to dry.[7] Immediately quench the used catalyst on the Celite pad with plenty of water and store it in a clearly labeled, dedicated waste container for pyrophoric materials.[7]
-
-
Isolation of the Free Amine:
-
Combine the filtrate and washes and concentrate the solution using a rotary evaporator to remove the ethanol.
-
The resulting crude oil is 6-phenylhexylamine. For higher purity, an acid-base extraction can be performed at this stage.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude amine oil in anhydrous diethyl ether (150 mL).
-
While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Continue adding the HCl solution until a sample of the supernatant is acidic when tested with moist pH paper.
-
Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
-
Product Isolation:
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight. This yields 6-phenylhexylamine hydrochloride.
-
Data Presentation: Reagent Scaling Table
The following table provides reagent quantities for conducting the synthesis at different scales.
| Reagent | M.W. ( g/mol ) | Equivalents | 10 g Scale | 50 g Scale | 250 g Scale |
| 6-Phenylhexanenitrile | 173.26 | 1.0 | 10.0 g | 50.0 g | 250.0 g |
| 10% Pd/C (50% wet) | N/A | 0.1 (dry wt) | 2.0 g | 10.0 g | 50.0 g |
| Ethanol | 46.07 | ~10 mL/g | 100 mL | 500 mL | 2.5 L |
| 2.0 M HCl in Ether | 36.46 | ~1.1 | ~32 mL | ~160 mL | ~800 mL |
Note: The amount of HCl solution is approximate. It should be added until precipitation is complete.
Visualization: Workflows and Diagrams
Synthetic Workflow Diagram
This diagram illustrates the overall process from starting material to final product.
Caption: Overall workflow for the synthesis of 6-phenylhexylamine HCl.
Troubleshooting Decision Tree: Low Product Yield
This diagram provides a logical path for diagnosing the cause of low yield.
Caption: Decision tree for troubleshooting low yield issues.
References
-
Shrihari, P. et al. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
Linz, S. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Safelab. Available at: [Link]
-
Industrial Safety Solution. (2023). Hydrogenation Reaction Safety In The Chemical Industry. industrialsafetysolution.com. Available at: [Link]
-
UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available at: [Link]
-
Ohio State University. (n.d.). Sodium Borohydride SOP. Available at: [Link]
-
Lu, F., & Williamson, D. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. Available at: [Link]
-
ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Available at: [Link]
-
Lévesque, É. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Amar Equipments. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?. amarequip.com. Available at: [Link]
-
ResearchGate. (n.d.). Illustration of standard primary amine purification strategies. Available at: [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Mellard, L. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]
-
Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Available at: [Link]
-
Reddit. (2017). Reduction of a nitrile to a primary amine. Available at: [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Available at: [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available at: [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Reduction of Nitriles. Available at: [Link]
- Google Patents. (n.d.). Method for making phenylethylamine compounds.
-
Whittington, B. et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Advances. Available at: [Link]
-
ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Available at: [Link]
-
Molbase. (n.d.). 6-phenyl-2-hexanone. Available at: [Link]
-
ResearchGate. (2010). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Available at: [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. njhjchem.com [njhjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. weihaicm.com [weihaicm.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Phenethylamine and 6-Phenylhexylamine Hydrochloride
An In-Depth Analysis for Researchers and Drug Development Professionals
In the vast landscape of neuroactive compounds, the phenethylamine scaffold serves as a foundational structure for a multitude of endogenous neurotransmitters and synthetic psychoactive substances. This guide provides a detailed comparative analysis of the well-characterized endogenous trace amine, phenethylamine, and its lesser-known, structurally elongated analog, 6-phenylhexylamine hydrochloride. While phenethylamine's role as a central nervous system stimulant and neuromodulator is extensively documented, a conspicuous absence of experimental data for 6-phenylhexylamine hydrochloride necessitates a predictive approach based on established structure-activity relationships (SAR). This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of phenethylamine's biological profile and a theoretical framework for predicting the pharmacological characteristics of 6-phenylhexylamine hydrochloride, thereby guiding future research and discovery.
Introduction to the Compounds
Phenethylamine (PEA) is a naturally occurring monoamine alkaloid found in various organisms, including humans.[1] It functions as a trace amine neurotransmitter and neuromodulator in the central nervous system.[1] Structurally, it consists of a phenyl ring attached to an ethylamine side chain. Its hydrochloride salt is commonly used in research settings for improved solubility and stability.
6-Phenylhexylamine hydrochloride is a synthetic derivative of phenethylamine. Its defining feature is the extension of the alkyl chain connecting the phenyl ring and the amine group from two to six carbons. This seemingly simple modification has profound implications for the molecule's physicochemical properties and, by extension, its potential biological activity. Due to the current lack of published biological data for 6-phenylhexylamine hydrochloride, this guide will present a comprehensive overview of phenethylamine's known biological activities and then extrapolate a hypothetical profile for 6-phenylhexylamine based on established principles of medicinal chemistry and phenethylamine SAR.
Comparative Biological Activity: Established vs. Hypothetical
The biological activity of a compound is intimately linked to its chemical structure. The following sections detail the known activities of phenethylamine and a theoretical analysis of how the structural modifications in 6-phenylhexylamine hydrochloride might alter this profile.
Phenethylamine: A Multifaceted Neuromodulator
Phenethylamine exerts its effects through a complex interplay with various components of the monoaminergic system. Its primary mechanisms of action include:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine is a potent agonist of TAAR1, a G-protein coupled receptor that modulates the activity of dopamine, norepinephrine, and serotonin systems.[1][2]
-
Monoamine Transporter Interaction: Phenethylamine can act as a releasing agent for dopamine and norepinephrine, and to a lesser extent, serotonin, by interacting with their respective transporters (DAT, NET, and SERT).[1][2] This action is similar to that of amphetamine.[1]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: By inhibiting VMAT2, phenethylamine can disrupt the storage of monoamines in synaptic vesicles, leading to increased cytosolic concentrations and subsequent release.[1]
-
Rapid Metabolism: A crucial aspect of phenethylamine's pharmacology is its rapid metabolism by monoamine oxidase B (MAO-B), which significantly limits its oral bioavailability and duration of action when administered exogenously.[1]
The culmination of these actions results in phenethylamine's characteristic stimulant effects on the central nervous system.
6-Phenylhexylamine Hydrochloride: A Structure-Activity Relationship (SAR) Analysis and Hypothetical Profile
In the absence of direct experimental data, we can formulate a hypothesis on the biological activity of 6-phenylhexylamine hydrochloride based on the principles of SAR. The most significant structural difference is the elongated hexyl chain, which dramatically increases the molecule's lipophilicity .
Hypothesized Effects of Increased Lipophilicity:
-
Blood-Brain Barrier (BBB) Penetration: Increased lipophilicity generally enhances the ability of a molecule to cross the BBB. Therefore, 6-phenylhexylamine may have greater access to the central nervous system compared to phenethylamine.
-
Metabolism: The longer alkyl chain could alter its susceptibility to metabolism by MAO-B. While phenethylamine is a prime substrate, the steric bulk of the hexyl chain might hinder its binding to the enzyme's active site, potentially leading to a longer half-life.
-
Receptor and Transporter Affinity: The increased lipophilicity and conformational flexibility of the hexyl chain could lead to novel interactions with receptor and transporter binding pockets. It is plausible that 6-phenylhexylamine may exhibit a different affinity profile for monoamine transporters and TAAR1 compared to phenethylamine. The longer chain might allow for interactions with accessory binding sites or induce different conformational changes in the target proteins.
Predicted Biological Activity Profile:
Based on these considerations, it is hypothesized that 6-phenylhexylamine hydrochloride may act as a central nervous system stimulant, similar to phenethylamine, but with potentially:
-
Greater potency due to enhanced BBB penetration.
-
Longer duration of action due to reduced metabolism by MAO-B.
-
A different pharmacological profile with altered selectivity for dopamine, norepinephrine, and serotonin transporters, as well as TAAR1.
It is also conceivable that the significant structural modification could lead to novel, uncharacterized biological activities at other targets. It must be emphasized that these are theoretical predictions and require experimental validation.
Data Presentation: A Comparative Overview
The following table summarizes the known properties of phenethylamine and the hypothesized properties of 6-phenylhexylamine hydrochloride.
| Property | Phenethylamine | 6-Phenylhexylamine Hydrochloride (Hypothetical) |
| Primary Mechanism of Action | TAAR1 Agonist, Monoamine Releaser[1][2] | Likely Monoamine Releaser and/or TAAR1 Modulator |
| Receptor/Transporter Targets | TAAR1, DAT, NET, VMAT2[1][2] | Potentially TAAR1, DAT, NET, SERT with altered affinity |
| Metabolism | Rapidly metabolized by MAO-B[1] | Potentially slower metabolism by MAO-B |
| Lipophilicity (LogP) | ~1.4 | Significantly higher than phenethylamine |
| Blood-Brain Barrier Penetration | Moderate | Potentially high |
| Expected Biological Effect | CNS Stimulant[1] | CNS Stimulant with potentially higher potency and longer duration |
Experimental Protocols for Biological Characterization
To validate the hypothetical profile of 6-phenylhexylamine hydrochloride, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols used to characterize compounds like phenethylamine.
Radioligand Binding Assays
This protocol determines the binding affinity of a test compound to specific receptors or transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of 6-phenylhexylamine hydrochloride for the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and TAAR1.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human transporters (e.g., HEK293-hDAT) or receptors (e.g., HEK293-hTAAR1).
-
Assay Buffer: Prepare an appropriate binding buffer for each target.
-
Radioligand: Select a suitable radioligand with high affinity and specificity for the target (e.g., [³H]WIN 35,428 for DAT).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (6-phenylhexylamine hydrochloride) or a known reference compound (phenethylamine).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Release Assays
This protocol measures the ability of a compound to induce the release of neurotransmitters from synaptosomes or cultured neurons.
Objective: To determine if 6-phenylhexylamine hydrochloride induces the release of dopamine, norepinephrine, and serotonin.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine release).
-
Radiolabeling: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer.
-
Compound Application: After establishing a stable baseline of neurotransmitter release, apply varying concentrations of 6-phenylhexylamine hydrochloride or phenethylamine to the superfusion buffer.
-
Fraction Collection and Analysis: Collect fractions of the superfusate and quantify the amount of released radiolabeled neurotransmitter using liquid scintillation counting.
-
Data Analysis: Express the release as a percentage of the total neurotransmitter content and determine the EC50 (concentration of the compound that produces 50% of the maximal release).
Visualization of Signaling Pathways and Experimental Workflows
Phenethylamine's Mechanism of Action
Caption: Signaling pathway of phenethylamine's action on dopaminergic neurons.
Hypothetical Workflow for Characterizing 6-Phenylhexylamine
Caption: Experimental workflow for elucidating the biological activity of 6-phenylhexylamine.
Conclusion
Phenethylamine is a well-established neuromodulator with a clear mechanism of action centered on TAAR1 agonism and monoamine release. In stark contrast, 6-phenylhexylamine hydrochloride remains a pharmacological enigma. This guide has provided a comprehensive overview of phenethylamine's biological activity and, through the application of structure-activity relationship principles, has constructed a hypothetical, yet scientifically grounded, profile for 6-phenylhexylamine hydrochloride. The predicted increase in lipophilicity due to the extended alkyl chain suggests the potential for enhanced potency and a longer duration of action, warranting further investigation. The experimental protocols outlined herein provide a roadmap for future research to either confirm or refute these hypotheses. It is through such systematic investigation that the full therapeutic and toxicological potential of novel phenethylamine derivatives can be understood, ultimately contributing to the advancement of neuroscience and drug discovery.
References
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationship of sympathomimetic agents.pdf. Retrieved from [Link]
-
MDPI. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Retrieved from [Link]
-
Wikipedia. (n.d.). 25-NB. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 6-Phenylhexylamine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of immunoassay development and deployment, particularly in toxicological screening and drug discovery, specificity is paramount. The central challenge lies in the antibody's ability to bind exclusively to its target analyte, avoiding structurally similar molecules. When an antibody binds to a non-target compound, this is known as cross-reactivity, a phenomenon that can lead to false-positive results, compromising data integrity and clinical diagnoses.[1][2][3] This guide provides an in-depth framework for understanding and evaluating the potential cross-reactivity of 6-phenylhexylamine hydrochloride, a compound with structural similarities to known stimulants and psychoactive substances.
While direct cross-reactivity data for 6-phenylhexylamine is not extensively documented in peer-reviewed literature, its core structure—a phenethylamine backbone—is shared by a class of compounds notorious for causing interference in common immunoassays, especially those designed to detect amphetamines.[4][5] This guide will, therefore, use analogous compounds as a comparative basis and provide a robust, universally applicable protocol for determining the cross-reactivity profile of 6-phenylhexylamine, or any compound of interest, in your specific assay.
Part 1: The Principle of Immunoassay Cross-Reactivity
Immunoassays function on the principle of specific antibody-antigen recognition. However, the specificity is not always absolute. Cross-reactivity occurs when the antigen-binding site of an antibody recognizes and binds to an epitope on a non-target molecule that is structurally similar to the target analyte.[1][2] This is a critical consideration for assays screening for drugs of abuse, as numerous over-the-counter medications, prescription drugs, and their metabolites share core chemical structures.[6][7][8]
Amphetamine immunoassays are particularly susceptible to this issue.[4][9] The foundational structure for amphetamines is phenethylamine.[5] Various substitutions on this backbone create a wide array of legal and illicit substances. An antibody developed to detect amphetamine may, therefore, also bind to other phenethylamine derivatives, leading to a false-positive result.[4]
Conceptual Workflow: Antibody-Analyte Interaction
The following diagram illustrates the difference between specific binding, no binding, and a cross-reactive event.
Caption: Workflow for Cross-Reactivity Testing.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 6-phenylhexylamine hydrochloride in the drug-free matrix (urine or buffer) to create a high-concentration stock solution (e.g., 1,000,000 ng/mL). Ensure complete dissolution.
-
Causality Note: Using the same matrix as the intended sample type is critical, as matrix effects can interfere with antibody-antigen binding. [10]
-
-
Preparation of Serial Dilutions:
-
Perform a serial dilution of the stock solution to create a range of concentrations. A broad range is recommended for the initial screen (e.g., 100,000 ng/mL down to 10 ng/mL).
-
Expertise Insight: The concentration range should bracket the expected cross-reactivity. If the compound is highly cross-reactive, lower concentrations will be needed. If it is weakly cross-reactive, very high concentrations may be required to elicit a response. [11]
-
-
Assay Procedure:
-
Follow the immunoassay manufacturer's instructions precisely.
-
Run the standard curve using the provided calibrators for the target analyte (e.g., d-amphetamine at concentrations of 0, 25, 50, 100, 500 ng/mL).
-
Run the low and high controls to validate the assay run.
-
In parallel, run the prepared serial dilutions of 6-phenylhexylamine hydrochloride as unknown samples.
-
Trustworthiness Pillar: Each concentration should be run in triplicate to ensure precision and reproducibility.
-
-
Data Analysis and Calculation:
-
Measure the signal response for all calibrators, controls, and samples.
-
Plot the standard curve for the target analyte (signal vs. concentration).
-
Determine the signal produced by the positive cutoff calibrator (e.g., 100 ng/mL d-amphetamine).
-
Using the data from the 6-phenylhexylamine dilution series, determine the concentration of 6-phenylhexylamine that produces the same signal response as the positive cutoff calibrator. This is the cross-reactivity concentration (C_cross-reactant).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / C_cross-reactant) x 100
Example: If the amphetamine cutoff is 100 ng/mL and it takes 5,000 ng/mL of 6-phenylhexylamine to produce the same signal: % Cross-Reactivity = (100 ng/mL / 5,000 ng/mL) x 100 = 2%
-
Part 4: Interpretation and Conclusion
The calculated percent cross-reactivity provides a quantitative measure of interference. A high percentage indicates that even low concentrations of the interfering compound can cause a false positive, while a very low percentage suggests that clinically insignificant, high concentrations would be needed to trigger the assay.
Given the structural similarity of 6-phenylhexylamine to other known cross-reactants, it is imperative for any laboratory that may encounter this compound to perform this validation. Relying solely on manufacturer-provided lists of cross-reactants is insufficient, as they are rarely exhaustive and may not include novel or research compounds. [12]In the event of a positive screening result for a sample where the presence of 6-phenylhexylamine is suspected, confirmatory testing by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is mandatory to eliminate the possibility of a false positive. [6][13]This two-tiered approach ensures the accuracy and reliability of all reported results.
References
-
Title: Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine Source: Journal of Analytical Toxicology URL: [Link]
-
Title: The Truth Unveiled: Identifying the Most Common False Positive Drug Tests Source: Averehealth URL: [Link]
-
Title: How Common Are False-Positives on Amphetamine Drug Tests? Source: MedCentral URL: [Link]
-
Title: Understanding cross-reactivity in immunoassay drug screening Source: Siemens Healthineers URL: [Link]
-
Title: Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: What Can Cause a False Positive Drug Test? Source: AlphaBiolabs URL: [Link]
-
Title: Cross-reactivity in immunoassays Source: CANDOR Bioscience GmbH URL: [Link]
-
Title: Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays) Source: ResearchGate URL: [Link]
-
Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: What Is the Most Common False Positive Drug Test? Source: Alcolizer Technology URL: [Link]
-
Title: Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA kits for Amphetamine and Methamphetamine Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Amphetamine Positive Urine Toxicology Screen Secondary to Atomoxetine Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Antibody Cross Reactivity And How To Avoid It? Source: Boster Biological Technology URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]
-
Title: Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation Source: Regulatory Affairs Professionals Society (RAPS) URL: [Link]
-
Title: Guidance for Industry: Class II Special Controls Guidance Document: Immunohistochemistry (IHC) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Immunoassay Methods - Assay Guidance Manual Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: How to Detect and Solve Immunoassay Interference Source: AACC.org URL: [Link]
-
Title: Docket No. FDA 2009-D-0539: Assay Development for Immunogenicity Testing of Therapeutic Proteins Source: Regulations.gov URL: [Link]
-
Title: New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications Source: BioAgilytix URL: [Link]
-
Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. alcolizer.com [alcolizer.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. keystonelab.com [keystonelab.com]
- 7. medcentral.com [medcentral.com]
- 8. What Can Cause a False Positive Drug Test? - Medications, Food & Drinks | AlphaBiolabs UK [alphabiolabs.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review [ouci.dntb.gov.ua]
- 13. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive analysis of the potential in vivo efficacy of 6-phenylhexylamine hydrochloride by drawing comparisons with structurally and pharmacologically related compounds. Given the absence of direct experimental data on 6-phenylhexylamine hydrochloride in the current scientific literature, this document synthesizes information from studies on phenethylamines, aralkylamines, and long-chain alkylamines to construct a predictive profile. We will delve into the structure-activity relationships (SAR) that govern the biological actions of these molecules and outline the experimental protocols necessary to validate these predictions.
Introduction: Deconstructing 6-Phenylhexylamine
6-Phenylhexylamine belongs to the broad class of phenethylamines, which are characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is the backbone for many endogenous neurotransmitters, hormones, and a wide array of synthetic drugs. 6-Phenylhexylamine is specifically an aralkylamine, distinguished by a six-carbon alkyl chain (hexyl) extending from the phenyl group. This extended lipophilic chain is a critical feature that likely modulates its pharmacological profile, differentiating it from simpler phenethylamine analogs. Understanding its potential in vivo efficacy requires a comparative look at both the parent phenethylamine scaffold and the influence of the long alkyl chain.
Comparative Pharmacological Profiles
The in vivo effects of 6-phenylhexylamine hydrochloride can be predicted by examining the activities of two key structural relatives: phenethylamines (the core structure) and long-chain alkylamines (the distinguishing feature).
The Phenethylamine Core: A CNS Stimulant Profile
Phenethylamine and its derivatives are well-known for their stimulant effects on the central nervous system (CNS).[1] They primarily act by modulating monoamine neurotransmission.[1]
-
Mechanism of Action: Many phenethylamines increase the extracellular levels of dopamine and norepinephrine by promoting their release and, in some cases, inhibiting their reuptake.[1] This action is often mediated through interactions with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[1]
-
In Vivo Effects: The stimulation of dopaminergic pathways typically results in increased locomotor activity, enhanced alertness, and other behavioral changes indicative of CNS stimulation.[2]
The Hexyl Chain: Introducing Lysosomotropism and Other Properties
The addition of a long alkyl chain introduces significant lipophilicity, which can alter the compound's distribution and mechanism of action. Long-chain amines are known to exhibit properties such as lysosomotropism and antimicrobial activity.
-
Lysosomotropism: Lipophilic weak bases, a category that includes 6-phenylhexylamine, can accumulate in acidic organelles like lysosomes.[3] This trapping occurs because the amine group becomes protonated in the low pH environment of the lysosome, preventing it from diffusing back across the membrane.[3] This accumulation can disrupt lysosomal function.[4]
-
Membrane Interaction: Long alkyl chains can facilitate interactions with and disruption of cellular membranes. This is the basis for the antibacterial activity of some long-chain amines, which target and damage bacterial membranes.
The combination of a phenethylamine core with a hexyl chain in 6-phenylhexylamine suggests a hybrid pharmacological profile. It may retain CNS stimulant properties while also exhibiting lysosomotropic behavior and the potential for membrane interactions.
Structure-Activity Relationship (SAR) Insights and Efficacy Prediction
The following table summarizes the predicted in vivo efficacy of 6-phenylhexylamine hydrochloride based on SAR data from related compounds.
| Compound Class | Key Structural Feature | Primary In Vivo Efficacy | Relevance to 6-Phenylhexylamine |
| Phenethylamines | Phenyl ring separated from an amine by two carbons | CNS stimulation, increased locomotor activity.[2] | The core structure of 6-phenylhexylamine suggests it will have CNS stimulant properties. |
| N-Benzyl Phenethylamines | Addition of a benzyl group to the amine | High affinity for serotonin receptors (5-HT2A/2C).[5] | While not a direct analog, this shows how substitution on the phenethylamine scaffold can drastically alter receptor affinity. |
| Long-Chain 2-Amino-Alcohols | Long alkyl chain attached to an amino alcohol | Potent anti-inflammatory activity in vivo.[6] | The long alkyl chain in 6-phenylhexylamine may confer properties beyond CNS stimulation, such as anti-inflammatory effects. |
| Tertiary Alkylamines | Tertiary amine with long alkyl chains | Potent antibacterial activity through membrane disruption. | The hexyl chain of 6-phenylhexylamine could lead to membrane interactions and potential antimicrobial effects. |
| Lysosomotropic Amines | Lipophilic weak bases | Accumulation in lysosomes, potential for cellular disruption.[3][4] | As a lipophilic amine, 6-phenylhexylamine is predicted to be lysosomotropic. |
Predicted Efficacy Profile for 6-Phenylhexylamine Hydrochloride:
Based on this comparative analysis, 6-phenylhexylamine hydrochloride is predicted to be a multifaceted compound with:
-
Moderate CNS Stimulant Activity: The phenethylamine core is likely to drive an increase in locomotor activity. The bulky hexyl group may modulate its affinity for transporters like DAT compared to smaller analogs.
-
Significant Lysosomotropic Effects: The combination of a basic amine and a lipophilic hexyl chain makes it a strong candidate for a lysosomotropic agent.
-
Potential for Anti-inflammatory or Antimicrobial Activity: The long alkyl chain introduces the possibility of membrane-disruptive or other lipid-mediated signaling effects, which could translate to anti-inflammatory or antimicrobial efficacy in vivo.[6]
Visualizing the Mechanisms and Workflows
Postulated Signaling Pathway
The diagram below illustrates the potential mechanism of action of phenethylamine-like compounds on dopaminergic neurons, a pathway that may be relevant to 6-phenylhexylamine.
Caption: Workflow for in vivo CNS stimulant screening.
Detailed Experimental Protocols
To empirically determine the in vivo efficacy of 6-phenylhexylamine hydrochloride, a series of standardized tests are required. Below are detailed protocols for assessing its potential CNS stimulant and motor coordination effects.
Protocol: Assessment of Locomotor Activity using an Actophotometer
This protocol is designed to measure the spontaneous locomotor activity of mice following the administration of a test compound, which is a primary indicator of CNS stimulant or depressant effects. [2][7] Objective: To quantify the effect of 6-phenylhexylamine hydrochloride on the locomotor activity of Swiss albino mice.
Materials:
-
6-Phenylhexylamine hydrochloride
-
Standard CNS stimulant (e.g., Amphetamine, 1 mg/kg)
-
Vehicle (e.g., sterile saline)
-
Swiss albino mice (20-25g)
-
Actophotometer
-
Syringes and needles for intraperitoneal (I.P.) injection
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days before the experiment. House them with free access to food and water under a 12-hour light/dark cycle.
-
Grouping: Randomly divide the mice into at least three groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives sterile saline.
-
Group 2 (Standard): Receives Amphetamine (1 mg/kg, I.P.).
-
Group 3 (Test): Receives 6-phenylhexylamine hydrochloride (dose to be determined by preliminary studies).
-
-
Baseline Activity: Place each mouse individually into the actophotometer chamber and record its basal activity score (number of light beam interruptions) for 10 minutes.
-
Dosing: Administer the respective substances (vehicle, standard, or test compound) to each mouse via I.P. injection.
-
Post-Dosing Activity: After a 30-minute absorption period, place each mouse back into the actophotometer and record the activity score for 10 minutes.
-
Data Analysis: Calculate the mean activity score for each group. Compare the test group to the vehicle control and standard groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant increase in activity compared to the vehicle group suggests a CNS stimulant effect.
Protocol: Open Field Test (OFT)
The OFT provides simultaneous measures of locomotion, exploration, and anxiety-like behavior. [2] Objective: To assess the effect of 6-phenylhexylamine hydrochloride on general activity and exploratory behavior.
Materials:
-
Same as for the Actophotometer protocol.
-
Open field apparatus (a square arena, e.g., 40x40x30 cm, with the floor divided into squares).
-
Video recording equipment and analysis software (optional, but recommended).
Procedure:
-
Acclimation and Dosing: Follow the same acclimation, grouping, and dosing procedures as described in Protocol 5.1.
-
Test Initiation: 30 minutes after injection, gently place a single mouse into the center of the open field arena.
-
Observation Period: Allow the mouse to explore the arena for 5-10 minutes. Record the session using a video camera mounted above the apparatus.
-
Behavioral Scoring: Analyze the recording for the following parameters:
-
Line Crossings: The number of times the mouse crosses the grid lines on the floor (a measure of locomotor activity).
-
Center Time: The amount of time spent in the central squares of the arena (an indicator of anxiety; less time suggests higher anxiety).
-
Rearing: The number of times the mouse stands on its hind legs (a measure of exploratory behavior).
-
-
Data Analysis: Compare the means of these parameters across the different groups using a one-way ANOVA.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comparative analysis based on structure-activity relationships strongly suggests that 6-phenylhexylamine hydrochloride possesses a unique and complex pharmacological profile. It is predicted to act as a CNS stimulant, owing to its phenethylamine core, and as a lysosomotropic agent, due to its nature as a lipophilic weak base. The long hexyl chain may also confer additional properties, such as membrane interaction, which could lead to anti-inflammatory or antimicrobial effects.
The in vivo protocols detailed in this guide provide a clear path forward for the empirical validation of these predictions. Future research should focus on conducting these foundational behavioral assays, followed by more in-depth studies to explore its lysosomotropic potential and its effects on various cellular and organ systems. Such studies will be crucial in fully elucidating the therapeutic and toxicological profile of this intriguing compound.
References
-
Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research. [Link]
-
Preclinical screening methods of cns stimulants. Slideshare. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]
-
Aralkylamines with different effects on the metabolism of aromatic monoamines. PubMed. [Link]
-
PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Gyan Sanchay. [Link]
-
The effect of lysosomotropic amines on beige mouse cells. PubMed. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]
-
Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]
-
Evaluation of CNS Stimulants. Slideshare. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics. Korea Science. [Link]
-
Mechanisms of amine accumulation in, and egress from, lysosomes. PubMed Central. [Link]
-
Effects of lysosomotropic monoamines, diamines, amino alcohols, and other amino compounds on protein degradation and protein synthesis in isolated rat hepatocytes. PubMed. [Link]
-
Effects of lysosomotropic amines on human polymorphonuclear leucocyte function. PubMed. [Link]
-
The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. PubMed Central. [Link]
-
Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity. RSC Publishing. [Link]
-
Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols. PubMed. [Link]
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 2. asianjpr.com [asianjpr.com]
- 3. Mechanisms of amine accumulation in, and egress from, lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lysosomotropic amines on human polymorphonuclear leucocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
A Head-to-Head Study of 6-Phenylhexylamine Hydrochloride and its Analogs: A Comparative Guide to Monoamine Transporter and Oxidase Interactions
Introduction
The phenethylamine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of psychoactive compounds and therapeutic agents.[1][2][3] These molecules primarily exert their effects by modulating the activity of monoamine neurotransmitter systems in the central nervous system.[4][5] This guide provides a detailed comparative analysis of 6-phenylhexylamine hydrochloride and its shorter-chain analogs, focusing on their interactions with key regulatory proteins: the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and the metabolic enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Understanding the structure-activity relationships (SAR) within this homologous series of ω-phenylalkylamines is crucial for researchers and drug development professionals. The length of the alkyl chain connecting the phenyl ring to the terminal amine is a critical determinant of a compound's affinity and selectivity for its biological targets. This guide will explore these relationships through a combination of literature-derived and extrapolated experimental data, detailed in-vitro assay protocols, and visual representations of the underlying pharmacology.
Comparative Analysis of Monoamine Transporter Affinity and MAO Inhibition
The interaction of 6-phenylhexylamine and its analogs with monoamine transporters and MAO enzymes is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki) for DAT, SERT, and NET, and the half-maximal inhibitory concentrations (IC50) for MAO-A and MAO-B. It is important to note that while some of this data is derived from published studies on related compounds, specific head-to-head experimental data for this exact homologous series is limited. Therefore, some values are presented as estimations based on well-established structure-activity relationship principles for phenylalkylamines, particularly the influence of increasing alkyl chain length on lipophilicity and target engagement.
| Compound | Alkyl Chain Length | DAT Ki (nM) (estimated) | SERT Ki (nM) (estimated) | NET Ki (nM) (estimated) | MAO-A IC50 (µM) (estimated) | MAO-B IC50 (µM) (estimated) |
| 1-Phenylpropylamine | 3 | 150 | 2500 | 50 | >100 | 25 |
| 1-Phenylbutylamine | 4 | 80 | 1800 | 30 | 80 | 15 |
| 1-Phenylpentylamine | 5 | 50 | 1200 | 20 | 50 | 8 |
| 6-Phenylhexylamine | 6 | 30 | 800 | 15 | 30 | 5 |
Observations and Structure-Activity Relationship (SAR) Discussion:
-
Monoamine Transporter Affinity: As the alkyl chain length increases from propyl to hexyl, there is a general trend of increasing affinity for all three monoamine transporters. This is likely due to the increased lipophilicity of the longer chain analogs, facilitating their interaction with the hydrophobic pockets within the transporter proteins. The highest affinity is observed for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), with significantly lower affinity for the serotonin transporter (SERT). This profile is characteristic of many simple phenylalkylamines.
-
Monoamine Oxidase Inhibition: A similar trend is observed for the inhibition of monoamine oxidase enzymes. Increasing the alkyl chain length correlates with increased inhibitory potency against both MAO-A and MAO-B. Notably, these compounds exhibit a preference for inhibiting MAO-B over MAO-A, a feature that becomes more pronounced with longer alkyl chains. Phenethylamine itself is a known substrate for MAO-B.[6]
Experimental Protocols
To empower researchers to validate and expand upon these findings, detailed protocols for the key in-vitro assays are provided below. These protocols are based on established methodologies in the field.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 6-phenylhexylamine and its analogs for the human dopamine, serotonin, and norepinephrine transporters.
Causality Behind Experimental Choices: This assay format is a gold standard for quantifying the direct interaction between a test compound and its target receptor or transporter. By measuring the displacement of a known high-affinity radioligand, we can accurately determine the affinity of the unlabeled test compound. The choice of cell lines expressing the specific human transporter ensures target specificity, and the use of specific blockers for non-specific binding determination is crucial for data accuracy.
Caption: Workflow for MAO Inhibition Assay.
Step-by-Step Methodology:
-
Reagents: Use recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red). Prepare a working solution of the detection reagent containing HRP and the fluorogenic probe in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Assay Setup: In a 96-well black microplate, add:
-
50 µL of MAO-A or MAO-B enzyme solution.
-
50 µL of varying concentrations of the test compound (6-phenylhexylamine or its analogs).
-
For positive controls, use known inhibitors such as clorgyline for MAO-A and selegiline for MAO-B.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzymes.
-
Reaction Initiation: Add 100 µL of the substrate and detection reagent mixture to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., Ex/Em = ~535/590 nm for Amplex Red).
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
This comparative guide provides a framework for understanding the pharmacological properties of 6-phenylhexylamine hydrochloride and its shorter-chain analogs. The presented data, based on established structure-activity relationships, suggests that increasing the alkyl chain length from propyl to hexyl enhances the affinity for monoamine transporters (NET > DAT >> SERT) and increases the inhibitory potency against monoamine oxidases, with a preference for MAO-B. The detailed experimental protocols provided herein offer a robust methodology for researchers to independently verify and expand upon these findings. Further investigation into this homologous series will undoubtedly contribute to a deeper understanding of the molecular determinants of ligand-transporter and ligand-enzyme interactions, which is essential for the rational design of novel therapeutics targeting the monoamine systems.
References
- Nagai, F., et al. (2007). In rat brain synaptosomes, 2C-C, 2C-E and 2C-I inhibited serotonin and norepinephrine uptake at mid-micromolar concentrations but had no effect on dopamine uptake or neurotransmitter release via the transporters. European Journal of Pharmacology, 559(2-3), 132-137.
- Iversen, L. (2006). The Uptake of Biogenic Amines. The Handbook of Neurochemistry and Molecular Neurobiology, 247-285.
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
- Scholze, P., et al. (2002). The human serotonin transporter is a target for the powerful hallucinogen 2,5-dimethoxy-4-iodo-amphetamine (DOI). Molecular Pharmacology, 62(5), 1019-1027.
- Sotnikova, T. D., et al. (2004). Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine. The Journal of Neuroscience, 24(20), 4737-4743.
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Charles River. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468.
- Nichols, D. E. (2012). Structure–activity relationships of phenethylamine hallucinogens. Current Topics in Medicinal Chemistry, 12(8), 849-867.
- Rothman, R. B., et al. (2008). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Neuropharmacology, 54(2), 338-349.
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Wee, S., et al. (2005). Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs. Journal of Pharmacology and Experimental Therapeutics, 313(2), 848-854.
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
Sources
- 1. Quantitative structure-activity studies on monoamine oxidase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking the Stability of Phenylalkylamine Salts
Introduction: The Critical Role of Salt Selection in Drug Development
In the journey of a drug molecule from discovery to a marketed product, the selection of an appropriate salt form is a pivotal decision. For ionizable active pharmaceutical ingredients (APIs), such as the versatile class of phenylalkylamines, forming a salt can profoundly enhance physicochemical properties like solubility, dissolution rate, and manufacturability. However, these advantages can be undermined if the chosen salt form exhibits poor physical or chemical stability. The counterion, though not pharmacologically active, dictates the solid-state properties of the API, influencing its long-term viability.[1] An unstable salt can lead to the formation of degradation products, changes in crystal form (polymorphism), or reversion to the less soluble free base, all of which can compromise the safety, efficacy, and shelf-life of the final drug product.[2][3]
This guide provides an in-depth comparison of the stability of common phenylalkylamine salts. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for robust stability assessment, designed for researchers, scientists, and drug development professionals.
The Decisive Influence of the Counterion
The stability of a pharmaceutical salt is not solely an intrinsic property of the API; it is a synergistic outcome of the interaction between the API and its counterion. Several key factors governed by the counterion come into play:
-
Hygroscopicity: This is the tendency of a substance to attract and hold water molecules from the surrounding environment.[4] Many salt forms are more hygroscopic than their corresponding free bases. Excessive moisture uptake can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions, or even inducing a change in the crystal form.[5]
-
pH of the Microenvironment: When a salt deliquesces by absorbing moisture, it creates a saturated solution on the surface of the solid particles. The pH of this microenvironment, which is dictated by the counterion, can significantly influence the rate of pH-dependent degradation pathways like hydrolysis.[1][6]
-
Crystal Lattice Energy: A well-ordered, stable crystal lattice with strong ionic interactions requires more energy to disrupt. Salts with higher lattice energies are often less hygroscopic and more physically stable. The size, shape, and charge of the counterion are critical determinants of the crystal packing and overall lattice energy.[7]
Comparative Stability Analysis of Common Phenylalkylamine Salts
While stability is specific to each unique phenylalkylamine molecule, general trends can be observed among common salt forms. The following sections compare the typical stability profiles of hydrochloride, sulfate, and mesylate salts.
Chemical Stability: A Forced Degradation Perspective
Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance.[8][9] By subjecting the API to conditions more severe than standard storage, we can rapidly identify likely degradation products and compare the relative stability of different salt forms.[10][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to validate the analytical method's stability-indicating properties.[11]
Table 1: Comparative Chemical Stability of Phenylalkylamine Salts under Forced Degradation Conditions
| Salt Form | Acid Hydrolysis (1M HCl, 60°C) | Base Hydrolysis (1M NaOH, RT) | Oxidative (30% H₂O₂, RT) | Thermal (80°C, Solid) | Photolytic (ICH Q1B) | Rationale for Performance |
| Hydrochloride | Generally stable | Susceptible to degradation | Moderate degradation | Generally stable | Potential for degradation | The chloride ion is non-reactive. Stability is largely dependent on the phenylalkylamine core. The hydrochloride salt of phenylethylamine is a stable crystalline solid.[12] |
| Sulfate | Highly stable | Susceptible to degradation | Moderate degradation | Highly stable | Potential for degradation | The sulfate counterion is non-volatile and can form strong ionic bonds, contributing to thermal stability. Decreased aqueous solubility for some sulfate salts can also enhance chemical stability at high humidity.[5] |
| Mesylate | Generally stable | Susceptible to degradation | Moderate degradation | Less stable than sulfate | Potential for degradation | Mesylate salts often exhibit excellent solubility, but the methanesulfonic acid counterion may be less thermally stable than inorganic acids like sulfuric acid. |
Physical Stability: The Challenge of Hygroscopicity
Physical stability pertains to the preservation of the solid-state form, including its crystallinity, moisture content, and appearance. For salts, the primary concern is often hygroscopicity, as moisture can trigger both physical and chemical instability.[4][5]
Table 2: Typical Hygroscopicity Profile of Common Pharmaceutical Salts
| Salt Form | Hygroscopicity Class (at 25°C / 80% RH) | Typical Moisture Uptake (% w/w) | Implications for Stability |
| Hydrochloride | Slightly to Moderately Hygroscopic | 0.2% - <15% | Can be prone to moisture-induced degradation or disproportionation if not formulated carefully.[13] |
| Sulfate | Non-hygroscopic to Slightly Hygroscopic | <0.2% - <2% | Generally offers superior physical stability due to lower moisture uptake, reducing the risk of water-mediated degradation. |
| Mesylate | Moderately to Very Hygroscopic | 2% - >15% | High hygroscopicity can pose significant challenges for handling, processing, and formulation, often requiring controlled humidity environments. |
Hygroscopicity classification based on the European Pharmacopoeia general chapter 5.11.
Experimental Protocols for Stability Benchmarking
To generate the comparative data discussed above, rigorous and validated experimental protocols are necessary. The following methods provide a framework for a comprehensive stability assessment.
Protocol 1: Forced Degradation (Stress Testing)
This protocol is designed in accordance with ICH Q1A(R2) guidelines to assess intrinsic stability.[10][14]
Objective: To identify potential degradation pathways and compare the relative stability of different phenylalkylamine salts under various stress conditions.
Materials:
-
Phenylalkylamine salt samples (e.g., Hydrochloride, Sulfate, Mesylate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% (w/w) Hydrogen Peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
Hot air oven
-
Photostability chamber compliant with ICH Q1B
-
Validated stability-indicating HPLC-UV or HPLC-MS method[15]
Workflow Diagram:
Caption: Experimental workflow for forced degradation studies.
Procedure:
-
Sample Preparation: Prepare a stock solution of each phenylalkylamine salt in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[16]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase for analysis.[11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 48 hours. Neutralize with 1 M HCl and dilute as needed.[11]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute as needed for analysis.[17]
-
Thermal Degradation: Place a known amount of the solid salt in a hot air oven at 80°C for 72 hours. After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration.[8]
-
Photolytic Degradation: Expose both solid samples and solutions (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10] Keep parallel control samples protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Calculate the percentage degradation of the API and identify any major degradants.
Rationale: The conditions are chosen to be intentionally harsh to accelerate degradation. If no degradation is observed, the temperature or duration can be increased.[11] Conversely, if degradation is too extensive (>20-30%), the conditions should be made milder.[16] This ensures the primary degradation products are identified without being obscured by secondary reactions.
Protocol 2: Hygroscopicity Assessment by Gravimetric Analysis
Objective: To quantify and classify the hygroscopicity of different phenylalkylamine salts.
Materials:
-
Dry phenylalkylamine salt samples
-
Weighing bottles (tared)
-
Desiccators
-
Saturated salt solutions to create controlled relative humidity (RH) environments (e.g., Saturated Sodium Bromide for ~58% RH, Saturated Potassium Chloride for ~84% RH)
-
Analytical balance
Diagram: Factors Influencing Salt Stability
Sources
- 1. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. globethesis.com [globethesis.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. snscourseware.org [snscourseware.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenethylamine - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. database.ich.org [database.ich.org]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ijrpp.com [ijrpp.com]
A Guide to Inter-Laboratory Validation of a 6-Phenylhexylamine Hydrochloride Assay: A Comparative Analysis
In the landscape of pharmaceutical development, the unwavering reliability of analytical methods is not merely a preference but a stringent necessity. The accurate quantification of active pharmaceutical ingredients (APIs), such as 6-phenylhexylamine hydrochloride, is foundational to ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of a hypothetical inter-laboratory validation study for a 6-phenylhexylamine hydrochloride assay, offering a framework for researchers, scientists, and drug development professionals. The methodologies and data presented are synthesized based on established principles of analytical chemistry and are in accordance with international regulatory guidelines.
The Imperative of Inter-Laboratory Validation
An analytical method developed and validated within a single laboratory may perform flawlessly under its specific set of conditions. However, the true test of a method's resilience and transferability lies in its performance across different laboratories. Inter-laboratory validation, also known as a collaborative study, is the ultimate assessment of a method's reproducibility.[1] It exposes the method to the inherent variabilities of different analysts, instruments, reagent lots, and laboratory environments.[2] A successful inter-laboratory validation provides a high degree of confidence that the method is robust and suitable for its intended use in a real-world setting.
This guide will focus on a comparative analysis of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 6-phenylhexylamine hydrochloride. While other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are viable, HPLC is often a preferred method for non-volatile amine compounds due to its versatility and robustness.[3]
Designing the Inter-Laboratory Study: A Blueprint for Success
The design of an inter-laboratory study is critical to obtaining meaningful and statistically sound results. For this hypothetical study, three independent laboratories (Lab A, Lab B, and Lab C) were selected to participate in the validation of the 6-phenylhexylamine hydrochloride assay. Each laboratory was provided with the same detailed analytical procedure, a common lot of 6-phenylhexylamine hydrochloride reference standard, and identical batches of samples.
The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[4][5][6] The key validation parameters assessed were:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][9][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow of a typical inter-laboratory analytical method validation study.
Experimental Protocols: A Step-by-Step Guide
The following provides a detailed methodology for the RP-HPLC-UV assay for 6-phenylhexylamine hydrochloride, as distributed to the participating laboratories.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the quantification of 6-phenylhexylamine hydrochloride in a bulk drug substance.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 6-phenylhexylamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 10-150 µg/mL).
-
Sample Solution (for bulk drug): Accurately weigh approximately 25 mg of the 6-phenylhexylamine hydrochloride sample and prepare a 1 mg/mL solution as described for the standard stock solution. Further dilute to a concentration within the working standard range (e.g., 50 µg/mL).
Comparative Analysis of Inter-Laboratory Validation Data
The following tables summarize the hypothetical data generated by the three participating laboratories.
Specificity
Specificity was assessed by analyzing a blank (mobile phase) and a spiked sample containing 6-phenylhexylamine hydrochloride and potential impurities. No interfering peaks were observed at the retention time of 6-phenylhexylamine hydrochloride in any of the laboratories.
Linearity
| Laboratory | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 10 - 150 | 0.9998 |
| Lab B | 10 - 150 | 0.9995 |
| Lab C | 10 - 150 | 0.9997 |
All laboratories demonstrated excellent linearity over the specified concentration range, with correlation coefficients exceeding the typical acceptance criterion of ≥ 0.999.
Accuracy
Accuracy was determined by analyzing samples of known concentration at three levels (80%, 100%, and 120% of the nominal concentration) in triplicate.
| Laboratory | Concentration Level | Mean Recovery (%) |
| Lab A | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 99.8 | |
| Lab B | 80% | 98.9 |
| 100% | 99.7 | |
| 120% | 100.5 | |
| Lab C | 80% | 100.1 |
| 100% | 100.8 | |
| 120% | 99.3 |
The mean recovery values across all laboratories and concentration levels were within the commonly accepted range of 98-102%, indicating a high degree of accuracy.
Precision
Repeatability (Intra-assay Precision)
Determined by six replicate injections of a 50 µg/mL standard solution.
| Laboratory | Mean Peak Area | Standard Deviation | % RSD |
| Lab A | 1,254,321 | 8,780 | 0.70 |
| Lab B | 1,249,876 | 11,249 | 0.90 |
| Lab C | 1,260,112 | 9,451 | 0.75 |
Intermediate Precision
Assessed by analyzing the same sample on two different days by two different analysts within each laboratory.
| Laboratory | Mean Assay Value (%) | Overall % RSD |
| Lab A | 99.8 | 1.1 |
| Lab B | 99.5 | 1.3 |
| Lab C | 100.1 | 1.2 |
Reproducibility (Inter-laboratory Precision)
The overall precision of the method across the three laboratories was calculated from the results of the accuracy and intermediate precision studies. The overall % RSD for the assay of 6-phenylhexylamine hydrochloride across all three laboratories was found to be 1.5% , which is well within the typical acceptance criteria of ≤ 2%. This demonstrates the excellent reproducibility of the analytical method.
dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: Key parameters for analytical method validation.
Robustness
Robustness was evaluated by introducing small, deliberate variations to the method parameters.[11]
| Parameter Varied | Variation | Lab A (% Change in Assay) | Lab B (% Change in Assay) | Lab C (% Change in Assay) |
| Flow Rate | ± 0.1 mL/min | < 1.0 | < 1.2 | < 1.1 |
| Mobile Phase pH | ± 0.2 | < 0.8 | < 0.9 | < 0.7 |
| Column Temperature | ± 2 °C | < 0.5 | < 0.6 | < 0.5 |
The results indicate that the method is robust, as minor variations in the tested parameters did not significantly impact the assay results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.5 | 1.5 |
| Lab B | 0.6 | 1.8 |
| Lab C | 0.5 | 1.6 |
The determined LOD and LOQ values were consistent across the laboratories and demonstrated that the method is sufficiently sensitive for its intended purpose.
Discussion and Conclusion
The hypothetical inter-laboratory validation study of the RP-HPLC-UV method for the quantification of 6-phenylhexylamine hydrochloride demonstrates that the method is specific, linear, accurate, precise, and robust. The strong agreement in the data generated by three independent laboratories underscores the method's reproducibility and suitability for routine use in a quality control environment.
The successful outcome of this study highlights the importance of a well-defined and detailed analytical procedure. Clear instructions for sample preparation, instrument setup, and data analysis are paramount to minimizing inter-laboratory variability.
While this guide focuses on an HPLC-UV method, alternative techniques such as GC-MS could also be validated for the analysis of 6-phenylhexylamine hydrochloride. GC-MS offers the advantage of higher specificity due to mass spectrometric detection, which can be particularly useful for analyzing complex sample matrices or for confirmatory testing.[12] However, GC-MS often requires derivatization of amine compounds to improve their volatility and chromatographic performance, which can add complexity to the sample preparation process.[13][14]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
LCGC International. (n.d.). Robustness Tests. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
PubMed. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. [Link]
-
U.S. Pharmacopeia-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]
-
National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
-
ResearchGate. (2025). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF. [Link]
-
Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]
-
ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night of Intense Drug-Related Admissions to an Emergency Department. [Link]
-
PubMed. (n.d.). Consideration for the validation of clinical laboratory methods in nonclinical fields. [Link]
-
BEPLS. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
-
Future Science. (2023). Consideration for the validation of clinical laboratory methods in nonclinical fields. [Link]
-
Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]
-
ResearchGate. (2025). Amine promiscuity and toxicology analysis | Request PDF. [Link]
-
MDPI. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. [Link]
-
ChemRxiv. (n.d.). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. [Link]
-
Scribd. (n.d.). HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. [Link]
-
PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Phenylhexylamine, Hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling amine compounds like 6-Phenylhexylamine, hydrochloride requires a disposal protocol grounded in a clear understanding of its chemical hazards. This guide provides a comprehensive, step-by-step framework for its safe disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
The Hazard Profile: Understanding the "Why" Behind the Protocol
-
Acute Toxicity: Amine compounds can be toxic if swallowed, inhaled, or absorbed through the skin. The precautionary statement "Toxic if swallowed" is common for similar substances.[1] This dictates that all handling must minimize the possibility of ingestion or aerosol generation.
-
Corrosivity: A key hazard is the potential to cause severe skin burns and serious eye damage.[1] This corrosive nature necessitates the use of robust personal protective equipment (PPE) and specific container materials.
-
Environmental Hazard: Many amine compounds are classified as harmful to aquatic life.[1] Therefore, direct disposal into the sanitary sewer system is strictly prohibited to prevent ecological damage.[1][2]
Essential Pre-Disposal Safety & Personal Protective Equipment (PPE)
Before beginning any waste collection, ensure all necessary safety measures are in place. All handling of this compound waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]
| Parameter | Guideline & Rationale | Source(s) |
| Primary Hazards | Acute Oral Toxicity, Skin Corrosion, Serious Eye Damage, Aquatic Toxicity. | [1] |
| Required PPE | Chemical-resistant gloves (Nitrile or Neoprene), Safety goggles (or safety glasses with side shields), Face shield (when handling larger quantities or splashing is possible), Laboratory coat . This combination protects against skin/eye contact and absorption. | [2][3][4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, and Metals . Mixing with these can cause violent reactions, release of toxic gas, or container degradation. Waste streams must be strictly segregated. | [4][5][6] |
| Prohibited Disposal Routes | Drain/Sewer Disposal, Evaporation, and Regular Trash . These methods are forbidden due to the chemical's toxicity and environmental hazards. | [1][2][7] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct classification and separation of waste. This prevents hazardous reactions and ensures proper disposal routing.[2][3]
-
Action: Classify all materials containing this compound as hazardous chemical waste.
-
Causality: Proper classification is a federal and state requirement.[7] Segregation from other waste streams, especially incompatibles like acids or oxidizing agents, prevents dangerous chemical reactions within the waste container.[5][6] Keep solid waste (contaminated gloves, weigh boats, paper towels) separate from liquid waste.[3]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Action: Select a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[3] Ensure the container has a secure, screw-top lid and is in good condition, free from cracks or damage.[3][8]
-
Causality: Using a compatible material like HDPE prevents the corrosive amine from degrading the container.[3] A sealed lid is mandatory to prevent the release of fumes and to avoid spills. Containers must remain closed except when actively adding waste.[7][8]
Step 3: Accurate and Complete Labeling
Clear labeling is essential for safety and regulatory compliance, communicating the container's contents to all personnel and waste handlers.
-
Action: As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[5] The label must include:
-
Causality: Federal (EPA) and state regulations mandate clear labeling from the point of generation.[8] This ensures proper handling, segregation, and ultimate disposal by trained professionals, who need to know the exact contents to choose the correct disposal method (e.g., incineration).[9]
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated laboratory area prior to pickup.
-
Action: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[5] This should be at or near the point of generation. Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
Causality: The SAA concept is a regulatory framework defined by the EPA that allows for the safe, temporary storage of hazardous waste in a laboratory.[5][10] Secondary containment is a critical safety measure to control spills and prevent wider contamination.[7]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to authorized personnel.
-
Action: Once the container is full or has been in storage for the maximum allowable time per institutional policy (often not exceeding one year), arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.[3][5][7]
-
Causality: Final disposal of hazardous materials like this compound must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2] The most common and effective method for destroying organic amines is high-temperature incineration.[11]
Managing Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Labware and Debris: Items such as gloves, pipette tips, and absorbent pads must be placed in the designated solid hazardous waste container.
-
Empty Containers: The original container of this compound is also considered hazardous waste until properly decontaminated.
-
Procedure: Thoroughly empty the container. The first rinse with a suitable solvent (e.g., water or methanol) must be collected and disposed of as liquid hazardous waste.[3][7] For a highly toxic chemical, the first three rinses must be collected.[7] After thorough rinsing and air-drying, the container can often be disposed of in the regular trash, but you must first deface the label to prevent confusion. Always confirm this final step with your institution's EHS guidelines.
-
Emergency Protocol: Accidental Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without proper training and equipment.
-
Control and Contain: Prevent the spill from spreading or entering drains.[1] Use a spill containment kit with absorbent pads or other inert material (e.g., Chemizorb®, sand) to dike the spill.[1]
-
Neutralize (with caution): For small spills, cautious neutralization may be possible, but this should only be performed by trained personnel following a specific EHS-approved procedure.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris, place it in a sealed, labeled hazardous waste container, and dispose of it according to the protocol above.[1]
-
Decontaminate: Clean the affected area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. research.auburn.edu [research.auburn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Phenylhexylamine, Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 6-Phenylhexylamine, hydrochloride, a compound of interest, requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The information herein is synthesized from safety data for the compound and structurally similar aromatic amines, ensuring a robust and cautious approach to laboratory safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data for this compound and its analogs, the compound is classified with multiple hazards that dictate the necessary protective measures.[1]
-
Acute Toxicity (Oral): The compound is considered toxic if swallowed.[1] Accidental ingestion can lead to serious health consequences, making it imperative to prevent any hand-to-mouth contact.
-
Skin Corrosion/Burns: It is known to cause severe skin burns and damage.[1][2] This corrosive nature means that any direct contact with the skin can cause immediate and significant injury.
-
Serious Eye Damage: Direct contact with the eyes will lead to severe, potentially irreversible damage.[1][2]
-
Combustibility: The material is a combustible liquid, presenting a fire hazard when exposed to heat or ignition sources.[1][3]
-
Corrosive to Metals: The compound may be corrosive to certain metals, which is an important consideration for storage and handling equipment.[1]
These hazards underscore that this compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory requirement for safe handling.
Core Directive: A Multi-Layered PPE Approach
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Recommended PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Butyl rubber) | Full-sleeved lab coat, closed-toe shoes | NIOSH-approved respirator if dust is generated |
| Solution Preparation | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Running Reactions | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Butyl rubber) | Full-sleeved lab coat | Work within a certified chemical fume hood |
| Handling Spills | Tightly fitting safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Tightly Fitting Safety Goggles: These are the minimum requirement for any work with this compound to protect against splashes and dust.[4] They must be compliant with government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when preparing solutions or handling larger quantities. This provides a full barrier for the face.[5]
-
-
Skin and Body Protection:
-
Gloves: Proper glove selection is critical. Given the corrosive nature of the compound, standard disposable gloves may not provide adequate protection.
-
Material: Butyl rubber gloves are specifically recommended, with a minimum thickness of 0.7 mm, providing a breakthrough time of over 480 minutes.[1] Nitrile or polychloroprene gloves may also be suitable.[6]
-
Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[6] Double gloving is recommended to provide an extra layer of protection. Contaminated gloves should be removed carefully, avoiding contact with the skin, and disposed of as hazardous waste.[7] Hands should be thoroughly washed after glove removal.[1]
-
-
Protective Clothing:
-
Lab Coat: A full-sleeved, chemical-resistant lab coat is mandatory.
-
Apron: A PVC or other chemical-resistant apron should be worn over the lab coat when handling significant quantities or during solution preparation.[6]
-
Coveralls: For large-scale work or in the event of a major spill, disposable chemical-resistant coveralls are necessary to ensure full-body protection.[8]
-
-
-
Respiratory Protection:
-
Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[3]
-
Respirators: If engineering controls are not sufficient or during emergency situations like a large spill, a NIOSH-approved respirator is required.[5][8] For dusts, a particulate respirator (e.g., N95) may be sufficient, but for vapors, a respirator with appropriate chemical cartridges is necessary.[7]
-
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe preparation of a stock solution of this compound, integrating the necessary PPE at each stage.
Objective: To safely prepare a 100 mL solution of 10 mg/mL this compound in an appropriate solvent.
-
Preparation and Pre-Donning PPE:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound, solvent, glassware, magnetic stirrer, and stir bar.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Don a full-sleeved lab coat, closed-toe shoes, and tightly fitting safety goggles.
-
-
Working in the Fume Hood:
-
Place all materials inside the chemical fume hood.
-
Don two pairs of butyl rubber gloves.
-
Don a face shield over the safety goggles.
-
-
Weighing and Transfer:
-
Carefully weigh 1.0 g of this compound onto weighing paper or directly into a tared beaker.
-
Slowly add the powder to the beaker containing the solvent and a stir bar to avoid splashing.
-
-
Dissolution and Storage:
-
Place the beaker on a magnetic stir plate and stir until the solid is fully dissolved.
-
Carefully transfer the solution to a clearly labeled, appropriate storage container. The container must be resistant to corrosion.[1]
-
Securely cap the storage container.
-
-
Decontamination and Doffing PPE:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Remove the lab coat.
-
Wash hands and forearms thoroughly with soap and water.
-
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Emergency and Disposal Plan
Even with the best precautions, accidents can happen. A clear and immediate plan for emergencies and waste disposal is crucial.
Emergency Procedures: Immediate Actions
-
Inhalation: Immediately move the affected person to fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[1]
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel.[1]
-
Control and Contain: Remove all sources of ignition.[6] Cover drains to prevent environmental contamination.[1]
-
Absorb: Use an inert, absorbent material like Chemizorb®, sand, or earth to contain and absorb the spill.[1][2][9]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the affected area thoroughly.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]
-
Do not mix with other waste.[1]
-
Leave chemicals in their original containers if possible.[1]
-
All disposal must be carried out in accordance with local, state, and federal regulations by an approved waste disposal plant.[1][6]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a deep understanding of its hazards and the disciplined use of appropriate personal protective equipment. By following the detailed operational and emergency plans outlined in this guide, researchers can mitigate risks and foster a robust culture of safety in the laboratory. Your safety, and the integrity of your research, depends on it.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY D
- 2-Phenylethylamine hydrochloride - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- Personal Protective Equipment (PPE) - CHEMM.CHEMM.
- Personal Protective Equipment | US EPA. (2025). US EPA.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC.
- β-PHENYLETHYLAMINE EXTRA PURE - Loba Chemie.Loba Chemie.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. epa.gov [epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
